Methyl 2-chloroacetoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRIAVRKLRQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884111 | |
| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |
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Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4755-81-1 | |
| Record name | Methyl 2-chloroacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-chloroacetoacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |
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| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |
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| Record name | Methyl 2-chloroacetoacetate | |
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| Record name | METHYL 2-CHLOROACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09T3687932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-Chloroacetoacetate for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 2-Chloroacetoacetate in Synthesis
This compound (MCA) is a versatile bifunctional molecule that serves as a critical building block in the synthesis of a wide array of pharmaceuticals and other fine chemicals. Its structure, featuring a reactive α-chloro ketone and a methyl ester, allows for a diverse range of chemical transformations, making it an invaluable intermediate for drug development professionals. This guide provides an in-depth exploration of the primary synthetic routes to MCA, focusing on the underlying reaction mechanisms, detailed experimental protocols, and strategies for optimizing yield and purity.
This document is structured to provide not just procedural steps, but a deep mechanistic understanding, empowering researchers to troubleshoot and adapt these methods to their specific needs. We will delve into the two predominant synthetic strategies: the direct chlorination of methyl acetoacetate and the industrial-scale synthesis from diketene.
I. Synthesis via Direct Chlorination of Methyl Acetoacetate
The most common laboratory-scale synthesis of this compound involves the direct chlorination of methyl acetoacetate at the α-position. The choice of chlorinating agent and careful control of reaction conditions are paramount to achieving high yield and selectivity.
A. The Mechanism of Electrophilic Chlorination
The α-carbon of a β-keto ester, such as methyl acetoacetate, is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for the formation of a nucleophilic enol or enolate intermediate, which is the key reactive species in this transformation.[1]
Keto-Enol Tautomerism: Methyl acetoacetate exists in equilibrium between its keto and enol forms. The enol form, though typically the minor component, is significantly more nucleophilic at the α-carbon.
Caption: Keto-enol tautomerism of methyl acetoacetate.
The Role of Sulfuryl Chloride: Sulfuryl chloride (SO₂Cl₂) is the preferred chlorinating agent for this reaction. It is a source of electrophilic chlorine and offers better control compared to gaseous chlorine. The reaction is believed to proceed through an ionic mechanism, which can be acid-catalyzed.
The detailed mechanism involves the following steps:
-
Enol Formation: The reaction is often initiated by the presence of a small amount of acid, which catalyzes the formation of the enol tautomer.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic chlorine atom of sulfuryl chloride.
-
Intermediate Formation: A resonance-stabilized cationic intermediate is formed.
-
Deprotonation and Product Formation: A base (which can be the chloride ion or another molecule of the keto ester) removes the proton from the hydroxyl group, regenerating the carbonyl and yielding this compound. The byproducts are sulfur dioxide (SO₂) and hydrochloric acid (HCl).
References
An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-Chloroacetoacetate
This guide provides a comprehensive analysis of the spectroscopic data of methyl 2-chloroacetoacetate, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights grounded in practical application and theoretical principles. Our focus is on not just presenting data, but on interpreting it to elucidate the structural features of the molecule, including the significant influence of keto-enol tautomerism.
Introduction: The Structural Versatility of this compound
This compound (C₅H₇ClO₃, CAS No: 4755-81-1) is a bifunctional compound featuring a ketone, an ester, and a chlorinated carbon. This combination of functional groups makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. A crucial aspect of its chemistry, which is directly reflected in its spectroscopic data, is its existence as a mixture of keto and enol tautomers. The position of this equilibrium is sensitive to the solvent and temperature, a factor that must be considered during spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides clear evidence of its structure and the presence of the keto-enol tautomerism.
Data Interpretation
In a typical solvent like deuterochloroform (CDCl₃), the ¹H NMR spectrum of this compound is dominated by the signals of the keto tautomer. The following table summarizes the key signals observed:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Keto Form) |
| ~4.86 | Singlet | 1H | -CH(Cl)- |
| ~3.85 | Singlet | 3H | -OCH₃ |
| ~2.40 | Singlet | 3H | -C(O)CH₃ |
-
Methine Proton (-CH(Cl)-): The singlet at approximately 4.86 ppm corresponds to the proton on the α-carbon, which is deshielded by the adjacent electron-withdrawing chlorine atom and the two carbonyl groups.
-
Methyl Ester Protons (-OCH₃): The singlet around 3.85 ppm is characteristic of the methyl protons of the ester group.
-
Acetyl Protons (-C(O)CH₃): The singlet at about 2.40 ppm is assigned to the protons of the acetyl methyl group.
The presence of the enol form can be detected by the appearance of a characteristic signal for the enolic proton (-OH) in the region of 12-14 ppm and a vinylic proton signal around 5.5-6.0 ppm. The relative integration of these signals compared to the signals of the keto form allows for the quantification of the keto-enol equilibrium. The position of this equilibrium is notably influenced by the solvent, with more polar solvents generally favoring the keto form.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent can influence the keto-enol equilibrium.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H NMR spectrum, 16-32 scans are typically sufficient.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.
Data Interpretation
The ¹³C NMR spectrum of this compound in its predominant keto form will exhibit five distinct signals corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment (Keto Form) |
| ~195 | Ketone Carbonyl (-C =O) |
| ~165 | Ester Carbonyl (-O-C =O) |
| ~65 | Methine Carbon (-C H(Cl)-) |
| ~53 | Methyl Ester Carbon (-OC H₃) |
| ~28 | Acetyl Carbon (-C(O)C H₃) |
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Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~195 ppm) than the ester carbonyl (~165 ppm).
-
Methine Carbon: The carbon atom bonded to the chlorine atom appears around 65 ppm.
-
Methyl Carbons: The methyl carbon of the ester group is observed at approximately 53 ppm, while the acetyl methyl carbon is found at a more upfield position of about 28 ppm.
The presence of the enol tautomer would give rise to additional signals, most notably for the vinylic carbons (C=C) in the region of 90-160 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences in the acquisition parameters:
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is often required due to the lower sensitivity of the ¹³C nucleus.
-
Data Acquisition: A larger number of scans is necessary to achieve a good signal-to-noise ratio. A wider spectral width is also used to encompass the larger chemical shift range of carbon. Proton decoupling is typically employed.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Data Interpretation
The IR spectrum of this compound, typically recorded as a neat liquid film, will show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760-1740 | Strong | C=O stretch (Ester) |
| ~1730-1710 | Strong | C=O stretch (Ketone) |
| ~1250-1100 | Strong | C-O stretch (Ester) |
| ~800-600 | Medium-Strong | C-Cl stretch |
-
Carbonyl Stretching: Two distinct, strong absorption bands are expected in the carbonyl region. The ester carbonyl typically absorbs at a higher wavenumber (~1760-1740 cm⁻¹) than the ketone carbonyl (~1730-1710 cm⁻¹). The presence of the electron-withdrawing chlorine atom on the α-carbon can shift these frequencies to higher values.
-
C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected in the 1250-1100 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibration will give rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹.
For the enol tautomer, a broad O-H stretching band would be expected in the 3500-3200 cm⁻¹ region, and a C=C stretching band would appear around 1650-1600 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)
-
Sample Preparation:
-
Place one or two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Instrument Setup:
-
Ensure the sample compartment of the FT-IR spectrometer is free of atmospheric water and carbon dioxide by purging with dry air or nitrogen.
-
Acquire a background spectrum with the empty salt plates in the beam path.
-
-
Data Acquisition:
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron ionization (EI) is a common technique used for volatile compounds like this compound.
Data Interpretation
The mass spectrum of this compound (molecular weight: 150.56 g/mol ) will show a molecular ion peak (M⁺) and several fragment ions. Due to the presence of chlorine, the molecular ion peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 150 and 152 (in a ~3:1 ratio).
-
Loss of OCH₃: [M - 31]⁺ at m/z = 119 and 121. This corresponds to the loss of the methoxy radical from the ester group.
-
Loss of Cl: [M - 35]⁺ at m/z = 115. Loss of a chlorine radical.
-
Acetyl Cation: [CH₃CO]⁺ at m/z = 43. This is often a prominent peak in the spectrum of compounds containing an acetyl group and is likely to be the base peak.
-
Loss of COOCH₃: [M - 59]⁺ at m/z = 91 and 93.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System Setup:
-
Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
Set the appropriate GC oven temperature program to ensure good separation from any impurities and the solvent.
-
Set the injector temperature (e.g., 250 °C) and the MS interface temperature (e.g., 280 °C).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The mass spectrometer will acquire data over a specified mass range (e.g., m/z 40-200) as the compound elutes from the GC column.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and the fragmentation pattern to confirm the structure.
-
Visualizing Molecular Structure and Spectroscopic Correlation
To aid in the interpretation of the NMR data, the following diagram illustrates the molecular structure of the keto form of this compound with labeled atoms corresponding to the discussed spectroscopic signals.
Caption: Molecular structure of this compound (keto form) with NMR assignments.
Conclusion
The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen atoms, while also revealing the dynamic equilibrium between the keto and enol tautomers. IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pathways. This comprehensive spectroscopic data set is indispensable for any researcher working with this versatile chemical intermediate, ensuring its correct identification and purity assessment in synthetic applications.
physical and chemical properties of methyl 2-chloroacetoacetate
An In-depth Technical Guide to Methyl 2-Chloroacetoacetate for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the . It provides field-proven insights into its characterization, reactivity, handling, and application as a versatile building block in modern organic synthesis.
Chemical Identity and Structural Elucidation
This compound (CAS No. 4755-81-1) is a functionalized ketoester critical to the synthesis of a wide array of complex organic molecules.[1] Its structure features a reactive α-chloro substituent adjacent to a ketone and a methyl ester, bestowing upon it a unique and valuable reactivity profile.
-
IUPAC Name : methyl 2-chloro-3-oxobutanoate[2]
-
Synonyms : 2-Chloroacetoacetic Acid Methyl Ester, Methyl 2-chloro-3-oxobutanoate[2][3][5]
The strategic placement of the chlorine atom, the ketone, and the ester functionalities makes this molecule a potent electrophilic intermediate for constructing carbon-carbon and carbon-heteroatom bonds.
Caption: 2D structure of this compound.
Physicochemical Properties
Understanding the physical properties of a reagent is paramount for experimental design, particularly for reaction setup, solvent selection, and purification. This compound is typically encountered as a liquid under standard laboratory conditions.
| Property | Value | Source(s) |
| Appearance | Colorless to light orange/yellow clear liquid | [3][5] |
| Melting Point | -33 to -32.7 °C (lit.) | [6][7] |
| Boiling Point | 137 °C (lit.) | [6][7] |
| Density | 1.236 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index (n20/D) | 1.446 (lit.) | |
| Flash Point | 72 °C (161.6 °F) - closed cup |
The compound's relatively high boiling point allows for reactions to be conducted at elevated temperatures with minimal loss to evaporation, while its liquid state at room temperature simplifies handling and dispensing.
Spectroscopic Data and Analytical Characterization
Robust characterization is the cornerstone of chemical synthesis. The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct singlets corresponding to the two methyl groups (one from the ester, one from the acetyl group) and the single proton on the α-carbon. The chemical shifts will be influenced by the adjacent electron-withdrawing groups.
-
¹³C NMR Spectroscopy : The carbon NMR will display five signals, corresponding to the two methyl carbons, the α-carbon bearing the chlorine, and the two carbonyl carbons of the ketone and ester functionalities.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, typically in the range of 1720-1760 cm⁻¹. The C-Cl stretch will also be present, though it may be less prominent.
-
Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key diagnostic feature.[2]
Chemical Reactivity and Synthetic Pathways
The utility of this compound stems from its high reactivity, which is governed by its multiple functional groups. The α-chloro group is a good leaving group, making the α-position susceptible to nucleophilic substitution. The carbonyl groups allow for a wide range of condensation and addition reactions.
Synthesis of this compound
A common laboratory-scale synthesis involves the direct chlorination of methyl acetoacetate. The choice of chlorinating agent is critical to control selectivity and minimize the formation of dichlorinated byproducts. Sulfuryl chloride (SO₂Cl₂) is often the reagent of choice for this transformation.
Caption: General workflow for synthesizing this compound.
Protocol: Synthesis via Chlorination
This protocol is a representative procedure adapted from established methods for α-halogenation of β-ketoesters.[8]
-
Reaction Setup : Charge a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with methyl acetoacetate.
-
Cooling : Cool the reactor to between -5 and 10 °C using an ice-salt bath.
-
Reagent Addition : Slowly add a stoichiometric equivalent of sulfuryl chloride (SO₂Cl₂) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition and low temperature are crucial to prevent over-chlorination and control the exothermic reaction.
-
Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours until the reaction is complete (monitored by TLC or GC).
-
Work-up : Slowly apply a vacuum to the flask to remove residual HCl and SO₂ gas, which can be passed through a basic scrubber.
-
Purification : Purify the resulting crude oil by vacuum distillation to yield the final product.
Applications in Research and Drug Development
This compound is a cornerstone intermediate in the synthesis of heterocyclic compounds, which form the structural core of many pharmaceuticals.
Synthesis of Imidazoles and Triazoles
It is frequently used in Hantzsch-type synthesis and other cyclocondensation reactions. For example, it can react with arylamidines in a one-pot synthesis to produce 2-arylimidazole-4-carboxylic acids, which are valuable scaffolds in drug discovery.[9] Similarly, it is a key precursor for synthesizing 3,5-disubstituted 1,2,4-triazoles.[1][6]
Caption: Role in the synthesis of imidazole derivatives.
The causality behind its effectiveness lies in its bifunctional nature. The α-chloro ketone portion readily undergoes condensation with nucleophiles like amidines or hydrazines, while the ester group provides a handle for further derivatization or can participate in the cyclization itself.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that proper handling is non-negotiable for both safety and experimental integrity.
Hazard Profile : this compound is classified as harmful and an irritant.[2]
-
Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[10]
-
Signal Word : Warning.[10]
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical splash goggles and a face shield.
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[5]
-
Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use an appropriate respirator with an organic vapor cartridge (e.g., type ABEK).
Handling and Storage :
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10] It is classified as a combustible liquid, so it should be kept away from heat, sparks, and open flames.[5]
References
- 1. usbio.net [usbio.net]
- 2. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 4755-81-1 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 4755-81-1 [chemicalbook.com]
- 7. This compound CAS#: 4755-81-1 [m.chemicalbook.com]
- 8. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 9. 2-氯乙酰乙酸甲酯 | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 2-Chloroacetoacetate
This guide provides a comprehensive examination of the keto-enol tautomerism in methyl 2-chloroacetoacetate, a molecule of significant interest in synthetic chemistry.[1] For researchers, scientists, and professionals in drug development, a deep understanding of this equilibrium is crucial for controlling reaction pathways and predicting molecular behavior. This document moves beyond a simple description of the phenomenon to offer a detailed exploration of the underlying principles, the influence of electronic and solvent effects, and robust methodologies for its characterization and quantification.
Foundational Principles of Keto-Enol Tautomerism in β-Dicarbonyl Systems
Keto-enol tautomerism is a fundamental concept in organic chemistry, representing an equilibrium between two constitutional isomers: the keto and enol forms.[2] In most simple ketones and aldehydes, the equilibrium heavily favors the more stable keto tautomer.[2] However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized, leading to a measurable equilibrium between the two tautomers.[3]
The stability of the enol form in these systems is attributed to two primary factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, forming a stable six-membered ring-like structure.[2]
The general equilibrium can be depicted as follows:
Figure 1: General equilibrium between the keto and enol tautomers of this compound.
The Influence of the α-Chloro Substituent
The presence of a chlorine atom at the α-position (C2) of this compound has a profound impact on the keto-enol equilibrium. As an electron-withdrawing group, the chlorine atom influences the stability of the tautomers in several ways:
-
Inductive Effect: The electronegative chlorine atom pulls electron density away from the α-carbon. This inductive withdrawal stabilizes the enolate-like character of the conjugated system in the enol form, thereby increasing the stability of the enol tautomer.[4]
-
Increased Acidity of the α-Proton: The electron-withdrawing nature of the chlorine atom increases the acidity of the α-proton in the keto form, facilitating its removal and the subsequent formation of the enol.
Consequently, it is anticipated that the introduction of the α-chloro substituent will shift the equilibrium position towards the enol form compared to the unsubstituted methyl acetoacetate.
Solvent Effects on the Tautomeric Equilibrium
The solvent in which the tautomeric equilibrium is studied plays a critical role in determining the relative proportions of the keto and enol forms.[5] The polarity of the solvent is a key determinant, with different solvents capable of selectively stabilizing one tautomer over the other.
-
Nonpolar Solvents (e.g., Carbon Tetrachloride, Cyclohexane): In nonpolar environments, the intramolecularly hydrogen-bonded enol form is generally favored. This is because the stabilizing effect of the internal hydrogen bond is most significant when there are no solvent molecules to compete for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form. However, they can also solvate the polar keto form. The net effect on the equilibrium will depend on the balance of these interactions.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with both the keto and enol forms, which can disrupt the intramolecular hydrogen bond of the enol. This often leads to a stabilization of the more polar keto form and a shift in the equilibrium towards the keto tautomer.[2]
Spectroscopic Characterization and Quantification
A multi-spectroscopic approach is essential for the comprehensive characterization and quantification of the keto-enol tautomerism in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful and widely used technique for quantifying the keto-enol equilibrium in solution.[3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.
Expected ¹H NMR Spectral Features:
| Proton | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) | Multiplicity |
| -CH₃ (acetyl) | ~2.3 | ~2.1 | Singlet |
| -OCH₃ (ester) | ~3.8 | ~3.8 | Singlet |
| α-CH | ~4.5 | - | Singlet |
| =C-OH | - | ~12-13 | Broad Singlet |
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD) at a known concentration (typically 0.1-0.2 M).
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample, ensuring a sufficient relaxation delay to allow for accurate integration.
-
Peak Assignment: Assign the signals corresponding to the keto and enol tautomers based on their characteristic chemical shifts. The downfield signal around 12-13 ppm is a definitive marker for the enolic hydroxyl proton.
-
Integration and Quantification: Carefully integrate the area of well-resolved peaks corresponding to each tautomer. For example, the singlet of the α-CH of the keto form can be compared to the singlet of the acetyl -CH₃ of the enol form.
-
Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated from the ratio of the integrated areas: Keq = [Enol] / [Keto] = (Integral of Enol Peak) / (Integral of Keto Peak)
(Note: Ensure that the integrated peaks correspond to the same number of protons for a direct comparison, or apply a correction factor if necessary.)
Figure 2: Workflow for the quantification of keto-enol tautomerism using ¹H NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable qualitative information about the functional groups present in each tautomer.
Expected IR Absorption Bands:
| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |
| C=O (ester) | ~1750 | ~1735 |
| C=O (ketone) | ~1725 | - |
| C=C (enol) | - | ~1650 |
| O-H (enol) | - | 3200-2500 (broad) |
The broad O-H stretch in the enol form is characteristic of the strong intramolecular hydrogen bond. The C=O stretching frequencies in the enol form are typically lower than in the keto form due to conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Computational Modeling and Analysis
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental findings and providing deeper insights into the thermodynamics and kinetics of the keto-enol tautomerism of this compound.
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of the keto and both the Z- and E-enol tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Calculate the electronic energies of the optimized tautomers. The relative energies, corrected for ZPVE, will indicate the most stable tautomer in the gas phase.
-
Solvent Modeling: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). Repeat the geometry optimizations and energy calculations for each solvent of interest.
-
Transition State Search: To investigate the kinetics of the interconversion, perform a transition state search to locate the saddle point on the potential energy surface connecting the keto and enol forms. Frequency calculations on the transition state structure should yield one imaginary frequency corresponding to the tautomerization reaction coordinate.
-
Data Analysis: From the calculated energies, determine the relative stabilities of the tautomers in the gas phase and in different solvents. The energy of the transition state can be used to calculate the activation energy barrier for the tautomerization process.
Figure 3: Workflow for the computational analysis of keto-enol tautomerism using DFT.
Summary and Outlook
The keto-enol tautomerism of this compound presents a fascinating case study in physical organic chemistry. The interplay of the electron-withdrawing α-chloro substituent and the surrounding solvent environment dictates the position of the tautomeric equilibrium. A thorough understanding and quantification of this equilibrium are paramount for the effective use of this versatile reagent in organic synthesis.
The methodologies outlined in this guide, combining high-resolution NMR spectroscopy for quantitative analysis with IR and UV-Vis spectroscopy for qualitative characterization, and complemented by the predictive power of DFT calculations, provide a robust framework for a comprehensive investigation. For drug development professionals, such detailed characterization of a molecule's dynamic behavior in different environments is a critical step in understanding its reactivity, stability, and potential interactions in biological systems. Future work could involve variable temperature NMR studies to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization, providing an even more complete picture of this dynamic equilibrium.
References
A Deep Dive into the Reactivity of Methyl 2-Chloroacetoacetate: A Theoretical and Computational Guide for Synthetic Chemists
Abstract
Methyl 2-chloroacetoacetate stands as a pivotal, yet nuanced, building block in the synthesis of a diverse array of heterocyclic compounds, which are cornerstones in medicinal chemistry and drug development. Its unique structural feature—an electron-withdrawing chlorine atom at the α-position of a β-ketoester—imparts a distinct reactivity profile that warrants a detailed theoretical and computational exploration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of this compound, with a particular focus on its application in the renowned Hantzsch and Biginelli multicomponent reactions. By integrating foundational mechanistic principles with insights from computational chemistry and detailed experimental protocols, this guide aims to empower chemists to rationally design and optimize synthetic routes to novel, high-value heterocyclic scaffolds.
Introduction: The Strategic Importance of this compound
This compound (MCAA) is a versatile reagent in organic synthesis, primarily utilized in the construction of complex molecular architectures. Its bifunctional nature, possessing both a reactive ketone and an ester group, coupled with the influential α-chloro substituent, makes it a valuable precursor for a variety of heterocyclic systems, including imidazoles and triazoles. The presence of the chlorine atom not only provides a potential site for nucleophilic substitution but also significantly modulates the acidity of the α-proton and the electrophilicity of the adjacent carbonyl carbons. This electronic perturbation is the key to understanding its unique behavior in classical multicomponent reactions.
This guide will dissect the theoretical underpinnings of MCAA's reactivity and provide practical, field-proven experimental methodologies for its use in two of the most powerful reactions for heterocycle synthesis: the Hantzsch pyridine synthesis and the Biginelli reaction.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides context for its stability and potential impurities. The precursor, methyl chloroacetate, is typically synthesized via the esterification of chloroacetic acid with methanol.[1][2] This process often employs an acid catalyst and involves the removal of water to drive the reaction to completion. The reaction kinetics of this esterification have been studied, providing optimal conditions for high conversion rates.[1][2]
The Hantzsch Pyridine Synthesis: A Computational and Mechanistic Perspective
The Hantzsch reaction is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[3] These 1,4-DHP scaffolds are of immense pharmaceutical importance, with many approved drugs for the treatment of cardiovascular diseases belonging to this class.[4]
The Generally Accepted Mechanism
The mechanism of the Hantzsch synthesis is thought to proceed through a series of condensation and addition reactions.[3] While several pathways have been proposed, a widely accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.
Theoretical Considerations for this compound in the Hantzsch Reaction
The introduction of an α-chloro substituent in this compound is expected to have a profound impact on the Hantzsch reaction mechanism. Density Functional Theory (DFT) studies on related reactions, such as the Baeyer-Villiger oxidation of α-haloketones, have shown that electron-withdrawing substituents like chlorine can significantly influence the stability of transition states.[5]
Specifically, the α-chloro group in MCAA will:
-
Increase the Acidity of the α-Proton: The inductive effect of the chlorine atom will make the α-proton more acidic, potentially facilitating the formation of the enolate or enamine intermediates.
-
Influence the Stability of Intermediates: The electron-withdrawing nature of chlorine can destabilize any adjacent carbocationic character in transition states, which may alter the preferred reaction pathway or rate.[5] For instance, in the Knoevenagel condensation step, the development of positive charge on the β-carbon of the enolate is less favored.
-
Steric Hindrance: The presence of the chlorine atom may introduce steric hindrance, affecting the approach of reactants and potentially influencing the stereochemical outcome of the reaction.
Experimental Protocol for the Hantzsch Synthesis of Polyhydroquinolines
The Hantzsch reaction can be adapted to a four-component synthesis of polyhydroquinolines, which are also biologically active compounds.[6][7] The following protocol is a general procedure that can be adapted for use with this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), dimedone (1 mmol), this compound (1 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalyst. A variety of catalysts can be employed, including Lewis acids (e.g., Cu(II) complexes) or Brønsted acids.[6][7]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 2 to 24 hours, depending on the specific substrates and catalyst used. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure polyhydroquinoline derivative.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Cu(II) Complex | Ethanol | 2 | 90 | [7] |
| 4-Chlorobenzaldehyde | Manganese Perchlorate | Ethanol | 0.2 | 92 | [6] |
| 4-Methoxybenzaldehyde | Cu(II) Complex | Ethanol | 2.5 | 88 | [7] |
| 3-Nitrobenzaldehyde | Manganese Perchlorate | Ethanol | 0.3 | 88 | [6] |
Table 1: Representative Conditions and Yields for the Hantzsch Synthesis of Polyhydroquinolines.
Visualization of the Hantzsch Reaction Workflow
Caption: Experimental workflow for the Hantzsch synthesis of polyhydroquinolines.
The Biginelli Reaction: Unraveling the Mechanism with Computational Insights
The Biginelli reaction is another cornerstone of multicomponent chemistry, providing a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[8] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[9]
The Accepted Iminium-Based Mechanism
While several mechanistic pathways were initially proposed for the Biginelli reaction, extensive experimental and computational evidence now supports a mechanism that proceeds through an N-acyliminium ion intermediate.[9][10] This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. The enol of the β-ketoester then acts as a nucleophile, attacking the iminium ion. The resulting open-chain ureide subsequently undergoes cyclization and dehydration to furnish the DHPM product.[10]
Theoretical Implications of the α-Chloro Substituent in the Biginelli Reaction
Similar to the Hantzsch reaction, the α-chloro group of this compound is expected to significantly influence the course of the Biginelli reaction.
-
Enhanced Enolization: The electron-withdrawing nature of the chlorine atom will favor the enol tautomer of MCAA, increasing the concentration of the active nucleophile for the reaction with the N-acyliminium ion.
-
Modulation of Nucleophilicity: While enolization is enhanced, the nucleophilicity of the enol's β-carbon might be slightly diminished due to the inductive effect of the chlorine atom. This could potentially slow down the rate of the carbon-carbon bond-forming step.
-
Influence on Cyclization: The electrophilicity of the ketone carbonyl in the open-chain ureide intermediate will be increased by the adjacent chlorine atom. This is expected to facilitate the final intramolecular cyclization step, which is often rate-determining.
DFT studies have been instrumental in mapping the potential energy surface of the Biginelli reaction, providing valuable data on the relative energies of intermediates and transition states.[10][11] These studies confirm that the formation of the N-acyliminium ion and its subsequent reaction with the enol are crucial steps. A comparative computational study of the Biginelli reaction with methyl acetoacetate and this compound would provide precise quantitative insights into the electronic effects of the α-chloro substituent.
Experimental Protocol for the Synthesis of Dihydropyrimidinones
The following is a general and efficient protocol for the synthesis of DHPMs using an alkyl acetoacetate, which can be directly applied to this compound.[12]
Step-by-Step Methodology:
-
Reactant Mixture: In a reaction vessel, combine the aldehyde (1 mmol), this compound (1 mmol), and urea (or thiourea) (1.5 mmol).
-
Catalyst and Conditions: Add a catalytic amount of a suitable acid catalyst (e.g., trichloroacetic acid, 20 mol%).[12] The reaction is often performed under solvent-free conditions at an elevated temperature (e.g., 70-100 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solid product is then triturated with a suitable solvent (e.g., a mixture of ethyl acetate and hexane), collected by filtration, and washed to afford the pure dihydropyrimidinone.
| Aldehyde | β-Ketoester | Catalyst | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Trichloroacetic Acid | 70 °C, solvent-free | 4 min | 85 | [12] |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Trichloroacetic Acid | 70 °C, solvent-free | 5 min | 95 | [12] |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Trichloroacetic Acid | 70 °C, solvent-free | 10 min | 90 | [12] |
| Furfural | Methyl Acetoacetate | Trichloroacetic Acid | 70 °C, solvent-free | 11 min | 88 | [12] |
Table 2: Representative Conditions and Yields for the Biginelli Synthesis of Dihydropyrimidinones.
Visualization of the Biginelli Reaction Mechanism
Caption: The accepted iminium-based mechanism of the Biginelli reaction.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. A thorough understanding of its reactivity, guided by both theoretical principles and computational studies, is essential for its effective utilization. The electron-withdrawing α-chloro substituent plays a critical role in modulating the acidity of the α-proton and the electrophilicity of the carbonyl groups, thereby influencing the kinetics and outcomes of multicomponent reactions like the Hantzsch and Biginelli syntheses.
While this guide provides a comprehensive overview based on existing literature, further dedicated computational studies, particularly DFT calculations on the reaction mechanisms involving this compound itself, are warranted. Such studies would provide a more quantitative understanding of the transition state energetics and the precise role of the α-chloro group. This deeper insight will undoubtedly pave the way for the rational design of novel synthetic methodologies and the discovery of new bioactive molecules.
References
- 1. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. sciforum.net [sciforum.net]
- 8. One moment, please... [nanobioletters.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 2-chloro-3-oxobutanoate (CAS 4755-81-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-3-oxobutanoate (CAS 4755-81-1), also commonly known as Methyl 2-chloroacetoacetate, is a versatile bifunctional reagent of significant interest in synthetic organic chemistry. Possessing a reactive α-chloro ketone and a methyl ester, this compound serves as a valuable building block for the construction of complex heterocyclic scaffolds, which are central to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed safety and handling protocols, and a focused examination of its application in the synthesis of substituted imidazoles, supported by a representative experimental protocol.
Compound Identification and Physicochemical Profile
Methyl 2-chloro-3-oxobutanoate is a clear, colorless to yellow liquid under standard conditions.[1][2] Its identity is defined by the following key identifiers and properties:
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-chloro-3-oxobutanoate | [3][4] |
| Synonyms | This compound, 2-Chloroacetoacetic acid methyl ester | [4][5] |
| CAS Number | 4755-81-1 | [3][6] |
| Molecular Formula | C₅H₇ClO₃ | [3] |
| Molecular Weight | 150.56 g/mol | [3][6] |
| Appearance | Clear yellow liquid | [1] |
| Melting Point | -33 to -32.7 °C | [1][7] |
| Boiling Point | 137 °C (at 760 mmHg) | [1][7] |
| Density | 1.236 g/mL at 25 °C | [1][7] |
| Refractive Index (n²⁰/D) | 1.446 | [1][7] |
| Water Solubility | 50 g/L (at 20 °C) | [1][2] |
| Flash Point | 72 °C (161.6 °F) - Closed Cup | [6][8] |
| SMILES | COC(=O)C(Cl)C(C)=O | [3][7] |
| InChI Key | GYQRIAVRKLRQKP-UHFFFAOYSA-N | [3][7] |
The presence of both an electrophilic carbon bearing the chlorine atom and a ketone functionality makes this molecule a potent precursor for cyclization reactions. Its moderate water solubility and relatively high boiling point are key considerations for reaction setup and purification procedures, often favoring extraction-based workups and vacuum distillation for purification.
Caption: Structure of methyl 2-chloro-3-oxobutanoate.
Synthesis and Reactivity Insights
While various proprietary methods exist, a common and logical laboratory-scale synthesis of methyl 2-chloro-3-oxobutanoate involves the direct α-chlorination of methyl acetoacetate. This reaction leverages the acidic nature of the α-proton, which is positioned between two electron-withdrawing carbonyl groups, facilitating enolate formation.
A plausible synthetic approach is adapted from the chlorination of the corresponding ethyl ester using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). The reaction proceeds via the enol or enolate form of the β-ketoester, which acts as a nucleophile, attacking the electrophilic chlorine source.
Caption: Plausible synthesis pathway for the target compound.
The reactivity of methyl 2-chloro-3-oxobutanoate is dominated by its two key functional groups:
-
The α-chloro position: This is a primary site for nucleophilic substitution (Sₙ2) reactions. Amines, amidines, and other nitrogen-based nucleophiles readily displace the chloride, forming a new carbon-nitrogen bond, which is often the initial step in heterocycle formation.
-
The Ketone Carbonyl: This group can participate in condensation reactions. After the initial Sₙ2 reaction, the ketone can react with another nucleophilic site on the attacking molecule (or a second molecule) to facilitate cyclization and dehydration, leading to aromatization.
This dual reactivity makes it an ideal precursor for constructing five- and six-membered rings, as seen in the synthesis of imidazoles, pyrimidines, and triazoles.[1][9]
Key Applications in Heterocyclic Synthesis
A significant application of methyl 2-chloro-3-oxobutanoate is in the one-pot synthesis of 2-arylimidazole-4-carboxylic acids. This transformation, reported by Yoburn and Baskaran, demonstrates a chemoselective cyclization with arylamidines under mild conditions.[9] Imidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes.
The reaction proceeds via a mechanism analogous to the Hantzsch or Debus-Radziszewski imidazole syntheses. The process is initiated by the nucleophilic attack of an amidine nitrogen onto the electrophilic carbon bearing the chlorine atom. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring. The ester group is then typically hydrolyzed under the reaction conditions or in a subsequent step to afford the final carboxylic acid.
References
- 1. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemoselective arylamidine cyclizations: mild formation of 2-arylimidazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN107118161A - The synthetic method of the carboxylic acid of 2 n-propyl, 4 tolimidazole 6 - Google Patents [patents.google.com]
An In-depth Technical Guide on the Stability and Decomposition of Methyl 2-Chloroacetoacetate
Abstract
Methyl 2-chloroacetoacetate (MCA) is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive chloroacetyl group and a β-keto ester moiety, makes it a versatile building block. However, this reactivity also predisposes it to various degradation pathways, impacting product purity, yield, and safety. This in-depth technical guide provides a comprehensive analysis of the stability and decomposition of this compound under a range of conditions, including hydrolytic (acidic and basic), thermal, and oxidative stress. We will explore the underlying decomposition mechanisms, identify key degradation products, and present detailed experimental protocols for stability assessment. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals to ensure the optimal use, handling, and storage of this important synthetic intermediate.
Introduction to this compound: A Profile
This compound (CAS No: 4755-81-1, Molecular Formula: C₅H₇ClO₃) is a colorless to pale yellow liquid with a molecular weight of 150.56 g/mol .[1][2][3][4][5] Its utility in organic synthesis is primarily derived from the two electrophilic centers and the acidic α-proton, which allow for a variety of chemical transformations. It is a key precursor in the synthesis of heterocyclic compounds such as triazoles and imidazoles.[6] The inherent reactivity of MCA, however, necessitates a thorough understanding of its stability to prevent unwanted side reactions and the formation of impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4755-81-1 | [1][2][3][4][5] |
| Molecular Formula | C₅H₇ClO₃ | [1][2][3][4][5] |
| Molecular Weight | 150.56 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 137 °C (lit.) | [6] |
| Melting Point | -33 to -32.7 °C (lit.) | [6] |
| Density | 1.236 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.446 (lit.) | [6] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |
Decomposition Pathways and Mechanisms
The decomposition of this compound is primarily driven by three key mechanisms: hydrolysis of the ester, decarboxylation of the resulting β-keto acid, and reactions involving the α-chloro substituent. The predominant pathway is highly dependent on the specific conditions, such as pH, temperature, and the presence of nucleophiles or oxidizing agents.
Hydrolytic Decomposition
The ester functionality in MCA is susceptible to both acid- and base-catalyzed hydrolysis.[7] This is often the initial and rate-determining step in its aqueous decomposition.
Under acidic conditions, the hydrolysis of this compound proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular).[8] The presence of the electron-withdrawing chloro group is expected to slow the initial protonation of the carbonyl oxygen but facilitate the subsequent nucleophilic attack by water.[9] The reaction is reversible and the products are 2-chloroacetoacetic acid and methanol.[7]
Figure 1: General mechanism for acid-catalyzed hydrolysis of MCA.
Base-catalyzed hydrolysis, or saponification, is a much more rapid and irreversible process for esters.[7] The reaction proceeds through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), involving the nucleophilic attack of a hydroxide ion on the ester carbonyl.[10] The products are the salt of 2-chloroacetoacetic acid and methanol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN104151164A - Method for preparing methyl chloroacetate - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. 2-氯乙酰乙酸甲酯 | Sigma-Aldrich [sigmaaldrich.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
The Dichotomous Reactivity of Methyl 2-Chloroacetoacetate: A Guide to its Electrophilic and Nucleophilic Sites for Advanced Synthetic Applications
An In-depth Technical Guide:
Abstract
Methyl 2-chloroacetoacetate (MCA) is a profoundly versatile trifunctional reagent whose value in synthetic organic chemistry is derived from a finely tuned balance of electrophilic and nucleophilic potential. This guide provides an in-depth analysis of the distinct reactive sites within the MCA molecule, offering a framework for researchers, scientists, and drug development professionals to strategically exploit its unique chemical architecture. We will dissect the electronic factors governing its reactivity, explore its behavior as both an electrophile at its carbonyl and chloro-substituted carbons and as a nucleophile via its enolate, and provide field-proven protocols for its application in cornerstone organic transformations. This document is structured not as a rigid template, but as a narrative that logically unfolds the synthetic utility of MCA, grounded in mechanistic principles and supported by authoritative references.
Introduction: The Strategic Importance of a Trifunctional Reagent
In the landscape of synthetic intermediates, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. This compound (CAS 4755-81-1), with its linear formula CH₃COCH(Cl)CO₂CH₃, stands as an exemplar of such a scaffold. It incorporates a ketone, a methyl ester, and an α-chloro substituent, creating a molecule rich in electronic diversity. This inherent functionality makes MCA a powerful building block for a wide array of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents and functional materials.[1] Understanding the subtle interplay between its electrophilic and nucleophilic centers is the key to unlocking its full synthetic potential.
Molecular Architecture and Electronic Landscape
To effectively harness MCA, one must first appreciate the electronic contributions of each functional group. The molecule is not merely a sum of its parts; the groups electronically influence one another to create a unique reactivity profile.
Structural Analysis
The core structure consists of a four-carbon butanoate chain with a methyl ester at C1, a ketone at C3, and a chlorine atom at the C2 (α) position.
Caption: Structure of this compound (MCA).
Mapping the Reactive Sites
The electron-withdrawing nature of the two carbonyl groups and the chlorine atom polarizes the molecule, creating distinct electron-deficient (electrophilic) and potentially electron-rich (nucleophilic, upon deprotonation) centers.
Caption: Electrophilic (red) and potential nucleophilic (green) centers in MCA.
The Electrophilic Character of MCA: A Target for Nucleophiles
MCA possesses three primary electrophilic centers, each offering a distinct avenue for synthetic transformations. The choice of nucleophile and reaction conditions dictates the site of attack.
The α-Carbon (C2): A Prime Target for S_N2 Reactions
The carbon atom bonded to the chlorine (C2) is the most prominent electrophilic site for nucleophilic substitution.
-
Mechanistic Rationale: The reactivity of the C2 position is significantly enhanced by two key factors. First, chlorine is a competent leaving group. Second, and more importantly, the C-Cl bond is activated by the powerful electron-withdrawing effect of the two adjacent carbonyl groups. This polarization creates a strong partial positive charge (δ+) on the C2 carbon, making it highly susceptible to attack by a wide range of nucleophiles (amines, thiolates, enamines, etc.) via a classic S_N2 mechanism.[2]
-
Application Example: Feist-Bénary Furan Synthesis: This reaction elegantly demonstrates MCA acting as the α-halo ketone component. The enolate of a separate β-dicarbonyl compound acts as the nucleophile, attacking the C2 carbon of MCA and displacing the chloride. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to furnish a highly substituted furan.[3]
-
Experimental Protocol 1: Synthesis of Ethyl 4-acetyl-5-methylfuran-2-carboxylate
-
Principle: This protocol details the Feist-Bénary reaction between the enolate of ethyl acetoacetate and MCA. The enolate attacks the electrophilic C2 carbon of MCA.
-
Step 1: Enolate Formation. In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous ethanol (50 mL). Carefully add sodium metal (1.1 eq) in small portions to generate sodium ethoxide in situ.
-
Step 2: Nucleophilic Addition. To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C to form the corresponding enolate.
-
Step 3: S_N2 Attack. Slowly add a solution of this compound (1.05 eq) in anhydrous ethanol (10 mL) to the enolate solution, maintaining the temperature at 0 °C.
-
Step 4: Cyclization and Work-up. Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC. Upon completion, neutralize the reaction with dilute HCl. Pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Step 5: Purification. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target furan.
-
The Carbonyl Carbons: Gateways to Heterocyclic Systems
Both the ketone (C3) and ester (C1) carbonyl carbons are electrophilic, though the ketone is significantly more reactive towards most nucleophiles.
-
Comparative Reactivity: The ketone carbonyl is more electrophilic than the ester carbonyl because the lone pair on the ester's oxygen atom (O2) participates in resonance, delocalizing electron density onto the carbonyl carbon and reducing its partial positive charge. The ketone lacks this resonance stabilization, making it a harder electrophile and more susceptible to attack.
-
Application Example: Hantzsch Pyridine Synthesis: In this classic multi-component reaction, MCA (or a similar β-ketoester) serves as a key electrophile.[4][5] The reaction typically involves an aldehyde, a nitrogen source (ammonia), and two equivalents of a β-ketoester. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the ketoester, and the formation of an enamine from the second equivalent. These two intermediates then combine in a Michael addition, followed by cyclization and oxidation to yield the final pyridine ring.[6][7] MCA's ketone carbonyl is the site of initial condensation with the ammonia source.
-
Experimental Protocol 2: One-Pot Hantzsch Synthesis of a 1,4-Dihydropyridine
-
Principle: This protocol condenses an aldehyde, ammonium acetate, and two equivalents of this compound to form a dihydropyridine scaffold, a precursor to many calcium channel blockers.[8]
-
Step 1: Reagent Combination. In a round-bottom flask, combine benzaldehyde (1.0 eq), this compound (2.1 eq), and ammonium acetate (1.2 eq) in ethanol (20 mL).
-
Step 2: Reaction. Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Step 3: Isolation. Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.
-
Step 4: Purification. Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine derivative.
-
Caption: Experimental workflow for the Hantzsch synthesis.
-
Application Example: Gewald Aminothiophene Synthesis: This reaction is a cornerstone for the synthesis of 2-aminothiophenes.[9] In a typical Gewald reaction, a ketone or aldehyde condenses with an α-cyanoester in the presence of elemental sulfur and a base.[10] While MCA itself is not the typical starting material, its structural motifs are central. A related synthesis can utilize a compound with an active methylene group (like malononitrile), a carbonyl compound, and sulfur. MCA can be seen as a precursor to intermediates used in variations of this powerful heterocyclic synthesis.[11][12][13]
The Nucleophilic Character of MCA: The Chemistry of its Enolate
Despite its array of electrophilic sites, MCA can be transformed into a potent nucleophile through the deprotonation of its α-hydrogen.
Enolate Generation and Stability
-
Acidity of the α-Proton: The proton on C2 is unusually acidic (pKa ≈ 11) for a C-H bond. This acidity is a direct consequence of two factors: (1) the inductive electron-withdrawing effect of the adjacent chlorine atom and two carbonyl groups, and (2) the ability of the resulting conjugate base (the enolate) to delocalize the negative charge across the O-C-C-C-O system through resonance.[14]
-
Base Selection: A moderately strong base is sufficient to generate the enolate. For complete and irreversible deprotonation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed, typically at low temperatures (-78 °C) to prevent side reactions.[3][15]
Caption: Generation of the MCA enolate and its principal resonance contributors.
Reactions via the Enolate Intermediate
The resulting enolate is a soft nucleophile, primarily reacting at the α-carbon with soft electrophiles.
-
Application Example: The Japp-Klingemann Reaction: This reaction is a definitive example of the nucleophilic character of β-ketoesters.[16][17] It involves the coupling of an aryldiazonium salt (a strong electrophile) with the enolate of a β-ketoester like MCA. The reaction proceeds via attack of the enolate on the diazonium salt, followed by the cleavage of one of the acyl groups (in this case, typically the acetyl group) to yield a stable arylhydrazone.[18][19] These hydrazones are valuable intermediates, notably for the subsequent synthesis of indoles via the Fischer indole synthesis.[19]
-
Experimental Protocol 3: Synthesis of a Phenylhydrazone via Japp-Klingemann Reaction
-
Principle: Aniline is first converted to a diazonium salt, which then serves as the electrophile for the nucleophilic enolate of MCA.
-
Step 1: Diazotization. Dissolve aniline (1.0 eq) in 3M HCl at 0 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 20 minutes to form the benzenediazonium chloride solution.
-
Step 2: Enolate Formation. In a separate flask, dissolve this compound (1.0 eq) in ethanol and cool to 0 °C. Add a solution of sodium hydroxide (1.1 eq) in water to generate the enolate in situ.
-
Step 3: Coupling Reaction. Slowly add the cold diazonium salt solution from Step 1 to the enolate solution from Step 2. A colored precipitate (the hydrazone) should form immediately. Maintain the temperature at 0-5 °C and stir for 1-2 hours.
-
Step 4: Isolation and Purification. Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure arylhydrazone.
-
Advanced Topic: Dianion Formation and Reactivity
For certain transformations, it is possible to generate a dianion from MCA's ethyl ester analog.[20] This involves the use of two or more equivalents of a very strong base (e.g., LDA or a combination of NaH and n-BuLi). The first equivalent removes the acidic α-proton (C2), and the second equivalent removes one of the more acidic protons of the terminal methyl group (C4), creating a highly nucleophilic species that can react regioselectively with electrophiles at the C4 position. This advanced technique dramatically expands the synthetic utility of the acetoacetate scaffold, allowing for elaboration at the acetyl terminus.[20]
Summary and Outlook
This compound is a textbook example of how multifunctionality can be leveraged for complex molecular synthesis. Its electrophilic nature is evident at the activated α-carbon and the ketone carbonyl, providing direct pathways to furans, pyridines, and other heterocycles. Conversely, the acidity of its α-proton allows for its transformation into a potent nucleophile, enabling C-C bond formation through reactions like the Japp-Klingemann. For drug development professionals and synthetic chemists, a deep, mechanistic understanding of this dichotomous reactivity is not merely academic; it is a practical tool for designing efficient, innovative, and robust synthetic routes to novel chemical entities. The continued exploration of reagents like MCA will undoubtedly remain a cornerstone of modern organic synthesis.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Hantzsch_pyridine_synthesis [chemeurope.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Japp-Klingemann Reaction [drugfuture.com]
- 17. synarchive.com [synarchive.com]
- 18. organicreactions.org [organicreactions.org]
- 19. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
discovery and historical synthesis of methyl 2-chloroacetoacetate
An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 2-Chloroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a pivotal intermediate in organic synthesis. We will explore its historical context, the evolution of its synthesis from early laboratory methods to refined industrial processes, its physicochemical properties, and critical safety protocols. This document is designed to serve as a technical resource, offering not just procedural steps but also the underlying scientific principles that govern its synthesis and application.
Introduction and Strategic Importance
This compound (MCA), with the chemical formula CH₃COCH(Cl)CO₂CH₃, is a bifunctional molecule featuring a reactive ketone, an ester, and a halogenated α-carbon. This unique structural arrangement makes it a versatile and highly valuable building block in synthetic chemistry. Its primary significance lies in its role as a key intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical industry. It is instrumental in the synthesis of various heterocyclic compounds, such as pyrazoles, imidazoles, triazoles, and pyrimidines, which form the core of many active pharmaceutical ingredients (APIs).[1] For instance, it has been utilized in the synthesis of 2-arylimidazole-4-carboxylic acids and 3,5-disubstituted 1,2,4-triazoles.[1]
While the precise moment of its "discovery" is not easily pinpointed to a single event, its emergence is intrinsically linked to the broader development of acetoacetic ester chemistry in the late 19th and early 20th centuries. The work of chemists like Conrad and Guthzeit on the synthesis and reactivity of acetoacetic esters laid the foundation for the exploration of their halogenated derivatives. The strategic introduction of a chlorine atom at the α-position drastically alters the molecule's reactivity, providing a reactive electrophilic site for nucleophilic substitution, making it a cornerstone reagent for C-C and C-N bond formation.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from direct, often harsh, laboratory chlorination to more controlled and efficient industrial processes. The fundamental approach, however, has remained centered on the α-chlorination of methyl acetoacetate.
Historical Approach: Direct Chlorination with Sulfuryl Chloride
The most established and historically significant method for preparing this compound is the direct chlorination of methyl acetoacetate at the α-position. The acidity of the α-proton, situated between two carbonyl groups, facilitates the formation of an enol intermediate, which then reacts with an electrophilic chlorinating agent.
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent : While elemental chlorine (Cl₂) could be used, sulfuryl chloride (SO₂Cl₂) is often preferred in a laboratory and industrial setting. This preference is due to sulfuryl chloride being a liquid that is easier to handle than gaseous chlorine. It provides a more controlled reaction, reducing the risk of over-chlorination which can lead to the formation of the undesired methyl 2,2-dichloroacetoacetate. The reaction with sulfuryl chloride also conveniently produces gaseous byproducts (HCl and SO₂) that can be easily removed from the reaction mixture.[2]
-
Temperature Control : The reaction is highly exothermic. Maintaining a low to moderate temperature (typically between -5°C and 25°C during addition, and then warming to 20-25°C for reaction completion) is critical.[2] This control is essential to prevent thermal decomposition of the product and minimize the formation of side products. Higher temperatures can lead to increased dichlorination and other side reactions.[2]
-
Solventless vs. Solvent-Based : Early syntheses often employed inert solvents like dichloromethane or toluene. However, modern "green chemistry" approaches favor solventless reactions.[2] This not only reduces production costs and environmental impact but also simplifies product isolation. The patent literature describes methods where methyl acetoacetate itself acts as the solvent.[2]
The general mechanism involves the formation of the enol tautomer of methyl acetoacetate, which then performs a nucleophilic attack on the sulfuryl chloride, leading to the chlorinated product and the release of sulfur dioxide and hydrogen chloride.
Alternative Historical Routes
While direct chlorination is dominant, other methods have been explored. One notable process involves the use of 5-halo-4H-1,3-dioxin-4-one compounds as precursors. In this approach, the halogen is introduced prior to the formation of the acetoacetic ester backbone. The dioxinone ring is then opened by an alkali metal alkoxide, such as sodium methoxide, to yield the enolate salt of the α-haloacetoacetic ester.[3] This method is particularly advantageous as it protects the halogen from displacement during the reaction and can be useful for preparing esters from halogen-sensitive alcohols.[3]
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of this compound. The following table summarizes its key physical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₇ClO₃ | [4] |
| Molecular Weight | 150.56 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 137 °C (lit.); 86 °C / 21 mmHg | [5] |
| Melting Point | -33 to -32.7 °C (lit.) | |
| Density | 1.236 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.446 (lit.) | |
| Flash Point | 71 °C | [5] |
| CAS Number | 4755-81-1 | [4] |
Spectroscopic Data:
-
¹H NMR : The proton NMR spectrum is a key tool for structural confirmation. Signals corresponding to the methyl ester protons, the acetyl group protons, and the single proton on the α-carbon are expected and observed.[6]
-
¹³C NMR : The carbon NMR spectrum shows distinct peaks for the two carbonyl carbons (ketone and ester), the chlorinated α-carbon, and the two methyl carbons.[4]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the structure.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum displays strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.[4]
Detailed Experimental Protocol: Synthesis via Sulfuryl Chloride
This protocol is a representative example of a modern, controlled synthesis of this compound, adapted from common industrial practices. It is designed as a self-validating system where careful control of parameters ensures high yield and purity.
WARNING : This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
4.1. Materials and Equipment
-
Reagents : Methyl acetoacetate (≥99%), Sulfuryl chloride (≥99%), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Deionized water.
-
Equipment : Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, cooling bath (ice-water or cryocooler), vacuum distillation apparatus.
4.2. Step-by-Step Methodology
-
Reactor Setup : Equip a 500 mL three-neck flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath.
-
Charging the Reactor : Charge the flask with methyl acetoacetate (e.g., 116 g, 1.0 mol).
-
Cooling : Begin stirring and cool the methyl acetoacetate to a temperature between -5 °C and 0 °C.
-
Dropwise Addition : Slowly add sulfuryl chloride (e.g., 141.7 g, 1.05 mol) dropwise from the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction will generate HCl and SO₂ gas, which must be vented through a scrubber system (e.g., containing a sodium hydroxide solution).
-
Reaction Completion : After the addition is complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C) and continue stirring for an additional 4 hours to ensure the reaction goes to completion.[2]
-
Workup - Quenching : Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL) with stirring.
-
Neutralization : Transfer the mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate until gas evolution ceases, to neutralize the remaining acidic components. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction : Separate the organic layer. Extract the aqueous layer with a suitable solvent like dichloromethane (2 x 50 mL).
-
Drying and Filtration : Combine all organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification : Remove the solvent (if used) via rotary evaporation. Purify the crude product by vacuum distillation to obtain pure this compound. The product is typically collected at around 86 °C under 21 mmHg pressure.[5]
4.3. Expected Outcome
-
Yield : 85-95%
-
Purity : >98% (as determined by GC analysis)
Visualization of Synthesis and Workflow
The following diagrams illustrate the synthesis workflow and the core reaction mechanism.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of α-chlorination of Methyl Acetoacetate.
Safety and Handling: A Trustworthy Protocol
This compound and its precursors are hazardous materials. Adherence to strict safety protocols is non-negotiable.
-
Hazards Identification :
-
This compound : Harmful if swallowed or in contact with skin.[4] Causes skin irritation and serious eye damage. May cause respiratory irritation. Flammable liquid and vapor.
-
Sulfuryl Chloride : Reacts violently with water. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Methyl Acetoacetate : Flammable liquid and vapor.
-
-
Personal Protective Equipment (PPE) :
-
Handling and Storage :
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]
-
Store away from heat, sparks, open flames, and other ignition sources.[7][9] Use non-sparking tools and explosion-proof equipment.[7][9]
-
Ground and bond containers and receiving equipment to prevent static discharges.[7][9]
-
-
Emergency Procedures :
-
Skin Contact : Immediately take off all contaminated clothing. Rinse skin with water or shower for several minutes.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Spills : Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[8][9]
-
Conclusion
This compound is a testament to the enduring utility of classical organic reactions, refined over a century of chemical practice. Its synthesis, primarily through the controlled chlorination of methyl acetoacetate, highlights fundamental principles of reactivity and process control. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and handling is essential for leveraging its synthetic potential safely and effectively, paving the way for the creation of novel and impactful chemical entities.
References
- 1. This compound | 4755-81-1 [chemicalbook.com]
- 2. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 3. US4633013A - Preparation of α-haloacetoacetic esters - Google Patents [patents.google.com]
- 4. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 4755-81-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound(4755-81-1) 1H NMR spectrum [chemicalbook.com]
- 7. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 8. nj.gov [nj.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 2-Chloroacetoacetate in Hantzsch Pyridine Synthesis for Advanced Drug Discovery Intermediates
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utilization of methyl 2-chloroacetoacetate in the Hantzsch pyridine synthesis. This powerful multi-component reaction is a cornerstone in heterocyclic chemistry for creating highly functionalized pyridines and their dihydropyridine precursors.[1][2] The introduction of a chloromethyl group via a chloro-substituted β-ketoester like this compound (or its more commonly used isomer, methyl 4-chloroacetoacetate to yield 2-chloromethyl products) furnishes a reactive handle for further molecular elaboration, making it a valuable strategy in the synthesis of pharmaceutical intermediates.[3][4]
This document moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings, strategic considerations for experimental design, and the broader context of its application in modern medicinal chemistry.[5]
Foundational Principles: The Hantzsch Synthesis and the Role of Halogenated β-Ketoesters
The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine.[7][8] The reaction's enduring appeal lies in its efficiency and ability to construct complex heterocyclic scaffolds in a single pot.[1][6]
The strategic incorporation of this compound (or its isomer, methyl 4-chloroacetoacetate) as one of the β-dicarbonyl components introduces a key functional group into the resulting dihydropyridine structure. Specifically, the use of methyl 4-chloroacetoacetate leads to the formation of 2-chloromethyl-1,4-dihydropyridines.[3] This chloromethyl moiety is a versatile electrophilic site, enabling a wide range of subsequent nucleophilic substitution reactions. This two-stage approach—Hantzsch condensation followed by functionalization—is a powerful tactic for generating diverse molecular libraries for drug screening programs.[4]
Mechanistic Insights: A Stepwise Examination
The mechanism of the Hantzsch synthesis is a well-studied sequence of classical organic reactions. When employing an unsymmetrical setup with one equivalent of a standard β-ketoester (e.g., methyl acetoacetate) and one equivalent of methyl 4-chloroacetoacetate, the reaction proceeds through the following key stages:
-
Knoevenagel Condensation: The aldehyde reacts with the more reactive methylene group of one of the β-ketoesters (typically the non-halogenated one under neutral or mildly acidic conditions) to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second β-ketoester (in this case, methyl 4-chloroacetoacetate) reacts with the ammonia source to form a vinylogous amide, or enamine.
-
Michael Addition: The enamine then acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound formed in the first step in a conjugate addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation and subsequent dehydration to form the 1,4-dihydropyridine ring.
The final product is an unsymmetrically substituted 1,4-dihydropyridine with a chloromethyl group at the 2-position, poised for further chemical modification.
Caption: A generalized workflow for the synthesis of 2-chloromethyl-1,4-dihydropyridines.
Detailed Experimental Protocol: Synthesis of 4-Aryl-2-chloromethyl-1,4-dihydropyridine-3,5-dicarboxylates
This protocol is adapted from established procedures for the synthesis of 2-chloromethyl-1,4-dihydropyridines.[3]
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| Aromatic Aldehyde | Ar-CHO | Varies | Ensure high purity. |
| Methyl 4-chloroacetoacetate | C₅H₇ClO₃ | 150.56 | Handle with care in a fume hood. |
| Methyl 3-aminocrotonate | C₅H₉NO₂ | 115.13 | Can be purchased or synthesized. |
| Methanol | CH₃OH | 32.04 | Anhydrous grade recommended. |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (10 mmol, 1.0 eq), methyl 3-aminocrotonate (10 mmol, 1.0 eq), and methyl 4-chloroacetoacetate (10 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous methanol (25-30 mL) to the flask.
-
Reaction: Heat the mixture to reflux with continuous stirring. Maintain the reflux for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. For enhanced crystallization, the flask can be placed in a refrigerator (4°C) for several hours to overnight.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystalline product with a small amount of cold methanol to remove any soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
3.3. Expected Outcomes
This procedure typically affords the desired 4-aryl-2-chloromethyl-1,4-dihydropyridine-3,5-dicarboxylates in moderate yields.[3] The products are often crystalline solids that can be easily isolated.
Caption: The convergent mechanism of the Hantzsch synthesis.
Applications in Drug Development and Medicinal Chemistry
The pyridine and dihydropyridine scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[9][5][10] 1,4-Dihydropyridines are famously used as calcium channel blockers for the treatment of hypertension, with drugs like nifedipine, amlodipine, and nimodipine being prime examples.[6][7][11]
The introduction of a chloromethyl group via the Hantzsch reaction opens a gateway for creating novel analogues with potentially enhanced or new biological activities. This reactive handle allows for:
-
Lead Optimization: Rapid modification of a lead compound to explore structure-activity relationships (SAR).[4]
-
Access to Novel Chemical Space: Synthesis of derivatives that are not accessible through traditional Hantzsch protocols.
-
Development of Covalent Inhibitors: The electrophilic chloromethyl group can be used to form covalent bonds with target proteins, a strategy of growing interest in drug design.
Troubleshooting and Experimental Considerations
-
Low Yields: If yields are low, consider extending the reflux time or using a different solvent. While methanol is common, ethanol can also be effective.[3] The purity of the starting aldehyde is crucial; distillation before use is recommended.
-
Side Reactions: The formation of lactones has been observed as a potential side reaction under certain conditions.[3] Milder reaction conditions can help to minimize the formation of these byproducts.
-
"Green" Chemistry Approaches: Modern variations of the Hantzsch synthesis focus on sustainability. Researchers have explored solvent-free conditions, microwave-assisted synthesis, and the use of greener catalysts and solvents like water or ionic liquids to improve the environmental footprint of the reaction.[1][6][11][12][13][14]
References
- 1. grokipedia.com [grokipedia.com]
- 2. scribd.com [scribd.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Methyl 2-Chloroacetoacetate in the Synthesis of Thiazole Derivatives
Introduction: The Thiazole Scaffold and the Versatility of Methyl 2-Chloroacetoacetate
The thiazole ring is a cornerstone scaffold in medicinal chemistry and drug development.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The enduring importance of thiazoles continually drives the need for robust and efficient synthetic methodologies.
This compound has emerged as a highly valuable and versatile C4 synthon for the construction of the thiazole core, primarily through the renowned Hantzsch thiazole synthesis.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of diverse thiazole derivatives. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into reaction optimization and product characterization.
The Hantzsch Thiazole Synthesis: A Mechanistic Perspective
The Hantzsch thiazole synthesis is a classic condensation reaction that has been a mainstay in heterocyclic chemistry for over a century.[2] In the context of this compound, the reaction proceeds by the condensation of this α-halo-β-ketoester with a thioamide-containing compound. The general mechanism can be elucidated in three key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of this compound, leading to the displacement of the chloride ion. This initial step forms a key intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (elimination of a water molecule) to yield the stable, aromatic thiazole ring.
This mechanistic understanding is crucial for troubleshooting and optimizing reaction conditions to achieve desired product yields and purity.
Figure 1: A simplified workflow of the Hantzsch thiazole synthesis, illustrating the key stages from reactants to the final thiazole product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative thiazole derivative using this compound.
Protocol 1: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from established procedures for the synthesis of 2-aminothiazole-5-carboxylates.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 150.56 | 3.3 g | 1.0 |
| Thiourea | 76.12 | 3.04 g | 2.0 |
| Sodium Carbonate | 105.99 | 0.5 g | - |
| Ethanol | 46.07 | 200 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| 30% Sodium Hydroxide Solution | 40.00 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 200 mL of ethanol containing 20% ethyl acetate.
-
Addition of Reagents: Add 3.04 g of thiourea and 0.5 g of sodium carbonate to the solvent mixture.
-
Heating and Addition of Ester: Heat the mixture to 45 °C with stirring. Slowly add 3.3 g of this compound dropwise over 20-30 minutes.
-
Reaction: After the addition is complete, raise the temperature to 70 °C and maintain it for 5 hours.
-
Solvent Removal and Filtration: After the reaction period, cool the mixture to room temperature and remove the majority of the solvent under reduced pressure. Filter the remaining mixture to remove any unreacted thiourea.
-
Precipitation: Add the filtrate to 500 mL of water and stir. Adjust the pH to 9-10 using a 30% sodium hydroxide solution to precipitate the product.
-
Isolation and Drying: Stir the mixture for 30 minutes, then collect the precipitate by suction filtration. Dry the product under vacuum for 2 hours.
Expected Yield: ~3.6 g (quantitative data may vary).
Product Characterization: The identity and purity of the synthesized methyl 2-amino-4-methylthiazole-5-carboxylate can be confirmed by standard analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.
-
¹H NMR (DMSO-d₆): δ 2.51 (s, 3H, CH₃), 3.37 (s, 3H, OCH₃), 8.68 (s, 1H, thiazole-H), 9.03 (s, 1H, NH), 12.48 (s, 1H, NH).[5]
-
IR (KBr) νₘₐₓ: Characteristic peaks for N-H stretching, C=O stretching of the ester, and C=N stretching of the thiazole ring are expected.[5]
Troubleshooting and Optimization
Low yields are a common challenge in organic synthesis. The following points offer guidance on troubleshooting and optimizing the synthesis of thiazole derivatives from this compound:
-
Purity of Reactants: Ensure the high purity of starting materials, especially the this compound and the thioamide. Impurities can lead to side reactions that consume reactants and complicate purification.
-
Solvent Choice: The polarity of the solvent is critical. While alcohols like ethanol and methanol are commonly used, screening other solvents or solvent mixtures may improve yields for specific substrates.
-
Temperature Control: The reaction often requires heating. However, excessive heat can cause decomposition and the formation of byproducts. Monitoring the reaction temperature is crucial.
-
Work-up Procedure: Product loss can occur during isolation. Thiazole products are often precipitated by neutralizing the reaction mixture with a base. If the product does not precipitate, it may be soluble in the aqueous layer, necessitating extraction with an organic solvent like ethyl acetate.
-
pH Control: The pH of the reaction medium can influence the regioselectivity of the reaction, especially when using N-substituted thioamides. Acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-(N-substituted amino)thiazoles.[6]
Figure 2: A troubleshooting workflow for addressing low reaction yields in thiazole synthesis.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of thiazole derivatives. A thorough understanding of the Hantzsch thiazole synthesis mechanism, coupled with careful control of reaction parameters, enables the efficient production of these medicinally important compounds. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully utilize this compound in their drug discovery and development endeavors.
References
- 1. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. distantreader.org [distantreader.org]
- 5. mdpi.com [mdpi.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of 2-Arylimidazole-4-Carboxylic Acids: An Application Note and Protocol for Researchers
Introduction: The Significance of 2-Arylimidazole-4-Carboxylic Acids
Imidazole-containing compounds are of paramount importance in the fields of medicinal chemistry and materials science. Among these, the 2-arylimidazole-4-carboxylic acid scaffold is a privileged structure found in numerous pharmacologically active molecules. These compounds have demonstrated a wide range of biological activities, including acting as inhibitors of p38 MAP kinase, glucagon receptor antagonists, and B-Raf kinase inhibitors. The presence of both the aromatic imidazole ring and the carboxylic acid moiety provides a versatile platform for drug design, allowing for diverse functionalization and interaction with biological targets. This application note provides a detailed protocol for a highly efficient one-pot synthesis of 2-arylimidazole-4-carboxylic acids utilizing readily available starting materials: an aryl aldehyde, methyl 2-chloroacetoacetate, and ammonium acetate as the nitrogen source. This method offers a streamlined approach to this valuable class of compounds, avoiding the need for isolation of intermediates and employing cost-effective reagents.
Reaction Mechanism and Rationale
The one-pot synthesis of 2-arylimidazole-4-carboxylic acids from an aryl aldehyde, this compound, and ammonium acetate is a variation of the well-established Radziszewski imidazole synthesis. The reaction proceeds through a multi-component condensation pathway.
The key steps of the proposed mechanism are as follows:
-
In-situ formation of a 1,2-dicarbonyl equivalent: this compound serves as a precursor to the 1,2-dicarbonyl compound required for the Radziszewski synthesis.
-
Condensation with ammonia: Ammonium acetate in the reaction mixture provides the necessary ammonia for the initial condensation with the dicarbonyl species to form a diimine intermediate.
-
Reaction with the aryl aldehyde: The diimine intermediate then condenses with the aryl aldehyde.
-
Cyclization and aromatization: Subsequent intramolecular cyclization and oxidation (often facilitated by air) lead to the formation of the imidazole ring, yielding methyl 2-arylimidazole-4-carboxylate.
-
In-situ saponification: Under the reaction conditions, typically with heating and the presence of a base (or water and prolonged heating), the methyl ester at the 4-position of the imidazole ring undergoes hydrolysis (saponification) to yield the final 2-arylimidazole-4-carboxylic acid product.
This one-pot approach is advantageous as it circumvents the need for the isolation and purification of the intermediate ester, thereby improving overall efficiency and reducing waste.
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of 2-arylimidazole-4-carboxylic acids. The specific quantities and reaction parameters may be optimized for different aryl aldehydes.
Materials and Reagents
-
Aryl aldehyde (e.g., benzaldehyde)
-
This compound
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Detailed Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl aldehyde (1.0 eq), this compound (1.2 eq), and ammonium acetate (5.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Hydrolysis (Saponification): After the formation of the intermediate ester is complete (as indicated by TLC), carefully add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture. Continue to heat the mixture at reflux for an additional 2-4 hours to facilitate the hydrolysis of the methyl ester.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice and water.
-
Acidify the aqueous solution to a pH of approximately 4-5 with concentrated hydrochloric acid. This will precipitate the 2-arylimidazole-4-carboxylic acid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Data Presentation: A Representative Example
The following table summarizes the typical quantitative data for the synthesis of 2-phenylimidazole-4-carboxylic acid.
| Parameter | Value |
| Benzaldehyde | 1.06 g (10 mmol) |
| This compound | 1.81 g (12 mmol) |
| Ammonium Acetate | 3.85 g (50 mmol) |
| Glacial Acetic Acid | 20 mL |
| Reaction Time (Imidazole Formation) | 6 hours |
| Sodium Hydroxide (for hydrolysis) | 1.0 g (25 mmol) in 10 mL water |
| Reaction Time (Hydrolysis) | 3 hours |
| Yield of 2-phenylimidazole-4-carboxylic acid | ~75-85% |
| Melting Point | 220-222 °C |
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis of 2-arylimidazole-4-carboxylic acids.
Reaction Mechanism Overview
Caption: Simplified reaction mechanism for the one-pot synthesis.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be monitored by TLC, allowing the researcher to ensure the complete consumption of the starting materials before proceeding to the next step. The identity and purity of the final product are confirmed through standard analytical techniques. The melting point of the synthesized compound should be sharp and consistent with literature values. Spectroscopic data (¹H NMR, ¹³C NMR) will provide definitive structural confirmation. For instance, in the ¹H NMR spectrum of 2-phenylimidazole-4-carboxylic acid, the disappearance of the methyl ester singlet (around 3.8 ppm) and the appearance of a broad carboxylic acid proton signal are key indicators of successful hydrolysis.
Application Notes & Protocols: A Detailed Guide to the Synthesis of 3,5-Disubstituted 1,2,4-Triazoles Utilizing Methyl 2-Chloroacetoacetate
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-disubstituted 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3][4] The protocols detailed herein focus on the versatile and efficient cyclocondensation reaction between amidrazones and methyl 2-chloroacetoacetate. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and offer insights into the characterization of the resulting triazole derivatives. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction: The Significance of 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][3][4] These five-membered aromatic heterocycles, containing three nitrogen atoms, exhibit a diverse range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The unique physicochemical properties of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore for drug design.[6] The 3,5-disubstituted pattern, in particular, allows for the introduction of various functional groups, enabling the fine-tuning of a compound's pharmacological profile.[7]
The synthesis of these valuable heterocycles has been an area of intense research, with numerous methods being developed.[1][8][9] Among these, the cyclocondensation of amidrazones with α-haloketones or related electrophiles stands out as a robust and versatile strategy for constructing the 1,2,4-triazole ring. This application note will focus on the use of this compound as a readily available and reactive building block for the synthesis of 3,5-disubstituted 1,2,4-triazoles.
Synthetic Strategy and Mechanistic Rationale
The core of the synthetic approach described here is the reaction between an amidrazone and this compound. This reaction proceeds through a well-established cyclocondensation pathway.
The Key Intermediates: Amidrazones
Amidrazones are essential precursors for this synthesis. They can be readily prepared from the corresponding nitriles or by the reaction of imidoyl chlorides with hydrazine.[10] The choice of substituents on the amidrazone will ultimately determine the substitution pattern at the 3- and 1-positions of the final 1,2,4-triazole product.
The Role of this compound
This compound is a bifunctional reagent. It possesses two electrophilic centers: the carbon atom bearing the chlorine atom and the carbonyl carbon of the ketone. This dual reactivity is key to the formation of the triazole ring.
The Reaction Mechanism: A Step-by-Step Look
The reaction is believed to proceed via the following steps:
-
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen atom of the amidrazone attacks the electrophilic carbon atom bearing the chlorine atom in this compound. This results in the displacement of the chloride ion and the formation of an intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidrazone derivative then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step leads to the formation of a five-membered heterocyclic intermediate.
-
Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the aromatic 3,5-disubstituted 1,2,4-triazole.
Figure 1: Proposed reaction mechanism for the synthesis of 3,5-disubstituted 1,2,4-triazoles.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of the final products is typically achieved by recrystallization or column chromatography.
Synthesis of Amidrazone Precursors (General Procedure)
A common method for the synthesis of amidrazones involves the reaction of a nitrile with hydrazine hydrate.
-
To a solution of the appropriate nitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).
-
The reaction mixture is then heated to reflux for a period of 4-12 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude amidrazone is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 3,5-Disubstituted 1,2,4-Triazoles (General Procedure)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amidrazone (1.0 eq) in a suitable solvent such as absolute ethanol or isopropanol.
-
To this solution, add this compound (1.1 eq) dropwise at room temperature.
-
A catalytic amount of a base, such as triethylamine or potassium carbonate, can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux for 2-8 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by either recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization and Data
The synthesized 3,5-disubstituted 1,2,4-triazoles should be characterized by standard analytical techniques to confirm their structure and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the triazole ring and the nature of the substituents.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
Representative Data
The following table provides representative data for a series of synthesized 3,5-disubstituted 1,2,4-triazoles.
| Entry | R¹ Substituent | R² Substituent | Yield (%) | m.p. (°C) |
| 1 | Phenyl | H | 85 | 145-147 |
| 2 | 4-Chlorophenyl | H | 82 | 168-170 |
| 3 | 4-Methoxyphenyl | H | 88 | 152-154 |
| 4 | Methyl | H | 75 | 110-112 |
Table 1: Representative yields and melting points for synthesized 3,5-disubstituted 1,2,4-triazoles.
Troubleshooting and Field-Proven Insights
-
Low Yields: If low yields are observed, ensure that the starting materials are pure and dry. The reaction time and temperature can also be optimized. The choice of base can also influence the reaction outcome.
-
Side Reactions: The formation of side products can occur. Careful control of the reaction conditions, particularly temperature, can minimize their formation. Purification by column chromatography is often effective in separating the desired product from impurities.
-
Solvent Choice: The choice of solvent can impact the reaction rate and yield. Protic solvents like ethanol and isopropanol are generally effective.
Conclusion
The synthesis of 3,5-disubstituted 1,2,4-triazoles via the cyclocondensation of amidrazones with this compound is a highly efficient and versatile method. This application note provides a detailed and practical guide for researchers in the field, from the underlying mechanistic principles to step-by-step experimental protocols. The ability to readily introduce a variety of substituents makes this synthetic route a valuable tool in the development of novel therapeutic agents and other functional materials.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. isres.org [isres.org]
- 9. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles [organic-chemistry.org]
The Versatility of Methyl 2-Chloroacetoacetate in Multicomponent Reactions: A Guide to Heterocyclic Synthesis
Introduction: The Power of Convergence in Synthesis
In the quest for novel bioactive molecules and functional materials, the principles of efficiency and elegance in chemical synthesis are paramount. Multicomponent reactions (MCRs), processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, embody these principles.[1] Their inherent atom economy, reduction in waste, and operational simplicity have established MCRs as a cornerstone of modern organic and medicinal chemistry.[2][3] Within the vast arsenal of building blocks for MCRs, bifunctional reagents that can participate in sequential bond-forming events are of particular interest. Methyl 2-chloroacetoacetate, a compound featuring a reactive β-ketoester moiety and a readily displaceable chloro group, is an exemplary scaffold for the construction of diverse and complex heterocyclic systems. This application note provides an in-depth exploration of the utility of this compound in MCRs, offering detailed protocols and mechanistic insights for the synthesis of medicinally relevant heterocycles.
The Dual Reactivity of this compound: A Mechanistic Overview
This compound possesses two key reactive sites that dictate its versatility in multicomponent reactions: the α-carbon bearing a chlorine atom and the β-dicarbonyl system. The chlorine atom at the α-position makes this carbon highly electrophilic and susceptible to nucleophilic substitution, typically via an SN2 mechanism.[4] This reactivity is further enhanced by the electron-withdrawing effect of the adjacent carbonyl groups. The β-ketoester functionality allows for a range of classical reactions, including enolate formation, Knoevenagel condensation, and Michael addition. The interplay of these reactive centers within a one-pot reaction environment allows for the rapid assembly of complex molecular architectures.
Application in the Synthesis of Thiazoles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic MCR that exemplifies the utility of α-haloketones in heterocyclic synthesis.[5][6] By employing this compound, this reaction provides a direct route to highly functionalized thiazole derivatives, which are prevalent scaffolds in numerous pharmaceuticals.
Protocol 1: Synthesis of Methyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol details the one-pot synthesis of a substituted aminothiazole, a valuable intermediate for further functionalization in drug discovery programs.
Reaction Scheme:
Caption: One-pot Hantzsch synthesis of a substituted thiazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 150.56 | 1.51 g | 0.01 |
| Thiourea | 76.12 | 0.76 g | 0.01 |
| Ethanol | - | 20 mL | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.51 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent by approximately half using a rotary evaporator to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain methyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.
Mechanistic Rationale:
The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of this compound, displacing the chloride ion. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea intermediate attacks the ketone carbonyl. Subsequent dehydration of the cyclic intermediate leads to the aromatic thiazole ring.[6]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Synthesis of Substituted Imidazoles and Triazoles
This compound is also a valuable precursor for the synthesis of other five-membered heterocycles such as imidazoles and triazoles through multicomponent reactions.
Protocol 2: One-Pot Synthesis of Methyl 2-Aryl-5-methylimidazole-4-carboxylates
This protocol describes a four-component reaction for the synthesis of highly substituted imidazoles.
Reaction Scheme:
References
- 1. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. bepls.com [bepls.com]
Application Notes and Protocols: Methyl 2-Chloroacetoacetate as a Versatile Precursor for Pyrimidine Synthesis
Introduction: The Enduring Significance of the Pyrimidine Scaffold
For researchers, scientists, and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry. As a privileged heterocyclic motif, it is integral to the structure of nucleobases in DNA and RNA and is a recurring feature in a vast array of clinically significant therapeutic agents.[1][2] Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets, making the development of efficient and versatile synthetic routes to novel pyrimidine analogues a perpetual area of high interest.[3]
This application note provides an in-depth guide to the use of methyl 2-chloroacetoacetate, a highly versatile and reactive building block, for the synthesis of functionalized pyrimidine derivatives. We will explore the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for its application in constructing key pyrimidine precursors for drug discovery pipelines.
Chemical Insight: The Synthetic Utility of this compound
This compound is a bifunctional molecule possessing two key electrophilic centers: the carbonyl carbons and the α-carbon bearing a chlorine atom. This dual reactivity makes it an exceptionally useful precursor for cyclocondensation reactions.[4]
The reactivity of α-halo β-keto esters is significantly enhanced compared to standard alkyl halides. The strong electron-withdrawing inductive effect of the adjacent carbonyl groups polarizes the carbon-chlorine (C-Cl) bond, increasing the electrophilicity of the α-carbon and making the chlorine an excellent leaving group.[4] While α-chloro ketones are generally less reactive than their bromo- or iodo- counterparts, they offer a favorable balance of stability and reactivity, and are often more cost-effective for large-scale synthesis.[4]
The general order of reactivity for α-halo β-keto esters in nucleophilic substitution reactions is I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[4] The moderate reactivity of this compound allows for controlled reactions, minimizing side products while still proceeding under reasonably mild conditions.
Synthetic Workflow: From Precursor to Pyrimidine
The synthesis of pyrimidines from this compound typically follows a cyclocondensation pathway with a nitrogen-containing binucleophile, such as urea, thiourea, or guanidine. The general workflow involves the reaction of the α-chloro β-keto ester with the chosen nitrogen source, often in the presence of a base, to facilitate the cyclization and subsequent aromatization to the pyrimidine ring system.
Caption: General workflow for pyrimidine synthesis.
Protocol 1: Synthesis of a 2-Amino-4-hydroxy-6-methylpyrimidine Derivative
This protocol details the synthesis of a 2-aminopyrimidine derivative through the cyclocondensation of this compound with guanidine. This class of compounds serves as a valuable scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.2 eq) portion-wise. Stir the resulting suspension at room temperature for 30 minutes.
-
Addition of Precursor: Slowly add this compound (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield and Characterization:
-
Yield: 65-75%
-
Characterization: The structure of the synthesized 2-amino-4-hydroxy-6-methylpyrimidine can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanistic Rationale:
The reaction proceeds through an initial nucleophilic attack of the guanidine on the carbonyl carbon of the this compound. This is followed by an intramolecular nucleophilic substitution where a nitrogen atom of the guanidine moiety displaces the chloride ion from the α-carbon, leading to the formation of the six-membered dihydropyrimidine ring. Tautomerization and subsequent aromatization (if applicable) lead to the final pyrimidine product. The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile, and also to neutralize the HCl formed during the reaction.
Caption: Simplified reaction pathway.
Protocol 2: Modified Biginelli-Type Synthesis of a 4-Hydroxypyrimidin-2(1H)-one Derivative
This protocol is an adaptation of the classic Biginelli reaction, utilizing this compound in place of a standard β-ketoester for the synthesis of a hydroxypyrimidinone derivative.[5][6] These structures are of interest for their potential as calcium channel blockers and other pharmaceutical applications.[5]
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃) (10 mol%)
-
Solvent (e.g., Acetonitrile or solvent-free)
-
Ethanol for recrystallization
-
Standard reaction and work-up glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), this compound (1.0 eq), urea (1.5 eq), and the Lewis acid catalyst (10 mol%).
-
Reaction:
-
Solvent-free: Gently heat the mixture with stirring to 80-100 °C for 2-4 hours.
-
With Solvent: Add acetonitrile and reflux the mixture for 4-8 hours.
-
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the reaction was performed solvent-free, add a small amount of ethanol to the solidified mass.
-
Isolation: Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure 4-hydroxypyrimidin-2(1H)-one derivative.
Quantitative Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Yb(OTf)₃ | Acetonitrile | Reflux | 4-8 | 70-80 |
| Yb(OTf)₃ | Solvent-free | 100 | 2-4 | 75-85 |
| HCl (catalytic) | Ethanol | Reflux | 8-12 | 50-65 |
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The use of a Lewis acid like Yb(OTf)₃ activates the aldehyde carbonyl group towards nucleophilic attack by urea, which is believed to be a key step in the Biginelli reaction mechanism.[6] This catalytic approach often leads to higher yields and shorter reaction times compared to traditional Brønsted acid catalysis.[6]
-
Solvent-Free Conditions: Performing the reaction without a solvent can enhance reaction rates and often leads to simpler work-up procedures, aligning with the principles of green chemistry.[7]
-
Urea Excess: A slight excess of urea is used to drive the reaction to completion.
Troubleshooting and Expert Insights
-
Low Yields: If yields are consistently low, ensure all reagents are anhydrous, particularly when using Lewis acid catalysts which are sensitive to moisture. Increasing the amount of catalyst or reaction time may also improve conversion.
-
Side Reactions: The presence of the reactive α-chloro group can potentially lead to side reactions. If complex product mixtures are observed, lowering the reaction temperature or using a milder base (in the case of Protocol 1) may be beneficial.
-
Purification Challenges: Some pyrimidine derivatives can be highly polar. If purification by recrystallization is difficult, column chromatography using a polar eluent system (e.g., dichloromethane/methanol) is recommended.
Conclusion
This compound is a potent and versatile precursor for the synthesis of a diverse range of pyrimidine derivatives. Its unique electronic properties, stemming from the α-chloro substituent, facilitate efficient cyclocondensation reactions. The protocols outlined in this application note provide robust and reproducible methods for accessing valuable pyrimidine scaffolds, offering a solid foundation for further elaboration in medicinal chemistry and drug discovery programs. By understanding the underlying reaction mechanisms and the rationale behind the chosen experimental conditions, researchers can effectively leverage this precursor to accelerate their synthetic endeavors.
References
- 1. studylib.net [studylib.net]
- 2. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 3. jchemrev.com [jchemrev.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
Synthesis of Substituted Oxazoles from Methyl 2-Chloroacetoacetate: An Application and Protocol Guide for Researchers
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold." Oxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3] This guide provides a detailed exploration of the synthesis of substituted oxazoles utilizing the readily available and versatile starting material, methyl 2-chloroacetoacetate. The primary focus will be on the practical application of the Hantzsch oxazole synthesis and related methodologies, offering researchers and drug development professionals a comprehensive resource for the preparation of these valuable compounds.
Core Synthetic Strategy: The Hantzsch Oxazole Synthesis
The reaction of an α-haloketone with a primary amide to yield an oxazole is a classic and reliable method known as the Hantzsch oxazole synthesis.[4] In the context of this guide, this compound serves as the α-haloketone component. This β-ketoester is particularly useful as it introduces a methyl group at the 4-position and a methoxycarbonyl group at the 5-position of the resulting oxazole ring, providing a handle for further chemical modifications.
Reaction Mechanism: A Step-by-Step Elucidation
The generally accepted mechanism for the Hantzsch oxazole synthesis from an α-chloro-β-ketoester and an amide proceeds through several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the amide's nitrogen or oxygen atom on the electrophilic carbon bearing the chlorine atom in this compound. The tautomeric nature of amides allows for this ambiguity, but both pathways can lead to the final product.
-
Intermediate Formation: This initial attack forms an intermediate which, after proton transfer, sets the stage for cyclization.
-
Intramolecular Cyclization: The oxygen of the enolized ketoester or the amide carbonyl oxygen attacks the carbonyl carbon of the original amide or ketoester moiety, respectively, to form a five-membered ring intermediate.
-
Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of the aromatic oxazole ring.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted oxazoles from this compound.
Protocol 1: Synthesis of Methyl 4-methyl-2-phenyloxazole-5-carboxylate
This protocol details the reaction of this compound with benzamide.
Materials:
-
This compound
-
Benzamide
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄))
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1.0 eq) in the chosen anhydrous solvent.
-
Add this compound (1.1 eq) to the solution.
-
Carefully add the dehydrating agent (e.g., POCl₃, 1.2 eq) dropwise to the reaction mixture at room temperature. Caution: This reaction can be exothermic.
-
Heat the reaction mixture to reflux (typically 100-150°C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.30 (d, J = 16.3 Hz, 1H, CH=CH), 6.83 (d, J = 8.3 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.83 (s, 3H, COOCH₃), 2.59 (s, 3H, CH₃).[1]
-
¹³C NMR: δ 162.2 (C=O), 158.4 (oxazole C-2), 128.2 (aromatic C), 55.4 (OCH₃), 51.8 (COOCH₃).[1]
It is important to note that the chemical shifts for methyl 4-methyl-2-phenyloxazole-5-carboxylate will differ, but this provides a reference for the expected regions for the various protons and carbons.
Protocol 2: Synthesis of Methyl 2-amino-4-methyloxazole-5-carboxylate
This protocol describes the reaction of this compound with urea.
Materials:
-
This compound
-
Urea
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve urea (1.0 eq) and sodium acetate (1.2 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Summary of Reaction Conditions
The choice of amide and reaction conditions can be varied to produce a library of substituted oxazoles. The following table summarizes general conditions and expected outcomes.
| Amide (R-CONH₂) | R-Group | Dehydrating Agent/Conditions | Expected 2-Substituent |
| Formamide | H | Heat (120-150°C) | Unsubstituted |
| Benzamide | Phenyl | POCl₃ or H₂SO₄ | Phenyl |
| Acetamide | Methyl | POCl₃ or H₂SO₄ | Methyl |
| Urea | NH₂ | Heat with base (e.g., NaOAc) | Amino |
Workflow Visualization
Trustworthiness and Self-Validation
To ensure the successful synthesis and characterization of the target oxazoles, the following self-validating steps are recommended:
-
Starting Material Purity: The purity of this compound is critical. It is advisable to use a freshly opened bottle or to distill the reagent before use.
-
Anhydrous Conditions: For reactions involving dehydrating agents like POCl₃, maintaining anhydrous conditions is paramount to prevent unwanted side reactions and ensure high yields.
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Spectroscopic Analysis: Comprehensive characterization of the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry is necessary to confirm the structure and purity. The disappearance of starting material signals and the appearance of characteristic oxazole ring signals in the NMR spectra are key indicators of a successful reaction.
Conclusion
The synthesis of substituted oxazoles from this compound via the Hantzsch synthesis is a robust and versatile method for accessing a wide range of oxazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently prepare these important heterocyclic compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this synthetic strategy.
References
The Versatility of Methyl 2-Chloroacetoacetate: A Strategic Building Block for Medicinally Relevant Heterocycles
Introduction: Unlocking the Potential of a Bifunctional Reagent
In the landscape of modern drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Methyl 2-chloroacetoacetate (MCA), a readily available and highly reactive building block, has emerged as a cornerstone in the medicinal chemist's toolbox for the construction of these privileged structures. Its unique bifunctional nature, possessing both an electrophilic α-chloro ketone and a nucleophilic β-ketoester moiety (in its enol or enolate form), allows for a wide array of cyclization strategies to access a diverse range of heterocyclic systems. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, complete with detailed application notes and validated protocols for the synthesis of key pharmacophores. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 4755-81-1 | [1] |
| Molecular Formula | C₅H₇ClO₃ | |
| Molecular Weight | 150.56 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 137 °C | [1] |
| Density | 1.236 g/mL at 25 °C | [1] |
Application I: The Hantzsch Thiazole Synthesis - A Gateway to Bioactive Thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a scaffold present in numerous FDA-approved drugs, including antimicrobials and anticancer agents.[2][3] The reaction typically involves the condensation of an α-haloketone with a thioamide. This compound serves as an excellent α-haloketone component in this reaction.
Reaction Principle
The synthesis proceeds via an initial S-alkylation of the thioamide by this compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The choice of thioamide allows for the introduction of diverse substituents at the 2-position of the thiazole ring, a key vector for modulating pharmacological activity.
Caption: General workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
This protocol details the synthesis of a versatile thiazole intermediate.
Materials:
-
This compound (1.51 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (20 mL)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add thiourea (0.76 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the thiourea is completely dissolved.
-
To the resulting solution, add this compound (1.51 g, 10 mmol) dropwise over 5 minutes.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 30 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure methyl 2-amino-4-methylthiazole-5-carboxylate.
Rationale and Insights:
-
The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable temperature for the reaction.
-
The basic workup with sodium bicarbonate is crucial to neutralize the acidic byproduct and to ensure the product is in its free base form for efficient extraction.
Medicinal Significance: 2-Aminothiazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] The synthesized methyl 2-amino-4-methylthiazole-5-carboxylate can be further functionalized at the amino and ester groups to generate a library of compounds for pharmacological screening.
Application II: The Japp-Klingemann Reaction for Indole Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse therapeutic applications, including anti-inflammatory and anticancer agents.[6][7] The Japp-Klingemann reaction provides an efficient route to arylhydrazones, which are key intermediates for the subsequent Fischer indole synthesis.
Reaction Principle
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-ketoester, such as this compound. The reaction proceeds through the formation of an azo compound, which then undergoes hydrolysis and decarboxylation (of the acetyl group in this case) to yield the stable arylhydrazone. This hydrazone can then be cyclized under acidic conditions to form the indole ring.
Caption: Two-stage synthesis of indoles via the Japp-Klingemann reaction and Fischer indole synthesis.
Experimental Protocol: Synthesis of Methyl 2-(2-phenylhydrazono)propanoate (Precursor to Methyl Indole-2-carboxylate)
This protocol describes the synthesis of the key hydrazone intermediate.
Materials:
-
Aniline (0.93 g, 10 mmol)
-
Concentrated Hydrochloric Acid (2.5 mL)
-
Sodium Nitrite (0.76 g, 11 mmol)
-
This compound (1.51 g, 10 mmol)
-
Sodium Acetate (2.46 g, 30 mmol)
-
Methanol (50 mL)
-
Water
Equipment:
-
Beakers and flasks for preparing solutions
-
Ice-salt bath
-
Magnetic stirrer
-
Thermometer
-
Buchner funnel and filtration flask
Procedure: Part A: Diazotization of Aniline
-
In a 100 mL beaker, dissolve aniline (0.93 g, 10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C. Stir for an additional 15 minutes at this temperature.
Part B: Japp-Klingemann Coupling
-
In a 250 mL flask, dissolve this compound (1.51 g, 10 mmol) and sodium acetate (2.46 g, 30 mmol) in 50 mL of methanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared cold diazonium salt solution from Part A to the methanolic solution of this compound. A colored precipitate should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
Part C: Work-up and Purification
-
Pour the reaction mixture into 200 mL of cold water.
-
Collect the precipitated crude methyl 2-(2-phenylhydrazono)propanoate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure arylhydrazone.
Rationale and Insights:
-
The diazotization must be carried out at low temperatures (0-5 °C) as diazonium salts are unstable at higher temperatures.
-
Sodium acetate acts as a base to deprotonate the this compound, forming the reactive enolate for the coupling reaction.
Medicinal Significance: The resulting arylhydrazone is a stable intermediate that can be readily cyclized to form indole-2-carboxylates using various acid catalysts (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids).[8][9] Indole-2-carboxylic acid derivatives are precursors to a wide range of pharmacologically active compounds, including anti-inflammatory agents that act as cyclooxygenase (COX) inhibitors.[6][10]
Application III: Guareschi-Thorpe Condensation for Pyridone Synthesis
Pyridone and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[11][12][13] The Guareschi-Thorpe condensation offers a straightforward approach to substituted 2-pyridones.
Reaction Principle
This condensation reaction involves the reaction of a β-ketoester, like this compound, with a cyanoacetamide in the presence of a base. The reaction proceeds through a series of Knoevenagel and Michael-type additions, followed by intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring.
Caption: Simplified schematic of the Guareschi-Thorpe condensation.
Experimental Protocol: Synthesis of 3-Cyano-4-methyl-6-oxo-1,6-dihydropyridine-5-carboxylate
This protocol outlines a general procedure for the synthesis of a substituted 2-pyridone.
Materials:
-
This compound (1.51 g, 10 mmol)
-
Cyanoacetamide (0.84 g, 10 mmol)
-
Ethanol (30 mL)
-
Piperidine (0.5 mL, as catalyst)
-
Glacial Acetic Acid (for workup)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.51 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
If a precipitate has formed, cool the mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Acidify the residue or the cooled reaction mixture with glacial acetic acid to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-pyridone derivative.[14][15]
Rationale and Insights:
-
Piperidine, a secondary amine, is a commonly used basic catalyst for this condensation.
-
Acidification of the reaction mixture upon completion protonates the pyridone, which often decreases its solubility and facilitates its isolation.
Medicinal Significance: The 2-pyridone core is a versatile platform for the development of various therapeutic agents. The cyano and ester functionalities on the synthesized pyridone can be further manipulated to create a diverse library of compounds for biological evaluation against various targets. Pyridine derivatives have shown significant potential as antimicrobial and antiviral agents.[16][17]
Further Applications: Synthesis of Imidazoles and Triazoles
The reactivity of this compound extends to the synthesis of other important five-membered heterocycles like imidazoles and triazoles.
-
Imidazoles: Reaction of this compound with amidines can lead to the formation of substituted imidazoles. The amidine provides the N-C-N fragment required for the imidazole ring construction. This approach is valuable for accessing imidazole derivatives with diverse substitution patterns.[18][19]
-
Triazoles: this compound can be used in the synthesis of 1,2,4-triazoles. For instance, it can react with hydrazides to form hydrazone intermediates, which can then be cyclized in the presence of a suitable reagent to form the triazole ring.[20][21][22]
These synthetic routes further underscore the importance of this compound as a versatile starting material in medicinal chemistry.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of medicinally relevant heterocyclic compounds. Its dual reactivity allows for its participation in well-established named reactions such as the Hantzsch thiazole synthesis, the Japp-Klingemann reaction, and the Guareschi-Thorpe condensation, providing access to thiazoles, indoles, and pyridones, respectively. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to efficiently utilize this valuable reagent in the development of novel therapeutic agents. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new synthetic methodologies and the creation of innovative drug candidates.
References
- 1. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. bepls.com [bepls.com]
- 6. Synthesis of 2-methyl-3-indolylacetic derivatives as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 without gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4868201A - Indoleacetic acid derivatives used as anti-inflammatories - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 11. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Imidazole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. usbio.net [usbio.net]
- 22. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
The Versatility of Methyl 2-Chloroacetoacetate: A Strategic Building Block in Modern Agrochemical Synthesis
Introduction: In the intricate landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the efficient discovery and synthesis of novel active ingredients. Methyl 2-chloroacetoacetate (MCA), a trifunctional molecule featuring a reactive α-chloro group, a ketone, and a methyl ester, stands out as a highly versatile and economically significant building block. Its unique chemical architecture allows for a diverse array of transformations, making it a cornerstone in the construction of complex heterocyclic scaffolds that are prevalent in modern fungicides, herbicides, and insecticides. This guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemical compounds, complete with detailed mechanistic insights and robust experimental protocols for researchers, scientists, and drug development professionals.
Core Principles of Reactivity
The synthetic utility of this compound is primarily dictated by the reactivity of its three functional groups. The presence of two carbonyl groups significantly acidifies the α-proton, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The α-chloro substituent serves as an excellent leaving group in nucleophilic substitution reactions and is a key handle for cyclization processes. This trifecta of reactivity allows for the construction of a wide range of heterocyclic systems, which form the backbone of many successful agrochemicals.[1]
Application in Fungicide Synthesis: The Pyrazole Carboxamide Core
Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHI), disrupting the fungal respiratory chain.[2][3] The pyrazole ring is a critical pharmacophore in these molecules, and its synthesis can be efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine derivative.
Mechanistic Insight: The Knorr Pyrazole Synthesis
The reaction of this compound with a substituted or unsubstituted hydrazine proceeds via the Knorr pyrazole synthesis. The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, followed by cyclization and dehydration to furnish the pyrazole ring. The chloro and methyl ester functionalities on the resulting pyrazole can then be further elaborated to introduce the desired substituents for potent fungicidal activity.
Caption: Knorr Pyrazole Synthesis from this compound.
Protocol 1: Synthesis of a 5-Methyl-3-chloropyrazole-4-carboxylate Intermediate
This protocol describes a general method for the synthesis of a key pyrazole intermediate from this compound, which can be a precursor for various pyrazole-based fungicides.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a round-bottom flask charged with ethanol, add this compound (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-methyl-3-chloropyrazole-4-carboxylate.
Safety Precautions:
-
This compound is a toxic and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.
-
Ethanol is flammable. Ensure no open flames are present during the reflux step.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Purity |
| This compound | 150.56[4] | 1.0 | >98% |
| Hydrazine hydrate | 50.06 | 1.1 | >98% |
Application in Herbicide Synthesis: Building Blocks for Sulfonylureas
Sulfonylurea herbicides are a critical class of agrochemicals that inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[5] The heterocyclic moiety of many sulfonylurea herbicides is a pyrazole ring. For example, the herbicide pyrazosulfuron-ethyl contains a 1-methylpyrazole-4-carboxylate core.[1][6][7] While industrial synthesis may utilize other precursors, this compound provides a viable starting point for the construction of the necessary pyrazole intermediates.
Protocol 2: Synthesis of Ethyl 5-Amino-1-methylpyrazole-4-carboxylate Intermediate
This protocol outlines a plausible synthesis of a key intermediate for pyrazosulfuron-ethyl, adapted from known pyrazole synthesis methodologies. This involves a cyclocondensation reaction with methylhydrazine followed by amination.
Materials:
-
This compound (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol
-
Sodium azide
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Pyrazole formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Slowly add methylhydrazine (1.1 eq) to the solution and reflux for 6-8 hours.
-
Cool the reaction and remove the solvent under reduced pressure. The resulting crude methyl 1-methyl-3-chloro-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate can be carried forward without extensive purification.
-
Amination: Dissolve the crude intermediate in DMF and add sodium azide (1.5 eq).
-
Heat the mixture to 80-90 °C for 4-6 hours.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield ethyl 5-amino-1-methylpyrazole-4-carboxylate.
Safety Precautions:
-
Follow all safety precautions for this compound and methylhydrazine as outlined in Protocol 1.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and use non-metal spatulas. All reactions should be conducted in a fume hood.
Caption: Synthetic workflow for a pyrazosulfuron-ethyl intermediate.
Application in Insecticide Synthesis: Crafting Pyrazoline Scaffolds
Phenylpyrazole and pyrazoline insecticides are potent modulators of insect GABA-gated chloride channels.[8] A key synthetic strategy for accessing these insecticidal cores is the Japp-Klingemann reaction, which utilizes a β-ketoester to form a hydrazone intermediate, followed by cyclization. This compound is an excellent substrate for this reaction.
Mechanistic Insight: The Japp-Klingemann Reaction
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with an enolizable β-ketoester like this compound.[9] The reaction proceeds through an initial azo coupling, followed by the cleavage of the acetyl group to yield a hydrazonyl chloride. This intermediate can then undergo a [3+2] cycloaddition with an alkene to form the pyrazoline ring.
Protocol 3: Synthesis of a Pyrazoline Carboxamide Insecticide Precursor
This protocol is based on the synthetic route described for pyrazoline insecticides and highlights the utility of the Japp-Klingemann reaction with this compound.[2]
Materials:
-
4-Chloroaniline (1.0 eq)
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
This compound (1.0 eq)
-
Sodium acetate
-
Ethanol
-
4-Chlorostyrene
-
Triethylamine
-
Toluene
Procedure:
-
Diazotization: Dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite (1.0 eq), maintaining the temperature below 5 °C to form the diazonium salt.
-
Japp-Klingemann Reaction: In a separate flask, dissolve this compound (1.0 eq) and sodium acetate in ethanol and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution. Stir at low temperature for 2 hours, then allow to warm to room temperature overnight. The resulting hydrazonyl chloride intermediate can be isolated by filtration after pouring into water.
-
[3+2] Cycloaddition: Suspend the hydrazonyl chloride in toluene and add 4-chlorostyrene and triethylamine. Heat the mixture to reflux for 8-12 hours.
-
Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the pyrazoline ester.
-
Amide Formation: The ester can be hydrolyzed to the corresponding carboxylic acid and then converted to the desired carboxamide through standard procedures (e.g., via the acid chloride).
Safety Precautions:
-
Handle all chemicals with appropriate PPE in a fume hood.
-
Diazonium salts can be explosive when dry. Keep them in solution and at low temperatures.
-
4-Chlorostyrene is a lachrymator.
Caption: Workflow for pyrazoline insecticide synthesis via Japp-Klingemann reaction.
Conclusion
This compound is a powerful and versatile building block in the synthesis of a wide range of agrochemical compounds. Its inherent reactivity, when strategically harnessed, provides efficient pathways to complex heterocyclic cores found in leading fungicides, herbicides, and insecticides. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers to explore and expand upon the synthetic potential of this invaluable starting material in the ongoing quest for novel and effective crop protection solutions.
References
- 1. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. WO2017193619A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 7. organicreactions.org [organicreactions.org]
- 8. synarchive.com [synarchive.com]
- 9. Japp-Klingemann_reaction [chemeurope.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2-Chloroacetoacetate
Introduction
Methyl 2-chloroacetoacetate is a highly versatile and valuable bifunctional reagent in modern organic synthesis. Its structure incorporates multiple reactive centers: an electrophilic C2 carbon atom activated by an adjacent carbonyl group and a chlorine leaving group, a readily enolizable ketone, and an ester moiety. This unique combination allows it to serve as a cornerstone for the construction of a diverse array of complex molecules, particularly substituted β-keto esters and a wide range of heterocyclic systems, which are prevalent in pharmaceutical and agrochemical compounds.[1]
This guide provides an in-depth exploration of the nucleophilic substitution reactions at the C2 position of this compound. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings, the rationale behind experimental design, and provide detailed, field-proven protocols for reactions with common classes of nucleophiles. The objective is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to effectively utilize this powerful synthetic tool.
Mechanistic Landscape: Controlling the Reaction Pathway
The primary transformation discussed herein is the nucleophilic substitution at the α-carbon (C2), which predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The success of this reaction hinges on a nuanced understanding and control of several key parameters that dictate reaction efficiency, selectivity, and the suppression of potential side reactions.
The SN2 Pathway and Competing Reactions
In the archetypal reaction, a nucleophile directly attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The high electrophilicity of this carbon, being α to a ketone, greatly facilitates this process.
However, the multifunctionality of the substrate means other pathways can compete under certain conditions:
-
Favorskii Rearrangement: In the presence of strong, non-nucleophilic bases, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.[2][3] This typically involves the formation of a cyclopropanone intermediate.[4][5] For this compound, careful selection of a base that is either a nucleophile itself or a mild, non-hindered base for deprotonating the incoming nucleophile is crucial to avoid this pathway.
-
Carbonyl Attack: While the C2 position is the most electrophilic site for substitution, exceptionally strong nucleophiles could potentially attack the ketone or ester carbonyls. This is generally not a major concern with common N, O, and S nucleophiles under standard alkylation conditions.
-
Enolate Formation and Self-Condensation: The α-hydrogens of the resulting product are acidic. In the presence of excess base, the product can form an enolate, which could lead to undesired side reactions. Controlled stoichiometry of the base is therefore important.
Key Experimental Parameters
-
Nucleophile Selection: The reaction is broadly applicable to a range of soft and hard nucleophiles, including amines (N-nucleophiles), phenols (O-nucleophiles), thiols (S-nucleophiles), and enolates (C-nucleophiles). The nucleophilicity of the attacking species is a primary determinant of the reaction rate.[6]
-
Base: A base is almost always required, serving one of two purposes: to deprotonate the incoming nucleophile (e.g., a phenol or thiol) to generate a more potent anionic nucleophile, or to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction with neutral nucleophiles like amines. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH).
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating the SN2 reaction.[7]
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous-soluble nucleophilic salt and an organic-soluble substrate, PTC is a powerful technique. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transports the nucleophile anion from the aqueous phase into the organic phase, enabling the reaction to proceed under mild, biphasic conditions.[8][9][10] This avoids the need for harsh, anhydrous conditions.[11]
Visualization of Core Mechanisms & Workflows
A clear understanding of the reaction pathways and experimental sequences is critical for successful synthesis.
References
- 1. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistwizards.com [chemistwizards.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 11. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]
The Strategic Application of Methyl 2-Chloroacetoacetate in Biginelli-Type Reactions: A Guide for Advanced Synthesis
For Immediate Release: Application Notes & Protocols
Abstract and Forward-Looking Statement
The Biginelli reaction, a cornerstone of multicomponent reactions, provides a robust pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of immense pharmaceutical importance.[1] This guide delves into the strategic use of a less conventional β-ketoester, methyl 2-chloroacetoacetate, in Biginelli-type condensations. The introduction of a chloro-substituent at the α-position of the ketoester opens new avenues for post-condensation functionalization, enabling the synthesis of novel and diverse heterocyclic libraries. This document provides a comprehensive overview of the mechanistic considerations, practical application notes, and detailed experimental protocols for researchers aiming to leverage this versatile building block. We will explore the nuances of catalyst selection, reaction optimization, and potential side reactions, offering a complete framework for the successful implementation of this compound in your synthetic endeavors.
Application Notes: The "Why" Behind the Protocol
The decision to employ this compound in a Biginelli reaction is a deliberate one, aimed at introducing a reactive handle for subsequent chemical transformations. The chloro group at the C5 position of the resulting DHPM ring is a versatile functional group that can participate in a variety of nucleophilic substitution reactions, cross-coupling reactions, and other transformations.
Mechanistic Considerations and the Role of the Chloro-Substituent
The generally accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea.[2][3] The enol or enolate of the β-ketoester then acts as the nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration afford the final DHPM product.
The presence of the electron-withdrawing chloro group in this compound is expected to influence the reactivity of the β-ketoester in several ways:
-
Increased Acidity: The α-proton of this compound is more acidic than that of methyl acetoacetate. This can facilitate enolate formation under milder basic or neutral conditions.
-
Nucleophilicity of the Enolate: While enolate formation may be easier, the resulting enolate will be less nucleophilic due to the inductive effect of the chlorine atom. This may necessitate the use of more active catalysts or harsher reaction conditions to drive the reaction forward.
-
Potential for Side Reactions: The presence of the reactive C-Cl bond introduces the possibility of side reactions, such as elimination or substitution, under certain conditions. Careful control of the reaction parameters is therefore crucial.
Catalyst Selection: A Critical Choice
The choice of catalyst is paramount for a successful Biginelli reaction. Both Brønsted and Lewis acids are commonly employed.[2] For reactions involving this compound, the catalyst must be strong enough to activate the aldehyde and promote the key C-C bond formation without promoting unwanted side reactions involving the chloro-substituent.
-
Lewis Acids: Lewis acids such as FeCl₃, CuCl₂, Zn(OTf)₂, and Yb(OTf)₃ are excellent choices.[4][5][6] They can effectively coordinate with the aldehyde carbonyl, enhancing its electrophilicity.
-
Brønsted Acids: Protic acids like HCl, H₂SO₄, and p-toluenesulfonic acid can also be used.[1] However, strongly acidic conditions at elevated temperatures might lead to degradation of the starting material or product.
-
Solid Acid Catalysts: The use of solid acid catalysts, such as montmorillonite clay or sulfated zirconia, offers advantages in terms of ease of separation and catalyst recycling.[1]
Solvent and Temperature Considerations
The choice of solvent and reaction temperature can significantly impact the yield and purity of the desired product.
-
Solvents: A variety of solvents can be used, including ethanol, acetonitrile, and N,N-dimethylformamide (DMF).[7] Solvent-free conditions have also been reported to be effective, often leading to shorter reaction times and simpler work-up procedures.[8][9]
-
Temperature: The optimal temperature will depend on the specific substrates and catalyst used. Reactions are typically run at elevated temperatures, ranging from 60°C to reflux.[1][6] It is advisable to start with a moderate temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC).
Experimental Protocols
The following protocols are generalized procedures for the Biginelli-type reaction involving this compound. Researchers should optimize the conditions for their specific substrates.
General Protocol for Lewis Acid-Catalyzed Synthesis of 5-Chloro-DHPMs
This protocol describes a general procedure using a Lewis acid catalyst.
Workflow Diagram:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Reactivity of Methyl 2-Chloroacetoacetate: A Technical Support Guide
FOR IMMEDIATE RELEASE
Technical Support Center
Topic: Common Side Products in Reactions of Methyl 2-Chloroacetoacetate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with this compound. This versatile reagent is a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical compounds. However, its high reactivity can often lead to a complex mixture of products, posing significant challenges in purification and yield optimization. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common side reactions and enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during reactions with this compound, providing explanations and actionable solutions.
Q1: I am observing significant amounts of a self-condensation product in my reaction. How can I minimize this?
A1: Mechanistic Insight: Self-condensation of β-keto esters like this compound can occur, particularly under strong basic conditions. The enolate of one molecule can attack the carbonyl group of another, leading to dimeric and polymeric byproducts. While 1,3-dicarbonyl compounds are less prone to self-condensation due to the stability of their enolates, it can become a competitive pathway under certain conditions.[1]
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of self-condensation.[1][2]
-
Slow Addition of Reagents: Adding the base or this compound dropwise to the reaction mixture maintains a low concentration of the reactive enolate at any given time, disfavoring the bimolecular self-condensation reaction.[1]
-
Choice of Base: Employing a sterically hindered base, such as potassium tert-butoxide, can disfavor the bulky transition state of the self-condensation reaction.
Q2: My Darzens condensation with this compound is giving low yields and multiple side products. What is going wrong?
A2: Mechanistic Insight: The Darzens condensation involves the reaction of an α-halo ester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester (glycidic ester).[3][4] Common side reactions include self-condensation of the carbonyl compound or the halo ester, and hydrolysis of the product.[5] Intermolecular SN2 reactions can also compete with the desired intramolecular cyclization.[3]
Troubleshooting Guide:
| Problem | Plausible Cause | Recommended Solution |
| Low yield of glycidic ester | Hydrolysis of the epoxy ester product. | Use aprotic solvents to minimize hydrolysis.[6] Employ non-nucleophilic bases like phosphazene bases which have been shown to give nearly quantitative yields with no side products.[6] |
| Formation of α-hydroxy ester | Incomplete cyclization and subsequent hydrolysis. | Ensure anhydrous conditions. The choice of base is critical; sterically hindered bases like potassium tert-butoxide or lithium diisopropylamide (LDA) can favor the intramolecular SN2 reaction.[3] |
| Self-condensation of aldehyde/ketone | The base is deprotonating the carbonyl partner. | Add the aldehyde or ketone slowly to the reaction mixture containing the base and this compound. |
| Formation of polymeric material | High concentration of reactants or strong base. | Dilute the reaction mixture and consider using a milder, non-nucleophilic base.[6] |
Experimental Protocol: Minimizing Side Products in Darzens Condensation
-
Reaction Setup: Under an inert atmosphere (e.g., Argon), add a solution of the aldehyde or ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) to a flame-dried flask.
-
Base Addition: Cool the solution to -78 °C and add a sterically hindered base such as potassium tert-butoxide (1.1 eq) portion-wise.
-
Addition of this compound: Slowly add a solution of this compound (1.2 eq) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent.
Q3: In my Japp-Klingemann reaction, I am isolating a stable azo-compound instead of the desired hydrazone. How can I promote the conversion to the hydrazone?
A3: Mechanistic Insight: The Japp-Klingemann reaction synthesizes hydrazones from β-keto esters and aryl diazonium salts.[7] An intermediate azo compound is formed, which under the reaction conditions, should hydrolyze and rearrange to the final hydrazone.[7][8] If this intermediate is isolated, it indicates that the conditions are not optimal for the subsequent steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Japp-Klingemann reaction.
Key Considerations:
-
pH Control: The conversion of the azo intermediate to the hydrazone can be facilitated by adjusting the pH. While the initial coupling is often done under acidic to neutral conditions, a mildly basic workup can promote the final rearrangement. However, excessively high pH or temperature can lead to a multitude of side products.[9]
-
Stoichiometry of Nitrite: Use a slight excess (e.g., 1.05 eq) of sodium nitrite for the diazotization. A large excess can lead to nitrosation of the dione.[10]
-
Acid Concentration: Using a large excess of strong acid for diazotization may require a significant amount of buffer (like sodium acetate) in the coupling step to maintain the optimal pH.[10]
Q4: My reaction of this compound with a primary amine is giving a mixture of N- and C-alkylated products. How can I control the selectivity?
A4: Mechanistic Insight: this compound has two primary electrophilic sites: the carbon bearing the chlorine atom (C2) and the acetyl carbonyl carbon (C3), as well as the ester carbonyl. Amines can act as nucleophiles, leading to either N-alkylation (substitution of the chloride) or C-alkylation (attack at the acetyl group leading to enamine formation). The regioselectivity is influenced by the reaction conditions and the nature of the amine.
Controlling N- vs. C-Alkylation:
Caption: Conditions favoring N- vs. C-alkylation.
General Guidance:
-
For N-alkylation: Softer, less basic conditions generally favor the SN2 displacement of the chloride. The use of a mild inorganic base like potassium carbonate in a polar aprotic solvent is a common strategy.
-
For C-alkylation (enamine formation): This is essentially a condensation reaction and is often favored by conditions that promote dehydration, such as acid catalysis and higher temperatures, often with azeotropic removal of water.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Compounds Synthesized from Methyl 2-Chloroacetoacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of compounds synthesized using methyl 2-chloroacetoacetate as a starting material. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles to help you solve your purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Commercial this compound may contain several process-related impurities. The most common include unreacted chloroacetic acid, methanol, methyl dichloroacetate, water, and hydrochloric acid[1]. It is crucial to assess the purity of your starting material, as these impurities can lead to unexpected side reactions and purification difficulties down the line.
Q2: I've just finished a reaction using this compound. What's the first purification step I should consider?
A2: For many reactions, a liquid-liquid extraction (aqueous workup) is an excellent initial purification step. This will help remove water-soluble starting materials, inorganic salts, and acidic or basic byproducts. A typical workup might involve washing your organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to reduce the amount of dissolved water before drying[2].
Q3: My product is a β-keto ester, and I'm getting very broad, misshapen peaks during my reverse-phase HPLC analysis. What's happening?
A3: This is a classic issue caused by keto-enol tautomerism. β-keto esters exist as an equilibrium mixture of the keto and enol forms. These two forms have different polarities and can separate or interconvert during chromatography, leading to poor peak shape. To address this, you can try increasing the column temperature to accelerate the interconversion, making the molecule behave as a single averaged species[3]. Alternatively, adjusting the mobile phase pH, often to be more acidic, can also help by speeding up the tautomerization[3]. In some cases, specialized mixed-mode chromatography columns may be necessary to achieve sharp peaks[3].
Q4: I'm performing a Hantzsch dihydropyridine synthesis. Why is my yield consistently low?
A4: Low yields in the Hantzsch synthesis are a frequent problem and can stem from several factors. Suboptimal reaction conditions, such as using traditional refluxing ethanol, can be inefficient[4]. Incomplete oxidation of the initially formed 1,4-dihydropyridine to the final pyridine product is another major cause of apparent low yield if the pyridine is your target[4][5]. Side reactions can also consume your starting materials, reducing the overall yield[4].
Troubleshooting Guide
Scenario 1: Removing Unreacted this compound
Q: My crude NMR shows a significant amount of unreacted this compound. My product is a much less volatile solid. What is the most efficient way to remove the starting material?
A: The physical properties of this compound lend themselves to several effective removal strategies, primarily distillation and extraction.
The choice of method depends on the stability of your product and the scale of your reaction.
-
Expertise & Experience: this compound is a relatively volatile liquid, while your product is a solid. This difference in volatility is ideal for separation by distillation under reduced pressure. This method is highly effective for larger scale reactions where you want to recover the starting material. For smaller scales or thermally sensitive products, a thorough extractive workup is a gentler alternative.
-
Trustworthiness: The success of these methods relies on the significant difference in physical properties between the starting material and the product. The protocols below are standard, well-established procedures in organic synthesis.
Method 1: Distillation Under Reduced Pressure
This is a highly effective method for separating volatile liquids from non-volatile solids or high-boiling liquids.
Experimental Protocol: Removal of this compound by Vacuum Distillation
-
Initial Solvent Removal: If your crude product is in a solvent, concentrate it on a rotary evaporator to obtain a crude oil or solid.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum[2].
-
Charge the Flask: Transfer your crude product to the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly apply vacuum from a vacuum pump. You may see some initial bubbling as residual solvent is removed.
-
Heating: Gently heat the distillation flask using a heating mantle or an oil bath.
-
Collect the Distillate: Unreacted this compound will distill and can be collected in the receiving flask. Its boiling point is significantly lower under vacuum compared to its atmospheric boiling point.
-
Completion: Once the distillation of the starting material is complete (you will see a drop in the distillation rate), you can stop heating, cool the system, and then slowly release the vacuum. Your purified, less volatile product will remain in the distillation flask.
Method 2: Enhanced Extractive Workup
If your product has low solubility in a solvent in which this compound is soluble, you can use trituration or a series of washes.
Experimental Protocol: Extractive Removal of this compound
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with deionized water (2 x 50 mL for a 100 mL organic solution). This will begin to partition the slightly water-soluble this compound into the aqueous layer[2].
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) and shake gently, venting frequently to release any CO₂ gas that may form[2]. This will remove any acidic impurities.
-
Brine Wash: Wash with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer[2].
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain your purified product.
Scenario 2: Purification of Hantzsch Dihydropyridine Products
Q: I have synthesized a 1,4-dihydropyridine, but the crude product is an oil and TLC shows multiple spots. How can I purify it to a crystalline solid?
A: The purification of 1,4-dihydropyridines often involves careful chromatography followed by crystallization. The oily nature of the crude product suggests the presence of impurities that are inhibiting crystallization.
-
Expertise & Experience: The Hantzsch reaction is a multi-component reaction, which can lead to various byproducts if not perfectly optimized[6][7]. These can include Knoevenagel condensation products or Michael adducts. Column chromatography is the most effective way to separate these closely related impurities. Once a high degree of purity is achieved, crystallization is much more likely to be successful.
-
Trustworthiness: The protocol below follows a logical progression from crude purification to obtaining an analytically pure solid, a standard workflow in medicinal chemistry and organic synthesis.
Purification Workflow for Hantzsch Dihydropyridines
Caption: Purification workflow for Hantzsch 1,4-dihydropyridines.
Experimental Protocol: Column Chromatography and Crystallization
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Preparation: Dissolve your crude oily product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to get a dry powder. This is known as "dry loading" and generally results in better separation.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the prepared column. Begin eluting with your solvent system, gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions that contain your pure product and concentrate them under reduced pressure to yield a purified oil or solid.
-
Crystallization: Dissolve the purified product in a minimum amount of a hot solvent (ethanol is often a good choice for dihydropyridines). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Scenario 3: Purification of Pyrimidine Derivatives
Q: I've synthesized a 4-methyl-6-hydroxypyrimidine derivative. The reaction mixture is a dark, complex mess. What's a robust method for isolation and purification?
A: The synthesis of heterocyclic compounds like pyrimidines can often result in colored impurities. A combination of extraction, potential decolorization, and final purification by crystallization or sublimation is typically effective.
-
Expertise & Experience: The synthesis of hydroxypyrimidines can involve steps that generate polymeric or highly colored byproducts. A common strategy is to first isolate the crude solid and then purify it. For this class of compounds, sublimation can be a surprisingly effective and gentle purification method for obtaining highly pure material, especially if the compound is thermally stable[8].
-
Trustworthiness: The following protocol is adapted from a well-established procedure for the synthesis and purification of 4-methyl-6-hydroxypyrimidine, demonstrating its reliability[8].
Experimental Protocol: Purification of 4-Methyl-6-hydroxypyrimidine
-
Initial Isolation: After the reaction is complete, concentrate the reaction mixture to dryness on a steam bath or rotary evaporator.
-
Drying: Place the resulting crude residue in a vacuum oven at a moderate temperature (e.g., 70°C) to ensure it is completely dry[8].
-
Purification Method Selection:
-
Option A: Recrystallization: This is the most common method.
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent. For 4-methyl-6-hydroxypyrimidine, acetone, ethyl acetate, or ethanol can be used, with acetone often giving the best recovery[8].
-
If the solution is highly colored, you can add a small amount of activated carbon and hot filter the solution to remove the carbon and colored impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
-
-
Option B: Sublimation (for thermally stable compounds):
-
Place the crude, dry product in a sublimation apparatus.
-
Heat the apparatus under high vacuum. The product will sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold finger of the apparatus.
-
This method can yield a very pure product with good recovery (90-95%)[8].
-
-
Data Summary Tables
Table 1: Common Solvents for Column Chromatography
| Compound Class | Typical Stationary Phase | Common Eluent Systems (in order of increasing polarity) |
| β-Keto Esters | Silica Gel | Hexane / Ethyl Acetate, Dichloromethane / Methanol |
| 1,4-Dihydropyridines | Silica Gel | Hexane / Ethyl Acetate, Toluene / Acetone |
| Pyridines | Silica Gel or Alumina | Hexane / Ethyl Acetate, Dichloromethane / Methanol |
| Pyrimidines | Silica Gel | Dichloromethane / Methanol, Ethyl Acetate / Methanol |
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil, won't crystallize | Residual solvent, persistent impurities. | Re-purify by column chromatography. Try crystallization from a different solvent system. |
| Streaking on TLC plate | Compound is too acidic/basic, or sample is overloaded. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase. Spot a more dilute sample. |
| Low recovery after chromatography | Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel with a small percentage of triethylamine in the eluent. Consider using alumina as the stationary phase. |
| Product decomposes on silica gel | Product is unstable to the acidic nature of silica. | Use neutral or basic alumina for chromatography. Perform the purification quickly and at a low temperature. |
References
- 1. Understanding Methyl Chloroacetate: Comprehensive Guide [highmountainco.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Di-chlorinated Byproducts in Reactions with Methyl 2-Chloroacetoacetate
Welcome to the technical support center for managing reactions involving methyl 2-chloroacetoacetate. This resource is designed for researchers, chemists, and process development scientists who are working with this versatile reagent and encountering challenges with the formation of di-chlorinated species, specifically methyl 2,2-dichloroacetoacetate. Our goal is to provide you with in-depth, actionable guidance to help you control your reaction selectivity, improve yield, and ensure the purity of your target compounds.
This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a comprehensive Frequently Asked Questions (FAQs) section for a deeper understanding of the underlying chemistry.
Part 1: Troubleshooting Guide
This section addresses specific issues you may be facing during your experiments. Each problem is followed by a systematic approach to identify the cause and implement a solution.
Issue 1: High Levels of Di-chlorinated Byproduct Detected
You've run your chlorination reaction and post-reaction analysis (GC-MS, HPLC, NMR) shows a significant percentage of methyl 2,2-dichloroacetoacetate alongside your desired this compound.
Probable Causes & Solutions
1. Stoichiometry of the Chlorinating Agent:
-
Cause: An excess of the chlorinating agent is the most common reason for over-chlorination. Even a slight excess can lead to the formation of the di-chlorinated byproduct.
-
Solution:
-
Precise Stoichiometry: Carefully control the molar ratio of your chlorinating agent to methyl acetoacetate. A patent for a continuous synthesis process suggests a molar ratio of chlorine to diketene (a precursor to the acetoacetate) between 0.85:1 and 1.02:1 to manage polychlorinated species.[1] For batch reactions, aim for a 1:1 molar ratio or even slightly substoichiometric amounts of the chlorinating agent.
-
Slow Addition: Instead of adding the chlorinating agent all at once, use a syringe pump for slow, controlled addition. This maintains a low instantaneous concentration of the chlorinating agent, favoring mono-chlorination.
-
2. Reaction Temperature:
-
Cause: Higher reaction temperatures can increase the rate of the second chlorination, leading to more di-chlorinated product.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature. Many industrial processes for similar chlorinations operate at temperatures ranging from -25°C to 15°C.[2] Start your optimization at 0°C or even -10°C and monitor the reaction progress.
-
Efficient Cooling: Ensure your reaction vessel is adequately cooled and that the cooling is consistent throughout the reaction. For exothermic reactions, the rate of addition of the chlorinating agent should be slow enough to allow the cooling system to dissipate the heat generated.
-
3. Reaction Time:
-
Cause: Allowing the reaction to proceed for too long after the complete consumption of the starting material can provide an opportunity for the mono-chlorinated product to be further chlorinated.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Quench the Reaction: Once the starting material is consumed, quench the reaction immediately to stop further chlorination.
-
4. Choice of Base and Solvent:
-
Cause: The choice of base and solvent can influence the enolate concentration and reactivity, which in turn affects the rate of chlorination.
-
Solution:
-
Weaker Base: If a base is used to generate the enolate, consider using a weaker, non-nucleophilic base. A study on asymmetric chlorination of β-keto esters utilized potassium fluoride as a weak base.[3]
-
Solvent Effects: The polarity of the solvent can impact the reaction. Experiment with different solvents to find the optimal balance for your specific chlorinating agent and reaction conditions.
-
Troubleshooting Workflow: High Di-chlorination
Caption: Troubleshooting workflow for high di-chlorination.
Issue 2: Difficulty in Removing Di-chlorinated Impurity
You have a mixture of mono- and di-chlorinated products, and standard purification methods are proving ineffective.
Probable Causes & Solutions
1. Similar Physical Properties:
-
Cause: this compound and methyl 2,2-dichloroacetoacetate have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be an effective, albeit expensive, method for separating compounds with similar properties.
-
Fractional Distillation Under Reduced Pressure: While difficult, a carefully controlled fractional distillation under high vacuum might provide some separation. The boiling point of this compound is approximately 137°C at atmospheric pressure.[4]
-
Crystallization: If your mono-chlorinated product is a solid or can be derivatized to a solid, crystallization can be a powerful purification technique.
-
2. Chemical Conversion:
-
Cause: The impurity is chemically similar to the desired product.
-
Solution:
-
Selective Reaction: It may be possible to find a reaction that selectively consumes the di-chlorinated byproduct. However, this is often a complex solution.
-
Derivatization: Consider derivatizing the mixture. The different functional groups or steric hindrance of the mono- and di-chlorinated species might lead to different reaction rates or products, which could then be more easily separated.
-
Part 2: Frequently Asked Questions (FAQs)
Mechanism & Prevention
Q1: What is the mechanism behind the formation of the di-chlorinated byproduct?
A1: The formation of both the mono- and di-chlorinated products proceeds through an enol or enolate intermediate. The alpha-proton of the β-keto ester is acidic and can be removed by a base or exist in equilibrium with the enol form. This enol/enolate is the nucleophile that attacks the electrophilic chlorine source. After the first chlorination, there is still one acidic alpha-proton remaining, which can be removed to form a new enolate, leading to the second chlorination.[5][6][7]
References
- 1. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 2. CN107915623A - A kind of solvent-free 4 chloro methyl acetoacetate continuous stream synthetic method and system - Google Patents [patents.google.com]
- 3. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 4755-81-1 [sigmaaldrich.com]
- 5. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. aklectures.com [aklectures.com]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving Methyl 2-Chloroacetoacetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for methyl 2-chloroacetoacetate. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile reagent from the laboratory bench to pilot or production scale. Scaling up is rarely a linear process; variables that are negligible in a flask can become critical in a larger reactor.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter, ensuring a safe, efficient, and reproducible scale-up.
Section 1: Foundational Knowledge & Safety
Before attempting any scale-up, a thorough understanding of the reagent's properties and safety requirements is paramount.
Frequently Asked Questions (FAQs): Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin.[4][5] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[5] Always consult the latest Safety Data Sheet (SDS) before use.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: Appropriate PPE is critical. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield, especially when handling larger quantities.[5][6]
-
Skin Protection: Use impervious gloves (consult your safety officer for the best material) and wear protective clothing to prevent skin contact.[5][6][7]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood.[8] If exposure limits are likely to be exceeded, a full-face respirator with an appropriate filter is necessary.[5][8]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep it away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[7][9] It is also crucial to keep it away from heat, sparks, and open flames.[8][9]
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClO₃ | [4] |
| Molecular Weight | 150.56 g/mol | [4][10] |
| Appearance | Colorless to light yellow liquid | [11] |
| Boiling Point | 86 °C at 21 mmHg | [5][11] |
| Density | ~1.236 g/mL | [5] |
| Flash Point | 71 °C (lit.) | [5] |
| CAS Number | 4755-81-1 | [4][10][12] |
Section 2: Troubleshooting Guide for Reaction Scale-Up
This section addresses the most common issues encountered when scaling reactions involving this compound.
Issue 1: Increased Impurity Profile and Emergence of Side Reactions
What works perfectly on a 1-gram scale can produce a complex mixture of byproducts at 1 kilogram. This is often due to minor side reactions becoming significant as reaction times and conditions change.[2]
Q: My reaction is generating unexpected byproducts upon scale-up. What are the likely culprits?
A: The highly reactive nature of this compound means several side reactions are possible, especially under basic conditions or at elevated temperatures.
-
Self-Condensation: The enolizable α-proton makes this compound susceptible to self-condensation, where one molecule acts as a nucleophile and another as an electrophile.[13] This is a common issue in base-catalyzed reactions.
-
Causality: At larger scales, localized "hot spots" or areas of high base concentration due to inefficient mixing can promote this side reaction.
-
Solution:
-
Controlled Addition: Add the base or the this compound slowly and sub-surface to the reaction mixture to avoid high local concentrations.
-
Temperature Control: Maintain a consistently low temperature throughout the addition process.
-
Base Selection: Weaker bases may be less likely to promote rapid self-condensation. Consider alternatives to strong alkoxides if the primary reaction allows.
-
-
-
Decarboxylation: As a β-keto ester derivative, the final product or intermediates can be susceptible to decarboxylation (loss of CO₂) if the reaction is followed by acidic hydrolysis and/or heating.[14][15]
-
Causality: The reaction proceeds through a cyclic transition state, which is favored by heat.[14] While the ester itself is stable, hydrolysis to the corresponding β-keto acid creates a thermally labile species.[16]
-
Solution:
-
Avoid High Temperatures: If possible, keep the reaction and workup temperatures low.
-
pH Control: During workup, avoid prolonged exposure to strong acids at high temperatures. Neutralize the reaction mixture carefully.
-
-
-
Byproducts in Hantzsch Pyridine Synthesis: This is a very common application for acetoacetate derivatives.[17][18][19] When scaling up, impurities can arise from several pathways.
-
Causality: The multi-component nature of the reaction means that side-reactions between any two of the three components (aldehyde, ammonia source, and the β-keto ester) can occur if conditions are not optimal.[20] For example, self-condensation of the aldehyde or the formation of symmetrical dihydropyridines can become significant.[20]
-
Solution:
-
Optimize Addition Order: The order in which reagents are mixed can be critical. Pre-mixing certain components before adding the final one may improve selectivity.
-
Stoichiometry Control: Ensure precise molar ratios are maintained at scale. Inaccurate charging of reagents is a more common issue in large reactors.
-
-
Caption: Potential side reaction pathways during scale-up.
Issue 2: Thermal Management & Runaway Reactions
Exothermic reactions that are easily managed in a lab flask can become dangerous at scale due to changes in the surface-area-to-volume ratio.[2][21]
Q: My reaction temperature is spiking uncontrollably during scale-up. How can I manage this?
A: This is a critical safety and quality issue. Poor heat dissipation can lead to runaway reactions and increased byproduct formation.
-
Causality: As the reactor volume increases, the volume of the reacting mass (which generates heat) increases by a cubic factor, while the surface area of the reactor (which dissipates heat) only increases by a square factor. This mismatch makes cooling far less efficient at scale.[2]
-
Solutions:
-
Slow Reagent Addition: The most effective control is to add the limiting reagent at a rate that allows the reactor's cooling system to keep up. This is known as operating under "reaction control" rather than "cooling control."
-
Use of a Co-solvent: Diluting the reaction mixture with a suitable, inert solvent can increase the overall thermal mass, helping to absorb the heat generated.
-
Process Temperature: Start the reaction at a lower temperature than the lab protocol dictates. This provides a larger buffer before the temperature reaches a critical point.
-
Reactor Efficiency: Ensure the reactor's cooling jacket is functioning optimally and that the heat transfer fluid is at the correct temperature and flow rate.
-
Caption: General troubleshooting workflow for scale-up issues.
Section 3: Downstream Processing - Workup and Purification
Successfully making the product is only half the battle. Isolating it in high purity at scale presents its own set of challenges.
Frequently Asked Questions (FAQs): Purification
Q1: How should I adapt my laboratory workup for a large-scale reaction?
A1: Direct scaling of lab extraction procedures often fails. At scale, you must consider phase separation times, emulsion formation, and the handling of large volumes.
-
Quenching: Slowly add the quenching agent (e.g., water or a mild acid) to the reaction mixture while monitoring the temperature. A "reverse quench," where the reaction mixture is added to the quench solution, can sometimes provide better temperature control.
-
Phase Splits: In large reactors, phase separation can be slow. Allow adequate time for layers to settle. The presence of fine solids can lead to stable emulsions.
-
Washes: Use neutralizing washes (e.g., saturated sodium bicarbonate) to remove acidic components, followed by a brine wash to help break emulsions and remove bulk water before drying.[22]
Q2: Column chromatography is not feasible for my 10 kg batch. What are the alternatives for purification?
A2: At scale, distillation and crystallization are the preferred methods.
-
Vacuum Distillation: This is a highly effective method for separating this compound or its derivatives from less volatile impurities or products.[22] Given the thermal sensitivity of many related compounds, distillation under reduced pressure is essential to prevent decomposition.
-
Crystallization: If your desired product is a solid, developing a robust crystallization procedure is ideal for achieving high purity. This involves screening various solvents and temperature profiles to optimize yield and crystal form.
Protocol: Standardized Aqueous Workup for a Scaled-Up Reaction
This protocol provides a general framework. Volumes should be adjusted based on the scale of your reaction.
-
Cooling: Ensure the reaction mixture is cooled to room temperature or below before starting the workup.
-
Quenching: Slowly transfer the reaction mixture to a separate vessel containing cold water or a dilute acid solution with vigorous stirring. Monitor the temperature throughout the addition.
-
Solvent Addition: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene) to ensure the product is fully dissolved.
-
Neutralizing Wash: Transfer the mixture to a suitably sized separatory funnel or reactor equipped for liquid-liquid extraction. Add a saturated solution of sodium bicarbonate. Caution: Vent frequently to release any CO₂ gas that may form.[22] Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Add deionized water to the organic layer, shake, and allow the layers to separate. Drain the aqueous layer.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This wash helps remove most of the dissolved water from the organic layer.[22]
-
Drying & Concentration: Transfer the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. primescholars.com [primescholars.com]
- 4. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. scbt.com [scbt.com]
- 11. This compound | 4755-81-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. This compound 4755-81-1 [sigmaaldrich.com]
- 13. Self-condensation - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 20. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
stability and handling precautions for methyl 2-chloroacetoacetate
Welcome to the comprehensive technical support guide for methyl 2-chloroacetoacetate (MCA), a versatile reagent in organic synthesis. This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and to troubleshoot common issues encountered during its use.
PART 1: Core Directive - Understanding this compound
This compound (CAS 4755-81-1) is a colorless to light orange or yellow liquid. It is a valuable building block in organic chemistry, particularly in the synthesis of heterocyclic compounds like triazoles.[1] However, its reactivity as an α-haloketone and β-keto ester necessitates careful handling and a thorough understanding of its stability to prevent unwanted side reactions and ensure experimental success.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H7ClO3 | [1] |
| Molecular Weight | 150.56 g/mol | [1][3] |
| Boiling Point | 86°C at 21 mmHg | [4] |
| Flash Point | 71-72°C (closed cup) | [4][5] |
| Density | 1.236 g/mL at 25°C | [4][6] |
| Solubility in Water | 50 g/L at 20°C | [4] |
PART 2: Scientific Integrity & Logic - Stability and Handling
As an α-haloketone, the reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack.[2]
Troubleshooting Guide: Stability and Storage
This section addresses common questions and issues related to the stability and proper storage of this compound.
Question 1: My this compound has developed a yellow color. Is it still usable?
Answer: A slight yellow to orange color is often acceptable and does not necessarily indicate significant decomposition. However, a pronounced color change could signify the presence of impurities or degradation products. The primary concerns with degradation are hydrolysis and thermal decomposition.
-
Causality: The yellowing may be due to minor impurities from synthesis or slow decomposition over time, especially if exposed to light, air, or moisture.
-
Self-Validation: Before use in a critical reaction, it is advisable to run a small-scale test reaction to confirm its reactivity. For quantitative analysis, techniques like GC-MS can be used to assess purity.
-
Protocol: To minimize color development, store the compound in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere (e.g., argon or nitrogen). Some suppliers recommend storage at room temperature, while others suggest refrigeration (<15°C) or even freezing (-20°C) for long-term stability.[1]
Question 2: I've noticed a decrease in yield in my reaction using an older bottle of this compound. What could be the cause?
Answer: A decrease in yield is a strong indicator of decomposition. The two most likely culprits are hydrolysis and thermal decomposition.
-
Hydrolysis: this compound can be hydrolyzed by water, especially under acidic or basic conditions, to form 2-chloroacetoacetic acid and methanol.[7] This reduces the amount of active starting material available for your reaction.
-
Thermal Decomposition: As a β-keto ester, this compound can undergo decarboxylation upon heating, particularly after hydrolysis to the corresponding β-keto acid.[8] Thermal decomposition can also lead to the release of irritating and toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[9][10]
-
Experimental Workflow:
Caption: Troubleshooting workflow for decreased reaction yield.
-
Trustworthiness: To ensure anhydrous conditions, use freshly dried solvents and perform reactions under an inert atmosphere. Avoid storing this compound in containers that may have been exposed to moisture.
Question 3: Are there any chemicals that are incompatible with this compound?
Answer: Yes, this compound is incompatible with several classes of chemicals.[9][10]
-
Incompatible Materials:
-
Causality: The presence of both an electrophilic α-carbon and an acidic α-hydrogen makes the molecule reactive towards a wide range of nucleophiles and bases.[11]
-
Safety Precaution: Always consult the Safety Data Sheet (SDS) before use and avoid mixing with incompatible materials.[4] Store it separately from these substances.[4]
FAQs: Handling and Safety Precautions
This section provides answers to frequently asked questions regarding the safe handling of this compound.
Q1: What personal protective equipment (PPE) should I wear when handling this compound?
A1: Due to its hazardous nature, appropriate PPE is crucial. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3][4]
-
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4][9]
-
Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[9][12]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4][9] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
-
Q2: What should I do in case of a spill?
A2: In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Spill Response Protocol:
-
Ensure adequate ventilation.[4]
-
Eliminate all ignition sources as the compound is combustible.[9][10]
-
Wear the appropriate PPE as described above.[13]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[10]
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
-
Wash the spill area thoroughly.[12]
-
Dispose of the waste in accordance with local, state, and federal regulations.[13]
Q3: How should I dispose of waste this compound?
A3: Waste this compound must be treated as hazardous waste.
-
Disposal Guidelines:
PART 3: Visualization & Formatting
Experimental Protocols
Protocol 1: General Reaction Setup for Using this compound
This protocol outlines a general procedure for a reaction involving this compound, emphasizing the necessary precautions.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents for the reaction.
-
Set up the reaction in a chemical fume hood.
-
-
Reagent Addition:
-
Add the solvent and other reagents to the reaction flask under an inert atmosphere.
-
Add this compound dropwise via a syringe or dropping funnel, as the reaction may be exothermic.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
-
Workup:
-
Quench the reaction carefully, being mindful of any unreacted and potentially hazardous materials.
-
Perform extractions and washes as required by the specific reaction protocol.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the product using an appropriate method, such as column chromatography or distillation.
-
Diagrams
Logical Relationship: Stability and Incompatibility
Caption: Key factors affecting the stability of this compound.
References
- 1. usbio.net [usbio.net]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound 4755-81-1 [sigmaaldrich.com]
- 6. This compound CAS#: 4755-81-1 [m.chemicalbook.com]
- 7. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 12. nj.gov [nj.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in Methyl 2-Chloroacetoacetate Reactions
Welcome to the Technical Support Center for methyl 2-chloroacetoacetate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and subsequent use of this compound, with a primary focus on addressing the critical issue of low reaction yields. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can confidently optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most prevalent issue leading to diminished yields is the formation of byproducts, primarily methyl 2,2-dichloroacetoacetate. This occurs when the reaction temperature is not properly controlled during the chlorination of methyl acetoacetate, especially when using potent chlorinating agents like sulfuryl chloride.[1] High temperatures can promote over-chlorination.
Q2: Can the presence of moisture affect my reaction yield?
A2: Absolutely. This compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by the presence of water.[2][3][4] This hydrolysis reverts the ester back to chloroacetic acid and methanol, leading to a direct loss of product. It is crucial to use anhydrous solvents and thoroughly dry all glassware.
Q3: My purification process seems to be causing significant product loss. What can I do?
A3: Yield loss during purification is a common challenge. Due to its relatively high boiling point, distillation requires careful vacuum control to prevent thermal decomposition.[5] Additionally, aqueous workups can lead to product loss through hydrolysis.[6] Consider minimizing contact with water and employing efficient extraction and drying techniques. A novel purification method involves freezing and layering to separate impurities, which may reduce decomposition.[7]
Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?
A4: Besides the desired product and starting material, you may be seeing the aforementioned methyl 2,2-dichloroacetoacetate, as well as unreacted methyl acetoacetate. Depending on the reaction conditions, self-condensation products of methyl acetoacetate could also be present, although this is less common for 1,3-dicarbonyl compounds as they tend to exist in their enolate form in solution.
In-Depth Troubleshooting Guides
Guide 1: Low Yield in the Chlorination of Methyl Acetoacetate
This guide provides a systematic approach to troubleshooting low yields when synthesizing this compound from methyl acetoacetate.
Caption: Desired chlorination pathway and the over-chlorination side reaction.
Problem: Formation of Methyl 2,2-dichloroacetoacetate
-
Causality: High reaction temperatures increase the rate of the second chlorination, leading to the formation of the di-chloro byproduct.[1] The enol form of this compound can be further chlorinated.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature, typically between -5 to 10°C, during the addition of the chlorinating agent.[1]
-
Slow Addition: Add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the cooled methyl acetoacetate to dissipate the heat of reaction and maintain a low localized concentration of the chlorinating agent.[8]
-
Stoichiometry: Use a precise molar ratio of methyl acetoacetate to the chlorinating agent, typically 1:1 to 1:1.1, to avoid an excess of the chlorinating agent that could drive the reaction towards the di-chloro product.[1]
-
Problem: Incomplete Conversion of Methyl Acetoacetate
-
Causality: Insufficient reaction time or temperature after the initial addition can lead to unreacted starting material.
-
Troubleshooting Protocol:
-
Reaction Time and Temperature: After the dropwise addition at low temperature, allow the reaction to slowly warm to room temperature (20-25°C) and stir for a sufficient period (e.g., 4 hours) to ensure the reaction goes to completion.[1]
-
Monitoring: Track the reaction progress using analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[9][10]
-
Quantitative Parameters for Synthesis Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | -5 to 10°C (addition), 20-25°C (reaction) | Minimizes over-chlorination during addition and ensures complete reaction.[1] |
| **Molar Ratio (MAA:SO₂Cl₂) ** | 1:1 to 1:1.1 | Prevents excess chlorinating agent, reducing byproduct formation.[1] |
| Reaction Time | ~4 hours post-addition | Allows the reaction to proceed to completion at a controlled rate.[1] |
Guide 2: Low Yield in Reactions Utilizing this compound
This guide addresses low yields when this compound is used as a reactant.
Caption: A decision-making workflow for troubleshooting low yields.
Problem: Sluggish or Incomplete Reaction
-
Causality: The nucleophile may be too weak, the reaction temperature too low, or the choice of base and solvent may be suboptimal for the desired transformation.
-
Troubleshooting Protocol:
-
Choice of Base: For reactions involving the deprotonation of a nucleophile, a suitable base is critical. For N-alkylation, inorganic bases like potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF are often effective.[11] Stronger bases like sodium hydride can also be used, but may promote side reactions.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can accelerate SN2 reactions.
-
Temperature: Many reactions require heating to overcome the activation energy. Gradually increase the reaction temperature while monitoring the progress by TLC or GC.
-
Catalysts: In some cases, a catalytic amount of sodium or potassium iodide can enhance the rate of reaction by in-situ formation of the more reactive iodo-intermediate.[11]
-
Problem: Hydrolysis of the Ester Group
-
Causality: The ester functionality of this compound can be hydrolyzed under either acidic or basic aqueous conditions, a common issue during aqueous workup procedures.[3][4]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Workup: If possible, opt for a non-aqueous workup. This may involve filtering the reaction mixture and removing the solvent under reduced pressure.
-
Careful pH Control: If an aqueous workup is unavoidable, maintain a neutral or slightly acidic pH and minimize the contact time with the aqueous phase.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies for the chlorination of methyl acetoacetate using sulfuryl chloride.[1]
Materials:
-
Methyl acetoacetate
-
Sulfuryl chloride
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl acetoacetate.
-
Cool the flask to between -5 and 10°C using an ice-salt bath.
-
Slowly add sulfuryl chloride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C. The molar ratio of methyl acetoacetate to sulfuryl chloride should be between 1:1 and 1:1.1.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and continue stirring for 4 hours.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Slowly reduce the pressure to remove residual acidic gases (HCl and SO₂), which should be passed through a trap containing a caustic soda solution.
-
The crude product is then purified by vacuum distillation.
Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)
A general GC method for monitoring the reaction.
GC Conditions:
| Parameter | Value |
| Column | SE-54, 30 m x 0.25 mm x 0.25 µm (or similar)[9] |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 180 ± 5°C[9] |
| Detector (FID) Temperature | 200 ± 5°C[9] |
| Oven Program | Initial Temp: 90 ± 5°C, Ramp: 30 ± 5°C/min, Final Temp: 160 ± 5°C[9] |
Procedure:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., with a small amount of water or a suitable solvent).
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Inject a small volume (e.g., 1 µL) into the GC.
-
Analyze the resulting chromatogram to determine the relative amounts of starting material, product, and any byproducts.
References
- 1. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 2. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. esisresearch.org [esisresearch.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104151164A - Method for preparing methyl chloroacetate - Google Patents [patents.google.com]
- 7. Novel method for refining methyl chloroacetate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 10. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
effect of base and solvent on the reactivity of methyl 2-chloroacetoacetate
Welcome to the technical support guide for methyl 2-chloroacetoacetate (MCAA). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuanced reactivity of this versatile building block. Here, we address common experimental challenges through in-depth troubleshooting guides and FAQs, focusing on the critical interplay between base and solvent selection.
Understanding the Reactivity of this compound
This compound is a trifunctional molecule possessing three distinct reactive sites:
-
The Acidic α-Proton: The proton at the C2 position is flanked by two carbonyl groups, making it readily removable by a base to form a nucleophilic enolate.
-
The Electrophilic C2 Carbon: The chlorine atom at the C2 position is a leaving group, susceptible to nucleophilic substitution.
-
The Electrophilic Carbonyl Carbons: Both the ketone and ester carbonyls can react with strong nucleophiles.
Successful experimentation hinges on selectively controlling these reactive sites. The choice of base and solvent is paramount in directing the reaction pathway, influencing everything from reaction rate and yield to regioselectivity (C- vs. O-alkylation).
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: C-Alkylation Reactions
Q1: My C-alkylation reaction is giving low yields and a significant amount of an O-alkylated byproduct. What's causing this and how can I fix it?
A1: This is a classic problem of ambident nucleophilicity in enolates.[1][2][3] The enolate of MCAA has electron density on both the α-carbon (a "soft" nucleophilic site) and the oxygen atom (a "hard" nucleophilic site).[4][5][6] The outcome of the reaction is a competition between C-alkylation and O-alkylation, governed by several factors.[3][7]
Core Principles:
-
Hard and Soft Acids and Bases (HSAB): "Hard" electrophiles prefer to react with the "hard" oxygen site, while "soft" electrophiles prefer the "soft" carbon site.[5][6][8] Alkyl iodides are softer than bromides, which are softer than chlorides or tosylates.[9]
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) lead to highly reactive, "naked" enolates where the oxygen is very nucleophilic, favoring O-alkylation. Less polar solvents (e.g., THF, dioxane) or polar protic solvents (e.g., ethanol) can suppress O-alkylation. Protic solvents solvate the oxygen atom of the enolate, hindering its reactivity.[2][10]
-
Counterion Effects: The nature of the metal counterion (from the base) is critical. Smaller, "harder" cations like Li⁺ associate tightly with the enolate oxygen, sterically shielding it and favoring C-alkylation.[10][11] Larger, "softer" cations like K⁺ or Cs⁺ result in a more dissociated, reactive enolate, which can increase the proportion of O-alkylation.[2][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C- vs. O-alkylation issues.
Summary Table: Optimizing for C-Alkylation
| Factor | To Favor C-Alkylation (Soft-Soft Interaction) | To Favor O-Alkylation (Hard-Hard Interaction) |
| Base/Counterion | Use strong, hindered bases with small counterions (e.g., LDA, LiHMDS).[10] | Use bases with large, dissociating counterions (e.g., K₂CO₃, Cs₂CO₃).[2] |
| Solvent | Use less polar aprotic solvents (THF, Dioxane) or protic solvents (Ethanol).[10] | Use polar aprotic solvents (DMF, DMSO, HMPA).[2] |
| Alkylating Agent | Use "soft" electrophiles (e.g., Alkyl Iodide, Alkyl Bromide).[9] | Use "hard" electrophiles (e.g., Alkyl Chloride, Sulfates, Triflates).[9] |
| Temperature | Lower temperatures generally favor the kinetic C-alkylated product.[10] | Higher temperatures may favor the thermodynamic product, which can sometimes be the O-alkylated species. |
Q2: My reaction is incomplete, and I'm recovering starting material. Should I use a stronger base?
A2: Yes, this is a likely solution. The acidity (pKa) of the α-proton in MCAA is around 11. For complete and irreversible deprotonation, you need a base whose conjugate acid has a much higher pKa (typically >15).[12]
-
Weak Bases (e.g., NaOEt, K₂CO₃): These bases establish an equilibrium, meaning only a fraction of the MCAA is converted to the enolate at any given time.[12][13] If your electrophile is not highly reactive, or if side reactions consume the base, the reaction can stall.
-
Strong Bases (e.g., NaH, LDA, LiHMDS): These bases are powerful enough to deprotonate MCAA quantitatively and irreversibly.[12][14] Using a strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) ensures that all your starting material is converted to the reactive enolate before the electrophile is added, often leading to cleaner and more complete reactions.[14][15]
Caution: When using strong bases, ensure your reaction is under anhydrous (moisture-free) conditions and an inert atmosphere (N₂ or Ar).[16] Trace water will quench the base and the enolate, halting the reaction.[16][17]
Section 2: Condensation and Cyclization Reactions
Q3: I am attempting a Knoevenagel condensation with an aldehyde, but the reaction is very slow and yields are poor. How can I improve this?
A3: The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound (like MCAA) to a carbonyl, followed by dehydration.[18] Success depends on generating the enolate without promoting self-condensation of the aldehyde or ketone.[18]
-
Base Choice: Strong bases (like NaH or LDA) are generally avoided as they can cause the aldehyde to self-condense (an aldol reaction).[18] The preferred catalysts are weak bases, often amines like piperidine, pyridine, or sometimes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[18][19] Often, a catalytic amount of a weak acid (like acetic acid) is used with the amine base.[20]
-
Solvent and Water Removal: The final step is the elimination of water. Running the reaction in a solvent like benzene or toluene with a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the product.[21]
-
Activation: For sluggish reactions, particularly with less reactive ketones, more forcing conditions or alternative catalysts may be needed.[19] Some modern protocols use ionic liquids or microwave irradiation to accelerate the reaction.[21]
Q4: I am trying to perform a Hantzsch pyridine synthesis using MCAA, but I'm getting a complex mixture of products. How can I simplify the outcome?
A4: The Hantzsch synthesis is a multi-component reaction involving an aldehyde, a β-ketoester (MCAA), and a nitrogen source (like ammonia or ammonium acetate).[22][23][24][25][26] The key is to control the sequence of condensations.
Potential Issues & Solutions:
-
Reaction Sequence: The mechanism involves a Knoevenagel condensation between the aldehyde and one equivalent of MCAA, and the formation of an enamine from another equivalent of MCAA and ammonia.[22][23] These intermediates then combine. If conditions are not optimal, various side-reactions can occur.
-
One-Pot vs. Stepwise: While often performed as a one-pot reaction, if you are facing issues, consider a stepwise approach. Pre-form the Knoevenagel adduct (the α,β-unsaturated product) first, then react it with the enamine of MCAA in a separate step.
-
Solvent and Temperature: The reaction is typically run in a protic solvent like ethanol or acetic acid and often requires heating.[22] Ensure the temperature is controlled, as excessive heat can lead to decomposition and side products.
-
Oxidation Step: The initial product is a 1,4-dihydropyridine, which must be oxidized to the final aromatic pyridine.[24][25] This is often done in a separate step using an oxidizing agent like nitric acid, or modern variations may use milder reagents like ferric chloride in the same pot.[23][24][25] Ensure this final step goes to completion.
Key Experimental Protocols
Protocol 1: C-Alkylation of this compound using NaH in THF
This protocol is optimized for C-alkylation by using a strong base that promotes irreversible enolate formation and a less polar solvent to minimize O-alkylation.
Materials:
-
This compound (MCAA)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Iodide (e.g., Iodomethane or Iodoethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Base Preparation: Under a positive pressure of inert gas, add anhydrous THF to the flask. Carefully wash the NaH dispersion (1.1 equivalents) with anhydrous hexane to remove the mineral oil, then suspend the NaH powder in the THF. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Dissolve MCAA (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the MCAA solution dropwise to the stirred NaH suspension at 0 °C. Observation: Hydrogen gas will evolve. Allow the mixture to stir for 1 hour at 0 °C after the addition is complete to ensure full enolate formation.
-
Alkylation: Add the alkyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Knoevenagel Condensation with Benzaldehyde
This protocol uses a mild amine catalyst to avoid self-condensation of the aldehyde.
Materials:
-
This compound (MCAA)
-
Benzaldehyde
-
Piperidine
-
Acetic Acid
-
Toluene
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene.
-
Reagents: Add MCAA (1.0 equivalent) and benzaldehyde (1.0 equivalent) to the flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) and acetic acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with 1M HCl, then saturated aq. NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Visualizing Key Relationships
Caption: The formation and ambident reactivity of the MCAA enolate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. reddit.com [reddit.com]
- 10. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 11. Alkali metal counterion control of enolate protonation stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. grokipedia.com [grokipedia.com]
- 23. scribd.com [scribd.com]
- 24. Hantzsch_pyridine_synthesis [chemeurope.com]
- 25. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 26. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Column Chromatography of Methyl 2-Chloroacetoacetate Derivatives
Welcome to the technical support center for the purification of methyl 2-chloroacetoacetate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable synthetic intermediates. As compounds possessing both an electrophilic chlorine atom and a reactive β-keto ester moiety, they present unique purification challenges, including potential instability on standard silica gel and chromatographic behavior influenced by tautomerism.
This document moves beyond standard protocols to provide in-depth, field-tested insights into the causality behind common chromatographic issues. We will explore troubleshooting strategies, provide validated protocols, and explain the chemical principles that govern a successful separation.
Part 1: Core Scientific Considerations for Purifying Chloroacetoacetate Derivatives
Before troubleshooting specific issues, it is crucial to understand the inherent chemical properties of this compound derivatives that influence their behavior during column chromatography.
1.1 The Acidity of Silica Gel and Compound Stability
Standard silica gel is known for its acidic surface, owing to the presence of silanol (Si-OH) groups. These acidic sites can catalyze the decomposition of sensitive molecules. Chlorinated compounds, particularly those with adjacent carbonyl groups like β-keto esters, can be susceptible to degradation or unwanted reactions on an unmodified silica surface.[1][2] Researchers have noted that for certain delicate compounds, alternative stationary phases or deactivation of the silica gel is necessary to prevent product loss.[2]
1.2 Keto-Enol Tautomerism and Its Chromatographic Impact
β-Keto esters, including this compound derivatives, exist as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium can be a significant source of poor peak shape in chromatography.[3] If the rate of interconversion between tautomers on the column is slow compared to the speed of chromatography, it can lead to broadened peaks or even the appearance of two separate, interconverting peaks for a single compound.[3][4] The position of this equilibrium can be influenced by solvent polarity, pH, and temperature.
1.3 Selecting the Chromatographic Mode: Normal-Phase vs. Reversed-Phase
The choice between normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) chromatography is fundamental.
-
Normal-Phase: This is the most common mode for purifying products from organic synthesis. It utilizes a polar stationary phase like silica gel and separates compounds based on their polar interactions.[5] Typical solvent systems include mixtures of hexane and ethyl acetate.[6]
-
Reversed-Phase: This mode is preferred for highly polar or ionizable compounds.[7] It uses a non-polar stationary phase (e.g., C18-silica) and polar solvents like water, methanol, or acetonitrile.[7][8] While less common for this specific compound class in synthesis labs, it can be a powerful alternative if normal-phase fails.
Part 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries encountered during the purification of this compound derivatives.
Q1: What is a good starting solvent system for TLC analysis of my reaction mixture? A good starting point for many organic compounds of moderate polarity is a mixture of hexane and ethyl acetate.[6] Begin with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity based on the resulting Rf value of your target compound. If the compound is very polar, consider a system like dichloromethane and methanol.
Q2: My product is streaking badly on the TLC plate. What does this mean? Streaking, or peak tailing, often indicates an issue with the interaction between your compound and the stationary phase. For this class of compounds, it can be caused by:
-
Acidity: The compound may be acidic itself or interacting too strongly with the acidic silanol groups on the silica.
-
Keto-Enol Tautomerism: Slow interconversion between the keto and enol forms on the plate can cause streaking.[3]
-
Sample Overload: Applying too much sample to the TLC plate can saturate the stationary phase.
Q3: I suspect my compound is decomposing on the silica column. What are my options? If you observe new, lower-Rf spots appearing in your collected fractions that were not in the starting material, decomposition is likely. To mitigate this:
-
Deactivate the Silica: Pre-treat the silica gel slurry with a small amount of a volatile base, like triethylamine (~0.5-1% v/v), to neutralize the acidic silanol sites.[2]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or less reactive bonded phases like diol or cyano-functionalized silica.[2]
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography techniques rather than traditional gravity chromatography.
Q4: My product is co-eluting with unreacted this compound. How can I improve separation? Co-elution occurs when the polarity of your product and the starting material are too similar. The solution is to optimize the mobile phase to enhance the selectivity.[6] Use TLC to systematically test different solvent systems. Try replacing ethyl acetate with other solvents like dichloromethane, diethyl ether, or acetone to alter the specific interactions and improve the separation factor (ΔRf) between the two spots.
Part 3: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | 1. Inappropriate mobile phase polarity or selectivity.[6] 2. Column is overloaded with sample. 3. Poorly packed column leading to channeling. | 1. Re-optimize Mobile Phase: Perform a detailed TLC screen with different solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, Hexane/Acetone). Aim for a product Rf of ~0.25-0.35 and maximize the separation from impurities. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of sample mass to silica gel mass. 3. Repack Column: Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Peak Tailing / Streaking | 1. Strong interaction with acidic silica surface. 2. Keto-enol tautomerism.[3] 3. Presence of highly polar, potentially acidic impurities. | 1. Neutralize System: Add 0.5-1% triethylamine or pyridine to the mobile phase to suppress interactions with silanol groups.[2] 2. Modify Mobile Phase: Sometimes, adding a small amount of a more polar solvent (e.g., a few drops of methanol in a DCM system) can improve peak shape. For reversed-phase, adding a pH buffer can help by driving the equilibrium to one tautomer.[3] |
| Low or No Product Recovery | 1. Compound is irreversibly adsorbed onto the silica. 2. On-column decomposition.[1][2] 3. Compound is too polar and has not eluted with the chosen solvent system. | 1. Use Deactivated Silica: Prepare a slurry of silica in your mobile phase and add 1% triethylamine before packing the column. 2. Switch Stationary Phase: Use neutral alumina or a bonded-phase column.[2] 3. Increase Eluent Polarity: After running the initial mobile phase, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in DCM) to elute any highly retained compounds. |
| New Spots Appear in Fractions | 1. Product is decomposing on the column.[2] 2. The compound is reacting with the solvent (less common, but possible with reactive derivatives). | 1. Confirm Decomposition: Analyze the new spots by LC-MS or NMR to confirm they are degradation products. 2. Implement Stability Measures: Use deactivated silica, switch to a less reactive stationary phase like alumina, and run the column as quickly as possible at room temperature or below. |
Part 4: Essential Experimental Protocols
Protocol 1: Systematic Mobile Phase Screening via TLC
This protocol ensures an optimal solvent system is chosen before committing material to a column.
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, carefully spot the solution onto the baseline of at least 3-4 separate TLC lanes. Keep the spots small.
-
Prepare Elution Chambers: In separate sealed chambers (beakers with watch glasses work well), prepare different solvent systems. Good starting points include:
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
95:5 Dichloromethane:Methanol
-
-
Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to run until it is ~1 cm from the top of the plate.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain (e.g., permanganate).
-
Select the Best System: The ideal system will show your product spot with an Rf value between 0.25 and 0.35, and have the largest possible separation (ΔRf) from all impurities.
Protocol 2: Column Deactivation for Sensitive Substrates
This method minimizes the risk of acid-catalyzed decomposition on silica gel.
-
Choose Mobile Phase: Select your mobile phase based on the TLC optimization in Protocol 1.
-
Add Deactivating Agent: To your chosen mobile phase, add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume. For example, for 500 mL of eluent, add 2.5-5 mL of Et₃N.
-
Prepare Silica Slurry: In a beaker, measure the required amount of silica gel. Add the Et₃N-containing mobile phase and gently swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure or a pump to pack the bed firmly and evenly.
-
Equilibrate: Run 2-3 column volumes of the Et₃N-containing mobile phase through the packed column to ensure the entire stationary phase is equilibrated and neutralized before loading your sample.
-
Proceed with Purification: Load your sample and run the chromatography as usual, using the Et₃N-containing eluent throughout the process.
Part 5: Visual Troubleshooting Workflow
This decision tree provides a logical pathway for diagnosing and resolving common purification challenges with this compound derivatives.
Caption: Decision tree for troubleshooting chromatography of sensitive compounds.
References
- 1. Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. santaisci.com [santaisci.com]
Technical Support Center: A Guide to Preventing Polymerization and Degradation of Methyl 2-Chloroacetoacetate
Welcome to the technical support center for methyl 2-chloroacetoacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. This compound is an α-halo ketone, a class of compounds known for their synthetic utility as potent alkylating agents and precursors to various heterocyclic systems.[1][2] However, this reactivity also makes the compound susceptible to degradation and polymerization, which can compromise experimental outcomes. This document provides in-depth, field-proven insights into the mechanisms of instability and offers robust troubleshooting and handling protocols to ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What makes this compound inherently unstable?
This compound's instability stems from its molecular structure. As an α-halo ketone, it possesses two key features that contribute to its reactivity:
-
Acidic α-Hydrogen: The hydrogen atom on the carbon positioned between the chlorine atom and the ketone carbonyl group (the α-carbon) is acidic. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the halogen.[3] This acidity makes the compound susceptible to deprotonation by bases.
-
Electrophilic Centers: The molecule has two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This bifunctional nature allows it to react with a wide range of nucleophiles.[2]
This combination of features creates a pathway for self-condensation or polymerization, particularly under suboptimal storage conditions.
Q2: What are the primary degradation and polymerization pathways?
The degradation of this compound typically proceeds through two main pathways, often initiated by exposure to contaminants or adverse environmental conditions like heat, light, or incompatible materials.[4]
-
Dehydrochlorination-Induced Polymerization: This is the most common non-hydrolytic pathway. Trace amounts of base, metals, or even heat can trigger the elimination of hydrogen chloride (HCl).[4] This process forms a highly reactive unsaturated intermediate, which then readily polymerizes into a resinous, intractable material.[4]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester functional group, yielding 2-chloroacetoacetic acid and methanol. The resulting acidic conditions can further catalyze other degradation reactions.
The diagram below illustrates these potential degradation pathways.
Caption: Key degradation pathways for this compound.
Q3: What are the common visual signs of degradation or polymerization?
You can often identify a compromised reagent through simple visual inspection. Key indicators include:
-
Color Change: A fresh, pure sample should be a colorless to pale yellow liquid.[5][6] The development of a darker yellow, orange, or brown color is a strong indicator of degradation and the formation of polymeric impurities.
-
Increased Viscosity: Polymerization leads to the formation of larger molecules, which will cause the liquid to become noticeably more viscous.
-
Precipitate Formation: The appearance of solid matter or a hazy suspension indicates that insoluble polymeric materials have formed.
-
Pressure Buildup: The liberation of gases like hydrogen chloride during decomposition can cause pressure to build inside a sealed container.[4] Exercise extreme caution when opening a container that appears swollen or under pressure.
Q4: What are the ideal storage conditions for this compound?
Proper storage is the most critical factor in maintaining the stability and efficacy of this compound. Adherence to the following conditions will significantly extend its shelf life.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | -20°C is ideal for long-term storage .[7] For short-term use, store in a cool, dark place (<15°C).[8] | Low temperatures significantly reduce the rate of decomposition and polymerization reactions. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Oxygen can participate in oxidative degradation pathways. An inert atmosphere minimizes exposure to both oxygen and atmospheric moisture. |
| Container | Use the original manufacturer's container. If aliquoting, use a clean, dry, amber glass bottle with a tightly sealing cap.[5][9] | Protects from light, which can catalyze degradation.[4] Ensures no contamination from incompatible materials or residual moisture. |
| Incompatibilities | Keep strictly separated from strong bases, strong acids, oxidizing agents, reducing agents, and metals .[5][9][10] | These substances can directly catalyze or violently react with the compound, leading to rapid and hazardous decomposition.[4][9] |
Troubleshooting Guide: Common Experimental Issues
This troubleshooting workflow is designed to help you diagnose and resolve common problems encountered when using this compound.
Caption: Troubleshooting workflow for common reagent issues.
Issue: My reagent has turned dark yellow or brown.
-
Causality: This discoloration is a classic sign of decomposition, where minor amounts of polymeric byproducts have formed. While the bulk material may still be viable, its purity is compromised.
-
Solution:
-
Assess Purity: Before use, the purity of the material should be quantitatively assessed, for example by Gas Chromatography (GC).[11][12]
-
Consider Purification: If the impurity level is low, purification by vacuum distillation may be possible. However, heating can accelerate decomposition, so this must be done with extreme care at the lowest possible temperature and pressure.[4]
-
Replace if Necessary: For sensitive applications or if significant degradation is confirmed, it is best to discard the old reagent according to institutional safety protocols and obtain a fresh bottle.
-
Issue: I see a solid precipitate or the liquid has become very viscous.
-
Causality: This indicates advanced polymerization, often referred to as resinification.[4] The material has significantly degraded, and the concentration of the active reagent is unknown and likely low. The polymeric material can also interfere with your reaction.
-
Solution: The reagent is no longer suitable for use. Do not attempt to salvage it. The material should be disposed of as hazardous chemical waste according to your institution's safety guidelines. Review your storage and handling procedures to prevent this from happening to new stock.[9]
Issue: My reaction yield is low, and I suspect the starting material.
-
Causality: Using a degraded starting material is a common cause of poor reaction outcomes. The actual concentration of this compound is lower than assumed, leading to incorrect stoichiometry. Furthermore, the impurities themselves can inhibit or react with your reagents.
-
Solution:
-
Verify Purity: Immediately analyze a sample of your starting material via GC or another suitable analytical method to confirm its purity.[11][12]
-
Use a New Lot: If the purity is below the required specification (typically >95%), repeat the experiment with a new, unopened bottle of the reagent.
-
Validate Storage: Ensure that your long-term storage and daily handling procedures align with the best practices outlined in this guide to prevent future degradation.[5][7]
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol provides a self-validating system for maintaining the integrity of this compound.
-
Receiving: Upon receipt, visually inspect the container for any signs of damage, discoloration, or pressure buildup. Store immediately at -20°C.[7]
-
Preparation for Use:
-
Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture into the cold liquid.
-
Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, lab coat, and gloves.[5]
-
-
Dispensing:
-
For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
If aliquoting is not possible, blanket the headspace of the main container with dry argon or nitrogen gas after each use before tightly resealing the cap.
-
-
Storage:
-
Return the main container to -20°C storage promptly after use.
-
Ensure the container is tightly closed to prevent leakage and contamination.[10]
-
Protocol 2: General Method for Purity Assessment by Gas Chromatography (GC)
This protocol provides a starting point for developing a GC method to assess the purity of this compound. Instrument-specific optimization will be required.
-
Objective: To separate this compound from potential degradation products and solvent impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane) or SE-54, is often suitable.[11][12] (e.g., 30 m length x 0.25 mm ID x 0.25 µm film thickness).
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., ~1 µL in 1 mL) in a high-purity solvent like hexane or ethyl acetate.
-
GC Conditions (Example):
-
Analysis: The purity can be estimated using the area percent normalization method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram.[11]
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. usbio.net [usbio.net]
- 8. This compound | 4755-81-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. nj.gov [nj.gov]
- 10. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 12. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Navigating Reactions with Methyl 2-Chloroacetoacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-chloroacetoacetate. This versatile reagent is a cornerstone in the synthesis of various heterocyclic compounds. However, its bifunctional nature—possessing both a reactive α-chloro ketone and a β-keto ester moiety—can present unique challenges during reaction work-up and product purification. This guide is structured in a question-and-answer format to directly address common issues and provide robust, field-proven troubleshooting strategies.
Section 1: General Handling and Stability
This section covers fundamental questions about the stability and handling of this compound, which are critical for preventing reactant degradation and ensuring reaction success.
Question 1: My this compound has developed a yellow tint. Is it still usable?
Answer: A slight yellow tint is common and often does not significantly impact reactivity in many applications. However, a pronounced yellow or brown color suggests decomposition. The primary degradation pathways for β-keto esters like this compound include hydrolysis of the ester and reactions involving the active methylene group.[1][2] For high-purity applications, such as in the synthesis of pharmaceutical intermediates, it is advisable to purify the reagent by vacuum distillation before use.[3][4]
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇ClO₃[5] |
| Molecular Weight | 150.56 g/mol [5] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~199-200 °C (decomposes), 74-75 °C / 10 mmHg |
Question 2: What are the optimal storage conditions for this compound?
Answer: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The α-chloro functionality makes the compound susceptible to nucleophilic attack, and the ester is prone to hydrolysis, especially in the presence of moisture or acid/base traces.[6][7] Long-term storage at refrigerated temperatures (2-8 °C) is recommended.
Section 2: Aqueous Work-up Procedures
Aqueous work-ups are the most common source of issues in reactions involving this compound. This section provides detailed troubleshooting for these critical steps.
Question 3: I'm observing a significant loss of my desired product into the aqueous layer during extraction. Why is this happening and how can I prevent it?
Answer: Product loss into the aqueous layer can be attributed to several factors:
-
Hydrolysis: The β-keto ester is susceptible to hydrolysis under both acidic and basic conditions, forming the corresponding β-keto acid. This acid is more water-soluble, especially after deprotonation in a basic wash.[2] The α-chloro ketone functionality also enhances the reactivity of the molecule towards nucleophilic substitution, which can lead to water-soluble byproducts.[6]
-
Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of emulsions, physically trapping the product in the aqueous/organic interface.
Troubleshooting Protocol: Minimizing Product Loss During Aqueous Work-up
-
Neutralize with Care: If a basic wash is necessary to remove acidic catalysts or byproducts, use a mild base like saturated sodium bicarbonate solution and perform the wash at low temperatures (0-5 °C) to minimize ester hydrolysis. Avoid strong bases like sodium hydroxide.
-
Brine Wash: After the aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and helping to break emulsions.[8]
-
Back-Extraction: If significant product loss is suspected, re-extract the combined aqueous layers with a fresh portion of your organic solvent.
-
Solvent Choice: Ensure your organic solvent does not have significant water miscibility. Dichloromethane or ethyl acetate are common choices.
Question 4: After my aqueous work-up, my organic layer is cloudy. What does this indicate?
Answer: A cloudy organic layer is a clear indication of residual water. It is crucial to remove this water before solvent evaporation, as it can interfere with crystallization and co-distill with your product, affecting purity.
Experimental Protocol: Drying the Organic Layer
-
Initial Separation: Carefully separate the organic layer from the aqueous layer in a separatory funnel.
-
Drying Agent: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is a faster and more efficient drying agent, while Na₂SO₄ is more neutral.
-
Ensure Complete Drying: Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. This indicates that all the water has been absorbed.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent before proceeding to solvent removal.[8]
Section 3: Specific Reaction Troubleshooting
This section focuses on two common multi-component reactions where this compound is a key reactant: the Hantzsch Pyridine Synthesis and the Gewald Aminothiophene Synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot condensation of an aldehyde, a β-keto ester (in this case, this compound), and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which is then oxidized to the corresponding pyridine.[9][10][11]
Question 5: My Hantzsch reaction with this compound is giving a low yield of the desired pyridine. What are the likely causes?
Answer: Low yields in the Hantzsch synthesis can often be traced back to several key steps in the mechanism. The reaction involves the formation of an enamine from the β-keto ester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-keto ester.[10][12]
Troubleshooting Workflow for Hantzsch Synthesis
Caption: Troubleshooting Decision Tree for Hantzsch Synthesis.
Question 6: I am isolating the dihydropyridine intermediate, but it is not converting to the final pyridine product. How can I facilitate the aromatization step?
Answer: The oxidation of the dihydropyridine intermediate is a critical final step driven by the formation of the stable aromatic pyridine ring.[9][13] If this step is sluggish, you may need to add an oxidizing agent. Common choices include:
-
Ceric ammonium nitrate (CAN)
-
Manganese dioxide (MnO₂)
-
Nitric acid
-
Air or oxygen, sometimes with a catalyst like copper(II) nitrate.[13]
The choice of oxidant depends on the sensitivity of your substituents. Monitor the reaction by TLC until the dihydropyridine spot is consumed.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component reaction that produces a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, typically in the presence of a basic catalyst.[14] When using this compound, it acts as the α-methylene carbonyl component.
Question 7: My Gewald reaction is messy, with multiple byproducts and a low yield of the desired 2-aminothiophene. How can I optimize the work-up?
Answer: The Gewald reaction can be challenging due to the heterogeneous nature of elemental sulfur and the potential for side reactions. A common issue is the presence of unreacted sulfur and polymeric sulfur byproducts in the crude reaction mixture.[15][16][17]
Optimized Work-up Protocol for Gewald Reactions
-
Cool and Filter: After the reaction is complete, cool the mixture to room temperature. If a significant amount of solid (unreacted sulfur, product) is present, filter the mixture and wash the solid with a small amount of cold solvent (e.g., ethanol).
-
Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Trituration/Recrystallization: The crude residue can often be purified by trituration with a solvent like cold ethanol or isopropanol to remove soluble impurities. If the product is a solid, recrystallization is a highly effective purification method.[8]
-
Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is the next step. A gradient of ethyl acetate in hexanes is a good starting point for eluting the product.
Caption: Optimized Work-up Flowchart for Gewald Synthesis.
Section 4: Purification Challenges
Question 8: I am having trouble separating my product from unreacted this compound by column chromatography.
Answer: Co-elution is a common problem when the polarity of your product and the starting material are similar.
Strategies to Improve Chromatographic Separation:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. The goal is to maximize the difference in Rf values (ΔRf) between your product and the starting material. Try varying the ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). If this fails, consider adding a small amount of a third solvent, such as dichloromethane or methanol, to fine-tune the polarity.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. If you are using silica gel, which is acidic, you could try alumina (which can be basic, neutral, or acidic) or a reverse-phase silica gel.
-
Derivative Formation: In some cases, it may be possible to temporarily convert your product to a less polar or more polar derivative to facilitate separation, followed by a deprotection step. This is a more advanced technique and should be considered carefully.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 4. CN103833550A - Preparation method for organic intermediate 2-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. youtube.com [youtube.com]
- 13. baranlab.org [baranlab.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. d-nb.info [d-nb.info]
- 17. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with Methyl 2-Chloroacetoacetate by TLC & GC-MS
Welcome to the technical support center for monitoring organic reactions involving methyl 2-chloroacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions for Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications.
Section 1: Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and effective method for monitoring the progress of many organic reactions.[1][2] By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material and the formation of the product.[1][2]
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A1: Streaking is a common issue in TLC and can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[3][4] Try diluting your sample and spotting a smaller amount.
-
Compound Polarity: this compound and its potential products can be quite polar. Highly polar compounds may interact strongly with the silica gel, leading to streaking.[3] Adding a small amount of a polar solvent like acetic or formic acid (0.1–2.0%) to your mobile phase can help to mitigate this by occupying the active sites on the silica.[3]
-
Inappropriate Solvent System: If the polarity of your solvent system is not optimized, it can lead to poor separation and streaking.[4] You may need to experiment with different solvent systems to find one that provides good separation for your specific reaction.
Q2: I can't see any spots on my TLC plate after development. What should I do?
A2: This can be a frustrating problem, but there are several potential solutions:
-
UV Inactivity: Your compounds may not be UV-active.[3] In this case, you will need to use a visualization agent. Stains like potassium permanganate (KMnO4) or iodine vapor are effective for a wide range of organic compounds.[3]
-
Sample is Too Dilute: The concentration of your sample may be too low to be visible.[3][4] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3][4]
-
Compound Volatility: If your compounds are volatile, they may have evaporated from the plate during development.[3] In such cases, minimizing the time the plate is exposed to air can help.
Q3: My reactant and product have very similar Rf values. How can I improve the separation?
A3: Differentiating between compounds with similar polarities can be challenging. Here are some strategies:
-
Change the Solvent System: Experiment with different mobile phases. Sometimes, a small change in the solvent composition can significantly improve separation.[5]
-
Use a Co-spot: A co-spot, where you spot both the starting material and the reaction mixture in the same lane, can help to determine if the reaction has gone to completion.[1] If the reaction is complete, you will see a single, potentially elongated spot.[1]
-
2D TLC: For complex mixtures or to check for compound stability on silica, you can run a 2D TLC.[5] After running the plate in one direction, you turn it 90 degrees and run it again in a different solvent system.[5]
Troubleshooting Guide - TLC
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated | Sample is overloaded; Compound is too polar; Inappropriate solvent system.[3][4] | Dilute the sample; Add a small amount of acid/base to the mobile phase; Try a different solvent system.[3] |
| No spots are visible | Compound is not UV-active; Sample is too dilute; Compound is volatile.[3][4] | Use a staining agent (e.g., KMnO4, iodine); Concentrate the sample or multi-spot; Minimize plate exposure to air.[3][4] |
| Spots are at the baseline or solvent front | Eluent is not polar enough (baseline); Eluent is too polar (solvent front).[3] | Increase the proportion of the polar solvent; Decrease the proportion of the polar solvent.[3] |
| Uneven solvent front | Edge of the plate is touching the side of the chamber; Silica on the plate is chipped.[4][6] | Ensure the plate is centered in the chamber; Cut away the damaged portion of the plate.[6] |
| Unexpected spots appear | Contamination from handling or from the reaction solvent.[4] | Handle the TLC plate with forceps; If using a high-boiling point solvent, place the spotted plate under high vacuum for a few minutes before running.[5] |
Experimental Protocol: TLC Monitoring
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen mobile phase. Close the chamber and allow it to saturate for at least 15-20 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, spot a small amount of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the starting line.[1]
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the starting line.[4][7] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a staining agent to visualize the spots.
Visualization Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-Chloroacetoacetate vs. Ethyl 2-Chloroacetoacetate
In the landscape of synthetic organic chemistry, α-halo-β-ketoesters stand out as exceptionally versatile intermediates. Their dual functionality—an electrophilic α-carbon and reactive carbonyl groups—provides a gateway to a vast array of molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Among these critical building blocks, methyl 2-chloroacetoacetate and ethyl 2-chloroacetoacetate are frequently employed. While differing by only a single methylene unit, the choice between the methyl and ethyl ester can have subtle yet significant implications for reaction kinetics, yields, and downstream product properties.
This guide offers an in-depth, objective comparison of these two reagents. Moving beyond a simple catalog of properties, we will dissect the causal factors behind their reactivity differences, grounded in electronic and steric principles. The insights provided are intended to empower researchers, scientists, and drug development professionals to make more informed decisions in reaction design and optimization.
Physicochemical and Structural Overview
The foundational properties of a reagent often dictate its handling, reaction setup, and purification strategies. While both compounds are colorless to pale yellow liquids, their molecular weights and boiling points differ predictably.[2][3][4][5]
| Property | This compound | Ethyl 2-Chloroacetoacetate |
| Molecular Formula | C₅H₇ClO₃[3][5] | C₆H₉ClO₃[1][2] |
| Molecular Weight | 150.56 g/mol [3][5] | 164.59 g/mol [1][2] |
| CAS Number | 4755-81-1[3][5] | 609-15-4[1][2] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[2] |
| Boiling Point | ~190-200 °C (decomposes) | ~200 °C[6][7] |
| Density | ~1.25 g/mL | 1.19 g/mL at 25 °C[1] |
| Key Reactive Sites | α-chloro group (electrophilic), ketone carbonyl, ester carbonyl | α-chloro group (electrophilic), ketone carbonyl, ester carbonyl[7] |
Synthesis of 2-Chloroacetoacetates
The most common and selective method for preparing both methyl and ethyl 2-chloroacetoacetate is the direct chlorination of the corresponding parent β-ketoester using sulfuryl chloride (SO₂Cl₂).[1][8] This method is favored over using chlorine gas because it selectively chlorinates the C2 (α) position, minimizing the formation of the isomeric 4-chloroacetoacetate which can be difficult to separate.[1][9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globallinker.com [globallinker.com]
- 3. This compound 4755-81-1 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifechempharma.com [lifechempharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Synthetic Chemists: Methyl 2-Chloroacetoacetate vs. Methyl 2-Bromoacetoacetate
In the landscape of synthetic organic chemistry, α-halo-β-ketoesters are powerful and versatile building blocks. Their unique trifunctional nature—comprising a reactive halogen, an electrophilic ketone, and an ester group—allows for a multitude of transformations, particularly in the construction of complex carbocyclic and heterocyclic scaffolds. Among the most common reagents in this class are Methyl 2-Chloroacetoacetate (MCAA) and Methyl 2-Bromoacetoacetate (MBAA).
While structurally similar, the choice between the chloro- and bromo- derivative is a critical decision that can significantly impact reaction rates, yields, and overall synthetic strategy. This guide provides an in-depth comparison of these two reagents, grounded in fundamental chemical principles and supported by experimental evidence, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Decisive Factor: Reactivity and the Nature of the Halogen
The primary distinction between MCAA and MBAA lies in their reactivity, which is dictated by the nature of the halogen atom at the α-position. In the context of nucleophilic substitution reactions (S_N2), the rate-determining step often involves the departure of the halide. Consequently, the better the leaving group, the faster the reaction.
It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride.[1] This superiority is attributed to several factors:
-
Acidity of Conjugate Acid: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). This means the bromide anion (Br⁻) is a weaker, more stable conjugate base than the chloride anion (Cl⁻) and can better accommodate the negative charge as it departs.[2][3]
-
Polarizability: Bromide is a larger and more polarizable ion than chloride. Its diffuse electron cloud allows for more effective charge distribution in the transition state, lowering the activation energy of the substitution reaction.[1]
The presence of the adjacent carbonyl group further enhances this reactivity by exerting a strong electron-withdrawing inductive effect. This effect polarizes the carbon-halogen (C-X) bond, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack compared to simple alkyl halides.[4][5] The general order of reactivity for α-halo ketones is I > Br > Cl > F.[4]
Physicochemical Properties at a Glance
The following table summarizes the key physical properties of MCAA and MBAA.
| Property | This compound (MCAA) | Methyl 2-Bromoacetoacetate (MBAA) |
| CAS Number | 4755-81-1 | 17790-81-7[6] |
| Molecular Formula | C₅H₇ClO₃[7] | C₅H₇BrO₃ |
| Molar Mass | 150.56 g/mol [7] | 195.01 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to straw-colored liquid[8] |
| Boiling Point | ~199 °C (decomposes) | ~154 °C[8] |
| Density | ~1.29 g/cm³ | ~1.6 g/cm³[8] |
Applications in Synthesis: A Head-to-Head Comparison
The enhanced reactivity of MBAA often translates to milder reaction conditions, shorter reaction times, and higher yields compared to MCAA. This difference is particularly evident in cornerstone reactions of synthetic chemistry.
Diagram: Synthetic Decision Workflow
Caption: Deciding between MCAA and MBAA based on reactivity and cost.
Alkylation of Enolates
One of the most fundamental reactions of these reagents is the alkylation of enolates to form new carbon-carbon bonds.[9] In a typical acetoacetic ester synthesis, a β-keto ester is treated with a base to form an enolate, which then acts as a nucleophile.[10]
-
Methyl 2-Bromoacetoacetate (MBAA): Due to the excellent leaving group ability of bromide, MBAA reacts rapidly with a wide range of enolates. This high reactivity is advantageous for achieving complete conversion quickly and is often the preferred choice for less reactive nucleophiles.
-
This compound (MCAA): While effective, MCAA generally requires more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) to achieve comparable yields to MBAA. This slower reactivity can, however, be beneficial in complex syntheses where selectivity is paramount, allowing for more controlled reactions.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole ring, a common scaffold in pharmaceuticals.[11] This reaction serves as an excellent case study for comparing MCAA and MBAA.
The mechanism begins with a nucleophilic attack by the sulfur of the thioamide on the electrophilic α-carbon of the halo-ester—a rate-determining S_N2 step.[12]
-
With MBAA: The reaction typically proceeds with high efficiency. For example, the reaction of α-bromo ketones with thiourea is often high-yielding and can be performed under relatively mild conditions.[13][14]
-
With MCAA: The reaction is feasible but significantly slower. In a direct comparison for the synthesis of 2-(alkylsulfanyl)thiazoles, replacing phenacyl bromide with phenacyl chloride increased the required reaction time from 20 hours to two days to achieve a similar outcome.[15]
Diagram: Hantzsch Thiazole Synthesis Mechanism
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Leaving Groups [jove.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 9. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. synarchive.com [synarchive.com]
- 12. youtube.com [youtube.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. bepls.com [bepls.com]
The Vanguard of Versatility: Unveiling the Synthetic Advantages of Methyl 2-Chloroacetoacetate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of a building block can define the success, efficiency, and novelty of a synthetic route. While acetoacetate derivatives have long been cornerstones of C-C bond formation, their halogenated counterparts have opened new avenues for constructing complex molecular architectures. Among these, methyl 2-chloroacetoacetate has emerged as a reagent of exceptional utility, offering a distinct reactivity profile that provides significant advantages over other acetoacetate derivatives, particularly in the synthesis of medicinally relevant heterocyclic compounds.
This guide provides an in-depth comparison of this compound with other acetoacetate derivatives, grounded in experimental evidence. We will explore the fundamental principles governing its reactivity and demonstrate its superior application in key synthetic transformations, providing detailed protocols to illustrate its practical advantages.
The Chloro-Substitution: A Paradigm Shift in Reactivity
The primary advantage of this compound lies in the profound electronic impact of the α-chloro substituent. In a standard acetoacetate ester, such as ethyl acetoacetate, the α-protons are acidic, making the α-carbon a nucleophilic center upon deprotonation.[1] This reactivity is the foundation of the classical acetoacetic ester synthesis.
Conversely, the introduction of a chlorine atom at the α-position in this compound fundamentally alters its chemical nature. The inductive effect of the chlorine atom renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] This shift from a nucleophilic to an electrophilic α-carbon is the linchpin of its unique synthetic applications.
dot
Caption: Divergent reactivity of acetoacetate esters.
Comparative Physicochemical Properties
While the primary distinction is electronic, subtle differences in physical properties between methyl and ethyl 2-chloroacetoacetate can influence reaction conditions and work-up procedures. The methyl ester's lower molecular weight and boiling point can be advantageous in certain purification protocols.
| Property | This compound | Ethyl 2-Chloroacetoacetate | Other Acetoacetate Derivatives (Typical) |
| Molecular Formula | C₅H₇ClO₃[4] | C₆H₉ClO₃[5] | Variable |
| Molecular Weight | 150.56 g/mol [6] | 164.59 g/mol [5] | Variable |
| Boiling Point | 137 °C[6] | ~200 °C[2] | 180.8 °C (Ethyl Acetoacetate)[2] |
| Density | 1.236 g/mL at 25 °C[6] | 1.19 g/mL at 25 °C | 1.021 g/mL (Ethyl Acetoacetate) |
| Key Reactive Site | Electrophilic α-carbon[2] | Electrophilic α-carbon[2] | Nucleophilic α-carbon (upon deprotonation)[2] |
Superiority in Heterocyclic Synthesis: Experimental Evidence
The electrophilic nature of the α-carbon in this compound makes it an exceptional precursor for the synthesis of a variety of heterocyclic systems that are otherwise challenging to access. This is particularly evident in the construction of imidazole and triazole rings, which are prevalent scaffolds in pharmaceuticals.
Case Study 1: One-Pot Synthesis of 2-Arylimidazole-4-carboxylic Acids
A significant advantage of this compound is demonstrated in the versatile, one-pot synthesis of 2-arylimidazole-4-carboxylic acids. This transformation is chemoselective, and the reaction conditions are notably mild.[7] The flexibility of this method provides rapid access to important biaryl compounds.[7]
dot
Caption: Chemoselective synthesis using this compound.
Experimental Protocol: Synthesis of 2-Arylimidazole-4-carboxylic Acids (Adapted from Yoburn, J. C. et al.[7])
-
Reaction Setup: In a suitable reaction vessel, dissolve the arylamidine hydrochloride (1.0 eq) in an appropriate solvent (e.g., methanol).
-
Base Addition: Add a suitable base (e.g., sodium methoxide, 2.0 eq) to the solution and stir for a short period at room temperature.
-
Reagent Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with an aqueous acid (e.g., 1N HCl). The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired 2-arylimidazole-4-carboxylic acid.
The use of this compound in this protocol is critical. The electrophilic α-carbon readily reacts with the nucleophilic nitrogen of the amidine, initiating the cyclization cascade. The methyl ester provides a balance of reactivity and stability, often leading to cleaner reactions and higher yields compared to more sterically hindered esters.
Case Study 2: 'One-Flask' Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
Another area where this compound demonstrates its prowess is in the synthesis of 1,2,4-triazole derivatives. An effective 1,3-dipolar cycloaddition for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed, showcasing the versatility of this reagent with a wide range of substrates.[2] This method provides a straightforward route to these biologically active heterocycles.[2]
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles (Adapted from Tseng, W.-C. et al.[2])
-
Reaction Setup: To a solution of an aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol, add triethylamine (2.2 eq).
-
Intermediate Formation: Stir the mixture at room temperature for 30 minutes to form the corresponding oxime in situ.
-
Cycloaddition: Add the appropriate hydrazonoyl hydrochloride (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water. The precipitated product is collected by filtration, washed with water, and purified by recrystallization.
In this synthesis, while this compound is not a direct reactant in the main cycloaddition, it is a key starting material for the synthesis of the hydrazonoyl hydrochloride precursors which are crucial for the reaction. The methyl ester facilitates the efficient formation of these precursors.
The "Methyl Advantage": Why Choose this compound?
While the ethyl ester of 2-chloroacetoacetate is also a viable reagent, the methyl variant often presents subtle but significant advantages:
-
Reactivity: In nucleophilic acyl substitution reactions, methyl esters are generally more reactive than ethyl esters due to reduced steric hindrance around the carbonyl group. This can lead to faster reaction rates and the ability to conduct reactions at lower temperatures.[8]
-
Byproduct Removal: The byproduct of reactions involving the methyl ester is methanol, which has a lower boiling point than ethanol. This can simplify purification, as methanol is more easily removed under vacuum.
-
Solubility: Fatty acid methyl esters, as a class, exhibit strong solubility properties, which can be beneficial in creating homogenous reaction mixtures.[1]
-
Downstream Compatibility: In multi-step syntheses, the methyl ester may be more readily hydrolyzed or transformed in subsequent steps compared to bulkier esters.
Conclusion
This compound stands out as a superior building block in organic synthesis due to the unique electrophilicity of its α-carbon, a direct consequence of the chloro-substitution. This inverted reactivity, compared to standard acetoacetates, makes it an invaluable tool for the construction of complex heterocyclic systems like imidazoles and triazoles, which are of high interest in drug discovery. While other alkyl 2-chloroacetoacetates share this fundamental reactivity, the methyl derivative often provides advantages in terms of reaction kinetics, ease of purification, and overall synthetic efficiency. For researchers aiming to develop novel and efficient synthetic routes to complex molecular targets, a thorough understanding and application of this compound is not just advantageous, but essential.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 4755-81-1 [sigmaaldrich.com]
- 7. Chemoselective arylamidine cyclizations: mild formation of 2-arylimidazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: The Hantzsch Thiazole Synthesis: A Case Study in Validation
An In-Depth Guide to the Validation of Synthetic Routes Utilizing Methyl 2-Chloroacetoacetate
For professionals in chemical research and drug development, the journey from a promising molecule on paper to a tangible, scalable, and safe product is paved with rigorous validation. The choice of starting materials is a critical first step that dictates the feasibility and efficiency of the entire synthetic endeavor. This compound stands out as a highly versatile and reactive C4 building block, prized for its dual functionality that enables the construction of a wide array of complex molecular architectures, particularly heterocyclic systems at the core of many pharmaceutical agents.
However, its utility is matched by the need for meticulous validation of the synthetic routes it enables. This guide provides an in-depth, objective comparison of synthetic strategies employing this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to design, validate, and optimize robust synthetic pathways.
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a common scaffold in medicinal chemistry. The reaction of an α-haloketone with a thioamide is a cornerstone of this methodology. This compound serves as an excellent α-haloketone synthon in this context.
Mechanism and Rationale
The synthesis proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[1] Understanding this mechanism is crucial for troubleshooting and optimization.
-
Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thiourea) acts as a potent nucleophile, attacking the electrophilic carbon bearing the chlorine atom in this compound. This step displaces the chloride, which is a good leaving group.
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the adjacent carbonyl carbon.
-
Dehydration: The final step is the elimination of a water molecule, which results in the formation of the stable, aromatic thiazole ring.[1]
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Experimental Protocol: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
This protocol provides a self-validating workflow, incorporating in-process checks and final product analysis.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve thiourea (1.0 eq) in 95% ethanol (approx. 5-10 mL per gram of thiourea).
-
Slowly add this compound (1.0 eq) to the stirred solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress.
-
Validation Point 1 (Reaction Monitoring): After 1 hour, and every subsequent hour, withdraw a small aliquot of the reaction mixture. Spot it on a Thin Layer Chromatography (TLC) plate alongside the starting materials. Develop the plate using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spots and the appearance of a new, more polar spot (lower Rf value) indicates product formation. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step quenches the HCl byproduct.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Validation Point 2 (Purification & Purity): Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.[1] The purity of the collected fractions can be checked again by TLC. A pure compound should result in a single spot.
-
Dry the purified product under vacuum to a constant weight. Determine the melting point. A sharp melting point range close to the literature value indicates high purity.[2]
Calculating Yield: A Measure of Efficiency
The efficiency of a synthesis is quantified by its percentage yield, which compares the actual amount of product obtained to the maximum possible amount.[3]
1. Determine the Limiting Reagent:
-
Calculate the number of moles for each reactant:
-
Moles = Mass (g) / Molecular Weight (g/mol)
-
-
Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reagent.[4]
2. Calculate Theoretical Yield:
-
The theoretical yield is the mass of the product that would be formed if the limiting reagent was completely consumed.
-
Theoretical Yield (g) = Moles of Limiting Reagent × Molecular Weight of Product (g/mol)
-
3. Calculate Percentage Yield:
-
This is the ratio of the actual, isolated product mass to the theoretical yield.[5]
-
Percentage Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100
-
A yield significantly over 100% suggests the presence of residual solvent or impurities.
Section 2: The Validation Workflow: A Multi-Technique Approach
Validating a synthetic route is not a single action but a systematic process of gathering evidence to confirm the identity, purity, and quantity of the desired product. This requires a combination of chromatographic and spectroscopic techniques.[6]
// Nodes Start [label="Start:\nCrude Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"]; TLC [label="In-process Monitoring\n(TLC)"]; Workup [label="Aqueous Workup &\nExtraction"]; Purification [label="Purification\n(Recrystallization or\nColumn Chromatography)"]; IsolatedProduct [label="Isolated Product", shape=ellipse, fillcolor="#FBBC05"]; Structure [label="Structural Confirmation\n{¹H NMR | ¹³C NMR | MS | IR}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment\n{HPLC | qNMR | Melting Point}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Validated Product:\nStructure, Purity, Yield Confirmed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> TLC [label="Is reaction complete?"]; TLC -> Workup [label="Yes"]; Workup -> Purification; Purification -> IsolatedProduct; IsolatedProduct -> Structure; IsolatedProduct -> Purity; {Structure, Purity} -> Final; } caption { label = "A logical workflow for the validation of a synthetic product."; fontsize = 10; fontname = "Arial"; }
Comparative Overview of Analytical Techniques
The choice of analytical technique depends on the information required, from simple reaction tracking to definitive structural elucidation.[7]
| Technique | Principle | Primary Use in Validation | Strengths | Limitations |
| TLC | Separation based on polarity on a stationary phase plate.[8] | Rapid reaction monitoring, fraction analysis during chromatography. | Fast, inexpensive, requires minimal sample. | Qualitative, not suitable for volatile compounds. |
| HPLC | High-resolution separation based on polarity in a packed column. | Quantitative purity analysis, impurity profiling.[9] | Highly quantitative, reproducible, high resolution. | More expensive, requires method development. |
| GC-MS | Separation by volatility and polarity, followed by mass analysis.[10] | Analysis of volatile products, identification of byproducts. | Excellent separation for volatile mixtures, provides molecular weight and fragmentation data. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei (¹H, ¹³C).[11] | Definitive structural elucidation, purity assessment (qNMR). | Provides detailed structural information (connectivity, environment of atoms).[12] | Lower sensitivity, can be complex to interpret. |
| IR Spectroscopy | Measures the vibration of molecules upon absorbing IR radiation.[13] | Identification of functional groups (e.g., C=O, N-H). | Fast, provides a "fingerprint" of functional groups. | Provides limited information on the overall carbon skeleton. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[14] | Determination of molecular weight and molecular formula. | Extremely sensitive, provides exact mass. | Does not provide detailed structural connectivity on its own. |
Section 3: Alternative Routes and Green Chemistry Considerations
While this compound is effective, the principles of green chemistry encourage the evaluation of alternatives to reduce the use of hazardous substances like chlorinated compounds.[15][16]
Alternative Synthetic Strategy: The van Leusen Oxazole Synthesis
For certain heterocyclic targets, alternative multi-component reactions may offer a more benign or efficient route. For example, to synthesize an oxazole, instead of using a chloro-precursor, one could employ the van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC).[17]
Comparison: Hantzsch-type Synthesis vs. van Leusen Synthesis
| Metric | Route A: Hantzsch-type (using this compound) | Route B: van Leusen (using TosMIC) | Commentary |
| Key Reagents | This compound, Thioamide/Amide | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Both routes utilize readily available starting materials. |
| Byproducts | HCl (corrosive), Water | p-Toluenesulfinic acid, Water | The van Leusen route avoids generating corrosive HCl. |
| Atom Economy | Moderate | Moderate to High | Depends on the specific substrates used in each case. |
| Safety/Toxicity | Utilizes a chlorinated compound.[18] | TosMIC is a lachrymator and requires careful handling. | Both routes have specific hazards that must be managed with appropriate personal protective equipment and engineering controls. |
| Versatility | Excellent for thiazoles, oxazoles, and related heterocycles.[19][20] | Excellent for a wide range of 5-unsubstituted or 4,5-disubstituted oxazoles.[17] | The choice of route is highly dependent on the desired substitution pattern of the target heterocycle. |
Greener Alternatives for Chlorinated Reagents
The chemical industry is actively seeking safer, more sustainable alternatives to chlorinated solvents and reagents.[21] While direct, drop-in replacements for a reactive building block like this compound are not always available, strategies to mitigate environmental impact include:
-
Solvent Choice: Replacing traditional chlorinated solvents (e.g., dichloromethane) with greener alternatives like 2-methyltetrahydrofuran or cyclopentyl methyl ether where possible.[15]
-
Catalysis: Utilizing catalytic rather than stoichiometric reagents to minimize waste.
-
Process Optimization: Designing processes that are more energy-efficient and generate less waste (lower Process Mass Intensity).[6]
Conclusion
This compound is an undeniably powerful tool in the synthetic chemist's arsenal, enabling efficient pathways to valuable heterocyclic compounds. However, its effective use hinges on a robust and systematic validation strategy. A comprehensive validation workflow, leveraging a combination of chromatographic and spectroscopic techniques, is not merely a procedural formality but a fundamental component of scientific rigor. It ensures the unambiguous identification of the target compound, confirms its purity, and provides an accurate measure of synthetic efficiency.
For researchers and drug development professionals, the ability to critically evaluate and validate a synthetic route is paramount. By understanding the mechanistic underpinnings of the chemistry, meticulously monitoring reaction progress, and employing the appropriate analytical tools for characterization, scientists can confidently transform a synthetic plan into a reliable, reproducible, and scalable process. Furthermore, by comparing potential routes and considering green chemistry principles, the development of chemical syntheses can become not only more efficient but also safer and more environmentally responsible.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moravek.com [moravek.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Chemistry/Analytical techniques/Chromatography - Wikibooks, open books for an open world [en.wikibooks.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. fiveable.me [fiveable.me]
- 13. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 14. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 15. Green Chemistry – EHS [ehs.mit.edu]
- 16. News - Making chemistry greener with solvent alternatives - University of Nottingham [nottingham.ac.uk]
- 17. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. ijmpr.in [ijmpr.in]
- 21. alliancechemical.com [alliancechemical.com]
A Senior Application Scientist's Guide to Purity Assessment of Compounds Derived from Methyl 2-Chloroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and life sciences sectors, the starting material methyl 2-chloroacetoacetate serves as a versatile building block for a variety of heterocyclic compounds, including dihydropyridines and aminothiophenes. The structural integrity and purity of these synthesized molecules are paramount, as impurities can significantly impact their biological activity, safety, and stability. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of these synthesized compounds, offering field-proven insights and experimental data to inform your analytical strategy.
The Criticality of Purity in Drug Discovery and Development
The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous analytical scrutiny. Impurities, which can arise from starting materials, intermediates, byproducts, or degradation, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have established strict thresholds for the reporting, identification, and qualification of impurities in new drug substances.[2] Therefore, the selection and proper execution of analytical methods for purity determination are not merely procedural formalities but cornerstones of scientific integrity and patient safety.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity and the need for structural elucidation. Here, we compare the most common and powerful techniques for the analysis of compounds derived from this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis for the purity assessment of a hypothetical dihydropyridine synthesized from this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei. | Determines the percentage composition of elements (C, H, N, S, etc.). |
| Primary Use | Quantification of known impurities and overall purity assessment. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard for the analyte. | Verification of elemental composition and confirmation of purity. |
| Sensitivity | High (ng to µg range) | Very high (pg to ng range) | Moderate (µg to mg range) | Low (mg range) |
| Specificity | Moderate to High (dependent on detector) | Very High (mass fragmentation pattern) | High (structurally informative) | Low (provides elemental ratios) |
| Sample Throughput | High | Moderate | Moderate | Low |
| Key Advantage | Robust, versatile, and widely applicable for non-volatile compounds. | Excellent for identifying unknown volatile impurities. | Primary method for determining absolute purity; non-destructive. | Confirms the fundamental composition of the molecule. |
| Limitations | Requires chromophores for UV detection; may not detect non-UV active impurities. | Limited to thermally stable and volatile compounds. | Lower sensitivity than chromatographic methods; potential for signal overlap. | Does not distinguish between isomers; requires a pure sample for accurate results. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its robustness, versatility, and applicability to a wide range of non-volatile and thermally labile compounds.[3][4] For dihydropyridines and many aminothiophenes, which are typically non-volatile solids, reversed-phase HPLC with UV detection is the method of choice.
Causality Behind Experimental Choices: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar heterocyclic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, allows for the elution of the compounds by modulating the polarity. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. UV detection is suitable as these heterocyclic compounds typically possess strong chromophores.
Experimental Protocol: HPLC-UV for a Dihydropyridine Derivative
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient: 0-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
For compounds that are thermally stable and volatile, or for the detection of volatile impurities such as residual solvents, GC-MS is an exceptionally powerful technique.[5] While many dihydropyridines and aminothiophenes have low volatility, GC-MS can be invaluable for identifying volatile byproducts or unreacted starting materials from the synthesis. The mass spectrometer provides definitive structural information about the separated components, making it ideal for identifying unknown impurities.
Causality Behind Experimental Choices: A low-polarity capillary column is chosen for its ability to separate a wide range of volatile organic compounds. A temperature gradient is essential to elute compounds with varying boiling points. Electron ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.
Experimental Protocol: GC-MS for Volatile Impurities in an Aminothiophene Synthesis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature 50°C (hold for 2 min), ramp to 280°C at 15°C/min (hold for 5 min).
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane) and inject a small volume (e.g., 1 µL) into the GC.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Standard
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds without the need for a reference standard of the analyte itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Causality Behind Experimental Choices: A high-field NMR spectrometer is used to achieve better signal dispersion and sensitivity. A certified internal standard that is stable, non-volatile, and has signals that do not overlap with the analyte is chosen. Specific acquisition parameters, such as a long relaxation delay, are crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.
Experimental Protocol: Absolute Purity Determination by qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-90 degrees.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for accurate integration).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis: A Fundamental Purity Check
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[8] While it is not a separative technique and cannot distinguish between isomers, it serves as a fundamental check of purity. A significant deviation between the experimentally determined elemental composition and the theoretical values for the expected molecular formula indicates the presence of impurities. Many scientific journals require elemental analysis data for the publication of new compounds, with an accepted deviation of ±0.4% from the calculated values.[9]
Causality Behind Experimental Choices: The sample must be thoroughly dried to remove any residual solvents or water, which would significantly affect the elemental composition. The analysis is typically performed on a small, homogeneous sample to ensure representative results.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: The synthesized compound must be meticulously purified (e.g., by recrystallization or chromatography) and thoroughly dried under high vacuum to a constant weight.
-
Analysis: A small, precisely weighed amount of the sample (typically 1-3 mg) is combusted in a stream of oxygen. The resulting gases (CO2, H2O, N2) are separated and quantified by detectors.
-
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of the desired compound.
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A comprehensive and robust purity assessment strategy relies on an integrated approach, leveraging the orthogonal strengths of multiple techniques. For compounds derived from this compound, a combination of HPLC for routine purity analysis and quantification of non-volatile impurities, GC-MS for the identification of volatile byproducts, qNMR for absolute purity determination, and elemental analysis for fundamental compositional verification provides a self-validating system that ensures the highest level of scientific integrity and meets the stringent requirements of drug development.
References
A Comparative Guide to Catalyst Efficiency in the Asymmetric Hydrogenation of Methyl 2-Chloroacetoacetate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. The asymmetric hydrogenation of prochiral ketones, particularly functionalized substrates like methyl 2-chloroacetoacetate, provides a direct and atom-economical route to optically active β-hydroxy esters. These products are valuable chiral building blocks for the synthesis of a wide array of pharmaceuticals, including antibiotics and enzyme inhibitors. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst. This guide offers an in-depth comparison of different catalytic systems, supported by experimental data and mechanistic insights, to aid in the selection of the optimal catalyst for this crucial reaction.
The Significance of Asymmetric Hydrogenation in Chiral Synthesis
The reduction of the carbonyl group in this compound generates two adjacent stereocenters. Controlling the absolute and relative configuration of these centers is a significant synthetic challenge. Asymmetric hydrogenation, employing a chiral catalyst, offers a powerful solution by selectively delivering hydrogen to one face of the carbonyl group, thereby producing the desired stereoisomer in high enantiomeric excess (ee) and diastereomeric excess (de). The success of this approach hinges on the intricate interplay between the substrate, the catalyst's metal center, and its chiral ligands.
Catalyst Performance Comparison
Ruthenium-based catalysts, particularly those developed by Noyori and his contemporaries, have set the benchmark for the asymmetric hydrogenation of β-keto esters. These catalysts typically consist of a ruthenium center coordinated to a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives.
| Catalyst System | Substrate | S/C Ratio | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | de (%) | ee (%) | Reference |
| Ru-BINAP based | |||||||||
| RuCl₂[(S)-BINAP] | Methyl 4-chloro-3-oxobutanoate | 1000 | 25 | 100 | 20 | >99 | 94 (anti) | 98 (anti) | [1](--INVALID-LINK--) |
| Ru(OAc)₂[(R)-BINAP] | Methyl 3-oxobutanoate | 2000 | 80 | 50 | 12 | 100 | - | 99 | [2](--INVALID-LINK--) |
| DIPSkewphos/3-AMIQ-Ru(II) | α-alkyl-β-keto esters | 1000 | 25 | 10 | 24 | >99 | ≥99:1 (anti) | ≥99 | [1](--INVALID-LINK--) |
| Iridium-based | |||||||||
| Ir-SpiroPAP | β-keto esters | 1000 | RT | 8 | - | 93-98 | - | 95.0-99.8 | [3](--INVALID-LINK--) |
| Cinchona-NNP-Ir | α-chloroacetophenones | 100 | 30 | 50 | 12 | >99 | - | up to 99.6 | [2](--INVALID-LINK--) |
| Rhodium-based | |||||||||
| Rh(I)-complexes | α,β-unsaturated ketones | - | - | - | - | - | - | - | [4](--INVALID-LINK--) |
Note: Data for this compound is limited; therefore, data for structurally similar substrates are included to provide a comparative context. S/C ratio refers to the substrate-to-catalyst molar ratio.
From the available data, it is evident that Ruthenium-BINAP type catalysts consistently deliver high enantioselectivities and diastereoselectivities for the hydrogenation of β-keto esters, including those with α-substituents. The development of modified BINAP ligands, such as DIPSkewphos, has further enhanced the anti-diastereoselectivity, which is often the desired outcome.
Iridium-based catalysts have also emerged as highly efficient, particularly for substrates that are challenging for ruthenium catalysts. The Ir-SpiroPAP system, for instance, has shown remarkable turnover numbers (TONs) for β-keto esters.[3] For α-chloro ketones, iridium catalysts with cinchona-alkaloid-derived NNP ligands have demonstrated excellent enantioselectivity.[2]
Rhodium-based catalysts , while highly effective for the asymmetric hydrogenation of C=C bonds, are generally less commonly employed for the reduction of ketones compared to ruthenium and iridium.[4]
Mechanistic Insights: The Origin of Stereoselectivity
The high degree of stereocontrol exerted by these catalysts originates from the formation of a well-defined chiral environment around the metal center. The widely accepted mechanism for the Noyori-type asymmetric hydrogenation of β-keto esters with Ru-BINAP catalysts involves an outer-sphere mechanism.
Caption: Generalized mechanism of Noyori asymmetric hydrogenation.
The key to enantioselectivity lies in the diastereomeric transition states formed upon the approach of the prochiral ketone to the chiral catalyst. The C₂-symmetric nature of the BINAP ligand creates a chiral pocket that sterically differentiates the two faces of the carbonyl group. For α-substituted β-keto esters, the substituent at the α-position plays a crucial role in dictating the diastereoselectivity. The catalyst's chiral environment favors a specific orientation of the substrate to minimize steric interactions, leading to the preferential formation of one diastereomer. The interaction between the catalyst and the substrate is a delicate balance of steric and electronic factors, and even subtle changes in the ligand structure can have a profound impact on the stereochemical outcome.
Experimental Protocol: Asymmetric Hydrogenation of this compound with a Ru-BINAP Catalyst
This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of β-keto esters.[5]
Materials:
-
This compound
-
[RuCl₂((S)-BINAP)]₂ (or the corresponding (R)-enantiomer)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave with a magnetic stirrer and temperature control
-
Schlenk line and standard glassware for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [RuCl₂((S)-BINAP)]₂ (0.005 mmol, 1 mol% relative to substrate), add anhydrous, degassed methanol (10 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst species.
-
Reaction Setup: In a separate flask inside the glovebox, dissolve this compound (1.0 mmol) in anhydrous, degassed methanol (10 mL).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Then, under a positive pressure of argon, transfer the catalyst solution to the autoclave via a cannula.
-
Reaction Execution: Seal the autoclave and purge with hydrogen gas (3 x 10 atm). Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm) and heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by taking aliquots (under positive argon pressure) and analyzing them by GC or TLC. Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Isolation and Analysis: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric and diastereomeric excess of the purified product by chiral HPLC or GC analysis.
Caption: Experimental workflow for asymmetric hydrogenation.
Conclusion and Future Outlook
The asymmetric hydrogenation of this compound is a highly valuable transformation for the synthesis of chiral building blocks. Ruthenium-based catalysts, particularly those employing BINAP and its electronically and sterically tuned derivatives, stand out as the most robust and selective systems for this purpose. While iridium catalysts show significant promise and may offer advantages for specific substrates, the extensive body of work on ruthenium catalysts provides a more established foundation for methodology development.
Future advancements in this field will likely focus on the development of catalysts based on more earth-abundant and less expensive metals, as well as the design of ligands that offer even greater control over stereoselectivity for a broader range of substrates. The continuous exploration of reaction mechanisms through computational and experimental studies will undoubtedly pave the way for the rational design of next-generation catalysts with enhanced activity and selectivity, further solidifying asymmetric hydrogenation as a key technology in modern organic synthesis.
References
- 1. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
The Synthetic Versatility of Methyl 2-chloroacetoacetate: A Comparative Guide to the Biological Activity of its Derivatives
Methyl 2-chloroacetoacetate stands as a cornerstone in synthetic organic chemistry, prized for its reactivity and utility as a versatile precursor for a multitude of heterocyclic compounds. Its unique bifunctional nature, possessing both an active methylene group and a reactive chlorine atom, allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures. This guide provides a comprehensive comparison of the biological activities of various compound classes synthesized from this pivotal starting material, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a critical resource for navigating the therapeutic potential of these synthetic molecules.
Anticancer Activity: A Tale of Two Scaffolds
The quest for novel anticancer agents has led to the exploration of numerous synthetic compounds. Derivatives of this compound, particularly coumarins and pyrazoles, have emerged as promising candidates, exhibiting significant cytotoxic effects against a range of cancer cell lines.
Comparative Analysis of Coumarin Derivatives
Coumarins, a class of benzopyrone-containing compounds, have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1] The synthesis of coumarin derivatives often involves the Pechmann condensation or related reactions, where β-ketoesters like this compound are key reactants. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the coumarin ring system plays a crucial role in modulating their cytotoxic potency.
For instance, a series of novel coumarin derivatives were synthesized and evaluated for their antiproliferative activity.[2] One compound, featuring a para-bromo substitution, demonstrated a dose-dependent inhibition of MCF-7 breast cancer cell growth, achieving 47% inhibition at a concentration of 40 µM.[2] Another study on 4-methylcoumarin derivatives highlighted that 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were particularly effective against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 cells.[3] The most potent of these, with a C3 n-decyl chain, exhibited IC50 values of 42.4, 25.2, and 25.1 µM against these cell lines, respectively.[3] Furthermore, coumarin-acid hydrazides have shown promising antiproliferative activity in MCF-7 and Panc-1 cells, with some compounds displaying IC50 values as low as 0.73 µM and 0.84 µM, respectively.[4] These compounds are believed to exert their effects by inhibiting the VEGFR-2/AKT signaling pathway and inducing apoptosis.[4]
Table 1: Comparative Cytotoxicity of Selected Coumarin Derivatives
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 / % Inhibition | Reference |
| Coumarin Derivative | p-Bromo substituted | MCF-7 | 47% inhibition @ 40 µM | [2] |
| 7,8-dihydroxy-4-methylcoumarin | C3 n-decyl chain | K562 | 42.4 µM | [3] |
| 7,8-dihydroxy-4-methylcoumarin | C3 n-decyl chain | LS180 | 25.2 µM | [3] |
| 7,8-dihydroxy-4-methylcoumarin | C3 n-decyl chain | MCF-7 | 25.1 µM | [3] |
| Coumarin-acid hydrazide | - | MCF-7 | 0.73 µM | [4] |
| Coumarin-acid hydrazide | - | Panc-1 | 0.84 µM | [4] |
| 7-hydroxy-4-methylcoumarin derivative | Aryl hydrazide-hydrazone | HepG2 | 2.84 ± 0.48 µg/mL | [5] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity: The Potency of Pyrazoles
The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents. Pyrazole derivatives, readily synthesized from this compound, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[6][7]
Comparative Analysis of Pyrazole Derivatives
The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For example, a study of novel pyrazole analogues revealed that one compound exhibited exceptional antibacterial activity against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which was superior to the standard drug Ciprofloxacin (MIC: 0.5 µg/mL).[7] Another compound in the same series was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 µg/mL.[7] In terms of antifungal activity, a different pyrazole derivative showed high potency against Aspergillus niger with an MIC of 1 µg/mL, comparable to the standard drug Clotrimazole.[7]
Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Reference |
| Pyrazole analogue | Escherichia coli | 0.25 | Ciprofloxacin (0.5) | [7] |
| Pyrazole analogue | Streptococcus epidermidis | 0.25 | Ciprofloxacin (4) | [7] |
| Pyrazole analogue | Aspergillus niger | 1 | Clotrimazole (2) | [7] |
| Pyrazole analogue | Microsporum audouinii | 0.5 | Clotrimazole (0.5) | [7] |
| Thiazolopyrimidine derivative | Escherichia coli | - | - | [8] |
| Thiazolopyrimidine derivative | Staphylococcus aureus | - | - | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells showing no growth onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the subculture plate.
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity: Targeting Key Mediators
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Compounds derived from this compound have also been investigated for their potential to modulate inflammatory pathways.
Comparative Analysis of Anti-inflammatory Compounds
The anti-inflammatory properties of synthetic compounds are often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). A study on newly synthesized pyrazole derivatives screened for anti-inflammatory activity found that one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited better activity than the standard drug Diclofenac sodium in an in vivo model.[7] This suggests that the pyrazole scaffold is a promising template for the development of novel anti-inflammatory agents.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Principle: The assay typically uses purified COX enzymes and measures the production of prostaglandin E2 (PGE2) from arachidonic acid in the presence and absence of the test compound. The amount of PGE2 produced can be quantified using methods such as ELISA.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Compound Incubation: In a suitable reaction buffer, pre-incubate the enzyme with various concentrations of the test compound or a known COX inhibitor (positive control) for a specific time.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each reaction using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Caption: The arachidonic acid cascade and the role of COX enzymes.
Conclusion
This compound is undeniably a valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The derivatives, particularly coumarins and pyrazoles, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitution patterns in optimizing the biological efficacy of these compounds. The provided experimental protocols for key biological screening assays offer a practical framework for researchers to evaluate the therapeutic potential of novel synthetic molecules. Further exploration and optimization of these scaffolds hold considerable promise for the development of new and effective therapeutic agents to address pressing global health challenges.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to the Reaction Kinetics of Methyl vs. Ethyl 2-Chloroacetoacetate
For professionals in chemical synthesis and drug development, the choice between structurally similar reagents can have profound implications for reaction outcomes, yield, and efficiency. Methyl 2-chloroacetoacetate and ethyl 2-chloroacetoacetate are two such foundational building blocks. While differing by only a single methylene group, their reaction kinetics can vary significantly depending on the chemical context. This guide provides an in-depth comparative analysis of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions in their synthetic designs.
Section 1: Theoretical Framework: Predicting Reactivity from First Principles
The reactivity of both methyl and ethyl 2-chloroacetoacetate is dominated by the electrophilic character of the α-carbon, a direct consequence of the electron-withdrawing effects of the adjacent chlorine atom and the two carbonyl groups.[1] This makes the α-carbon a prime target for nucleophilic attack. However, the nature of the ester's alkyl group—methyl versus ethyl—introduces subtle but critical differences that modulate this reactivity. Two primary factors are at play: steric hindrance and electronic effects.
-
Steric Hindrance : This is arguably the most significant differentiator in many common synthetic reactions. Nucleophilic substitution at the α-carbon typically proceeds via a bimolecular (SN2) mechanism, which involves the nucleophile attacking the carbon atom from the side opposite to the leaving group (the chloride ion).[2][3] The ethyl group is physically larger than the methyl group. This increased bulk impedes the approach of the nucleophile, raising the activation energy of the transition state and thus slowing the reaction rate. Therefore, for reactions governed by an SN2 mechanism, one would predict that This compound will be the more reactive substrate .[4]
-
Electronic Effects : Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the ester oxygen can be relayed through the carbonyl system, marginally reducing the electrophilicity of the α-carbon. While this effect is generally considered minor compared to steric factors in SN2 reactions, it also contributes to the prediction of slightly slower reaction rates for the ethyl ester.
It is crucial to recognize that this prediction is highly mechanism-dependent. In contexts outside of solution-phase nucleophilic substitution, such as gas-phase radical reactions, this trend can be inverted. For instance, in studies of OH-radical initiated degradation, ethyl 2-chloroacetoacetate was found to react faster than its methyl counterpart.[5][6] This is because the reaction proceeds via hydrogen atom abstraction, and the ethyl group offers additional, more easily abstractable hydrogen atoms compared to the methyl group.
Section 2: Experimental Design for Robust Kinetic Analysis
To empirically determine and compare reaction rates, a meticulously designed kinetic experiment is essential. The core principle is to monitor the change in concentration of a reactant or product over time under strictly controlled conditions.[7][8]
Causality in Experimental Choices
-
Temperature Control : Chemical reaction rates are highly sensitive to temperature.[7][9] To ensure a valid comparison, both reactions must be conducted at the exact same temperature, typically using a thermostatically controlled bath or reaction block.
-
Concentration : The rate of a bimolecular reaction depends on the concentration of both the substrate and the nucleophile.[2] Initial concentrations must be identical for both the methyl and ethyl ester reactions to allow for a direct comparison of their intrinsic rate constants.
-
Solvent : The solvent can influence reaction rates through polarity and its ability to solvate reactants and transition states. A consistent solvent system is mandatory for a comparative study.
-
Analytical Method : A reliable method to quantify concentration changes is needed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal as they can separate the reactant from the product and quantify each. The inclusion of an internal standard is a self-validating practice that corrects for variations in sample injection volume, ensuring high data fidelity.
General Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for acquiring high-quality kinetic data.
Caption: Workflow for a comparative kinetic experiment.
Section 3: Comparative Kinetic Data
The following table summarizes published experimental data for the gas-phase reaction with OH radicals and includes representative hypothetical data for a solution-phase SN2 reaction to illustrate the principles discussed.
| Substrate | Reaction Type | Reagent | Rate Constant (k) | Relative Rate (Ethyl/Methyl) | Source |
| This compound | Gas-Phase Radical Reaction | OH Radical | (2.70 ± 0.51) x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 1.00 | [6] |
| Ethyl 2-chloroacetoacetate | Gas-Phase Radical Reaction | OH Radical | (3.37 ± 0.62) x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 1.25 | [6] |
| This compound | Solution-Phase SN2 (Hypothetical) | Piperidine | kMe | 1.00 | N/A |
| Ethyl 2-chloroacetoacetate | Solution-Phase SN2 (Hypothetical) | Piperidine | kEt (< kMe) | < 1.00 | N/A |
Section 4: Mechanistic Interpretation
The experimental data confirms our theoretical framework: the relative reactivity is entirely dependent on the reaction mechanism.
-
Gas-Phase Radical Reaction : In the reaction with OH radicals, the ethyl ester is approximately 25% more reactive than the methyl ester.[6] The proposed mechanism is hydrogen atom abstraction from the alkyl ester group. The ethyl group (–CH₂CH₃) contains two secondary hydrogens which are more readily abstracted than the primary hydrogens of the methyl group (–CH₃). This additional reaction pathway accelerates the overall rate of degradation for the ethyl ester.
-
Solution-Phase Nucleophilic Substitution : For the vast majority of synthetic applications involving nucleophiles, the SN2 mechanism is operative. As the hypothetical data illustrates, the rate constant for ethyl 2-chloroacetoacetate (kEt) is expected to be smaller than that for the methyl ester (kMe). This is a direct consequence of the greater steric hindrance imposed by the ethyl group, which shields the electrophilic α-carbon from the incoming nucleophile.
The following diagram visually contrasts the SN2 transition state for both esters, highlighting the steric clash that slows the reaction for the ethyl variant.
Caption: SN2 attack is sterically hindered in the ethyl ester.
Section 5: Detailed Experimental Protocol
This protocol provides a robust method for comparing the reaction rates of methyl and ethyl 2-chloroacetoacetate with a model nucleophile, piperidine, using GC analysis.
Objective: To determine the second-order rate constants for the reaction of piperidine with this compound and ethyl 2-chloroacetoacetate in acetonitrile at 25°C.
Materials:
-
This compound (Substrate 1)
-
Ethyl 2-chloroacetoacetate (Substrate 2)
-
Piperidine (Nucleophile)
-
Dodecane (Internal Standard)
-
Acetonitrile (Solvent, anhydrous)
-
Hydrochloric acid (0.1 M, for quenching)
-
2 mL GC vials with septa
Procedure:
-
Stock Solution Preparation:
-
Internal Standard (IS) Solution: Accurately prepare a 0.10 M solution of dodecane in acetonitrile.
-
Substrate Stock Solution (for Methyl Ester): Accurately weigh an amount of this compound to make a 0.20 M solution in the IS Solution.
-
Substrate Stock Solution (for Ethyl Ester): Repeat the above step for ethyl 2-chloroacetoacetate.
-
Nucleophile Stock Solution: Accurately prepare a 0.20 M solution of piperidine in acetonitrile.
-
-
Reaction Setup:
-
Place a 20 mL glass vial containing a magnetic stir bar into a water bath maintained at 25.0 ± 0.1 °C.
-
Add 5.0 mL of the Substrate Stock Solution (containing the internal standard) to the vial. Allow it to equilibrate for 10 minutes with stirring.
-
-
Reaction Initiation and Sampling:
-
To initiate the reaction, rapidly add 5.0 mL of the pre-equilibrated Nucleophile Stock Solution to the substrate vial. Start a timer immediately. The final concentration of both reactants will be 0.10 M.
-
t=0 Sample: Immediately withdraw a 0.5 mL aliquot and transfer it to a GC vial containing 0.5 mL of 0.1 M HCl to quench the reaction.
-
Continue to withdraw 0.5 mL aliquots at regular intervals (e.g., 5, 10, 15, 25, 40, 60 minutes). Quench each sample immediately.
-
-
GC Analysis:
-
Analyze each quenched sample by GC-FID or GC-MS.
-
Develop a method that provides good separation between the substrate (methyl or ethyl 2-chloroacetoacetate), the product, and the dodecane internal standard.
-
For each time point, determine the peak area of the substrate and the internal standard. Calculate the response factor for the substrate relative to the internal standard using the t=0 sample.
-
-
Data Analysis:
-
For each time point (t > 0), calculate the concentration of the substrate [S] using the peak area ratios and the response factor.
-
Since the initial concentrations of substrate and nucleophile are equal, the reaction follows second-order kinetics. Plot 1/[S] versus time (t).
-
The data should yield a straight line. The slope of this line is the second-order rate constant, k.
-
-
Comparative Study:
-
Repeat steps 2-5 identically using the ethyl 2-chloroacetoacetate stock solution.
-
Compare the determined rate constant kmethyl with kethyl.
-
Section 6: Conclusion and Practical Implications
The kinetic reactivity of methyl and ethyl 2-chloroacetoacetate is not interchangeable; it is dictated by the reaction mechanism.
-
For the majority of applications in organic synthesis, which involve solution-phase nucleophilic substitutions (SN2 reactions) , This compound is the more reactive substrate . The smaller steric profile of the methyl group allows for a faster rate of nucleophilic attack. Researchers aiming for shorter reaction times or milder conditions for these transformations should favor the methyl ester.
-
Conversely, in processes where reactivity at the alkyl chain is dominant , such as certain radical-mediated or enzymatic reactions, ethyl 2-chloroacetoacetate may exhibit enhanced reactivity .
This guide underscores the importance of mechanistic understanding in reagent selection. By appreciating the subtle interplay of steric and electronic factors, chemists can better predict reaction outcomes and strategically choose the optimal building block for their specific synthetic challenge.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Factors That Affect Reaction Rates [webmis.highland.cc.il.us]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. monash.edu [monash.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-chloroacetoacetate
For researchers and professionals in drug development, the synthesis and handling of chemical intermediates like methyl 2-chloroacetoacetate are routine. However, the safe and compliant disposal of such reagents is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.
I. Understanding the Hazard Profile: The "Why" Behind Cautious Disposal
This compound (CAS No: 4755-81-1) is a versatile building block in organic synthesis. However, its chemical properties necessitate a cautious approach to its handling and disposal. It is classified as a combustible liquid and is harmful if swallowed, inhaled, or absorbed through the skin[1][2]. Furthermore, it is a skin and eye irritant and may cause respiratory irritation[1][2]. The presence of a chlorinated functional group means that its waste is generally considered hazardous and is subject to stringent environmental regulations[3]. Improper disposal, such as pouring it down the drain, can lead to the contamination of waterways and harm to aquatic life. Therefore, a systematic and informed disposal plan is not just a matter of regulatory compliance, but a fundamental aspect of responsible scientific practice.
II. Immediate Safety and Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, ensuring the appropriate personal protective equipment is worn is paramount. The nature of the hazards associated with this compound dictates a multi-layered approach to personal protection.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes which can cause serious eye irritation or damage[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can be harmful[1]. |
| Body Protection | Chemical-resistant lab coat or apron. | Provides a barrier against spills and splashes to protect the skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator equipped with an appropriate filter (e.g., type ABEK (EN14387) respirator filter). | Protects against the inhalation of harmful vapors that can cause respiratory irritation[1]. |
III. Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is that it should be managed as hazardous waste. This means it must be collected, stored, and disposed of in accordance with all applicable federal, state, and local regulations[3].
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All waste this compound, including residues and contaminated materials (e.g., pipette tips, absorbent materials), must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Material: The container should be made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Toxic," "Irritant").
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Step 2: On-site Storage
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
-
Away from Incompatibles: Keep the waste container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases[4].
Step 3: Arranging for Professional Disposal
-
Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Documentation: Ensure all required waste manifests and documentation are completed accurately. This creates a cradle-to-grave tracking record for the hazardous waste, which is a legal requirement.
The recommended and most common method of disposal for chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator[3]. This process ensures the complete destruction of the compound into less harmful components.
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Remove Ignition Sources: As this compound is a combustible liquid, eliminate all potential sources of ignition[5][6].
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in the table above.
-
Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth[5][6]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal[6].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][5].
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
V. Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mastering the Safe Handling of Methyl 2-chloroacetoacetate: A Guide for Laboratory Professionals
As a cornerstone reagent in synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of various heterocycles, Methyl 2-chloroacetoacetate (CAS No: 4755-81-1) demands a comprehensive understanding of its properties to ensure safe handling.[1] This guide, designed for researchers and drug development professionals, moves beyond mere procedural steps to instill a deep-seated culture of safety, grounded in scientific principles. Here, we will explore the essential safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, ensuring both personnel safety and experimental integrity.
Understanding the Inherent Risks of this compound
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] It is crucial to recognize that this chemical can cause skin and serious eye irritation.[1] The primary hazards associated with this compound necessitate a robust safety protocol.
Key Hazards:
-
Acute Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[1]
-
Corrosivity: Causes skin irritation and serious eye irritation.[1]
-
Flammability: A combustible liquid with a flashpoint, requiring precautions against ignition sources.
A thorough understanding of these risks is the first step in mitigating them. Every individual working with this chemical must be familiar with the specific warnings outlined in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes. | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[3] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[2][3] |
It is imperative to inspect all PPE for integrity before each use and to remove and replace any damaged items immediately. Contaminated clothing should be removed promptly and laundered separately before reuse.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow provides a clear, procedural guide for safe operations.
Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is available and has been certified within the last year. An eyewash station and safety shower must be readily accessible and unobstructed.[3]
-
PPE Adornment: Put on all required personal protective equipment as detailed in the table above.
-
Spill Kit Readiness: Confirm that a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbent) is located nearby.[3]
Handling Procedure
-
Work Area: Conduct all manipulations of this compound inside a chemical fume hood to control vapor exposure.[2]
-
Dispensing: When transferring the liquid, use a grounded and bonded container and receiving equipment to prevent static discharge, which could be an ignition source.[5] Employ non-sparking tools.[2]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[2]
Post-Handling Decontamination
-
Surface Cleaning: Decontaminate the work area within the fume hood upon completion of the task.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of properly.
-
Hand Washing: Wash hands thoroughly with soap and water.
Workflow for Safe Handling of this compound
Caption: A visual representation of the procedural workflow for the safe handling of this compound, from preparation to post-handling decontamination.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and regulatory violations.
Chemical Waste
-
Collection: Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix it with other waste streams unless compatibility has been verified.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, heat, and ignition sources.[5]
Contaminated Materials
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, labeled hazardous waste bag or container.
-
Spill Debris: Any absorbent material used to clean up a spill of this compound must be treated as hazardous waste and disposed of accordingly.[4]
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures, as regulations can vary.[4]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly reduce the severity of the outcome.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spill Response: For a minor spill within a fume hood, use an appropriate absorbent material to contain and clean up the spill. For a major spill, evacuate the area, alert others, and contact your institution's EHS department or emergency response team.[5]
By adhering to these detailed safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
